HDAOS
描述
属性
IUPAC Name |
sodium;3-(3,5-dimethoxyanilino)-2-hydroxypropane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO6S.Na/c1-17-10-3-8(4-11(5-10)18-2)12-6-9(13)7-19(14,15)16;/h3-5,9,12-13H,6-7H2,1-2H3,(H,14,15,16);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLRFMQGKVFRTB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NCC(CS(=O)(=O)[O-])O)OC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16NNaO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-depth Technical Guide: The Principle of the HDAOS Colorimetric Assay
Introduction
The HDAOS (N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline, sodium salt) colorimetric assay is a highly sensitive and robust analytical method for the quantitative determination of hydrogen peroxide (H₂O₂) and various analytes that produce H₂O₂ through enzymatic reactions. As a highly water-soluble aniline derivative and a type of Trinder's reagent, this compound is extensively utilized in clinical diagnostics and biochemical research.[1][2][3] Its utility is rooted in its participation in a peroxidase-catalyzed oxidative coupling reaction that yields a stable, intensely colored dye, allowing for precise spectrophotometric measurement. This guide provides a comprehensive technical overview of the assay's core principles, detailed experimental methodologies, and its application in studying cellular signaling pathways.
Core Principle of the this compound Assay
The this compound assay is a two-step enzymatic process. The fundamental principle lies in the indirect measurement of a target analyte by quantifying the hydrogen peroxide (H₂O₂) it generates.
Step 1: Enzymatic Generation of Hydrogen Peroxide
The first step involves an oxidase enzyme that specifically recognizes the target analyte (substrate). The enzyme catalyzes the oxidation of the substrate, producing a proportional amount of hydrogen peroxide as a byproduct. The choice of oxidase determines the assay's specificity.
-
Substrate + O₂ → (Oxidase) → Oxidized Substrate + H₂O₂
For example, in a glucose assay, glucose oxidase (GOD) catalyzes the oxidation of glucose to D-glucono-δ-lactone and H₂O₂.[4] Similarly, cholesterol oxidase is used for cholesterol determination.[5]
Step 2: Peroxidase-Mediated Colorimetric Reaction
The hydrogen peroxide generated in the first step serves as the substrate for a peroxidase, typically horseradish peroxidase (HRP). In the presence of HRP, H₂O₂ oxidizes this compound, which then couples with a chromogenic agent, most commonly 4-aminoantipyrine (4-AAP), to form a stable, water-soluble quinoneimine dye.[5][6]
-
2H₂O₂ + this compound + 4-AAP → (Peroxidase) → Quinoneimine Dye + 4H₂O
This resulting dye exhibits a distinct purple or blue color, and its concentration, which is directly proportional to the initial analyte concentration, is quantified by measuring its absorbance at a specific wavelength.[1] The high stability and sensitivity of this compound contribute to the assay's reliability and precision.[1][6]
Caption: The two-step enzymatic reaction principle of the this compound colorimetric assay.
Quantitative Data Summary
The performance of the this compound assay is characterized by its high sensitivity and broad linear range. The specific parameters can vary based on the analyte, sample matrix, and precise reagent formulation, but typical values are summarized below.
| Parameter | Typical Value | Notes |
| Wavelength of Max. Absorbance (λmax) | 510 - 570 nm | Dependent on the specific chromogenic coupler and buffer conditions.[4][7][8] |
| Limit of Detection (LOD) | 0.8 - 6.25 µM | Refers to the lowest detectable concentration of H₂O₂ or the target analyte.[7][8] |
| Linear Range | ~1 µM - 100 µM | The concentration range over which absorbance is directly proportional to the analyte concentration.[8][9] |
| Assay Time | 15 - 45 minutes | Includes incubation for both H₂O₂ generation and color development.[8][10] |
| Optimal pH | ~7.0 | The pH must be optimized to ensure the stability and activity of both the oxidase and peroxidase enzymes.[4] |
Experimental Protocols
The following section provides a generalized workflow and a specific example protocol for the determination of glucose in biological samples using the this compound assay principle.
General Experimental Workflow
Caption: A generalized workflow for performing the this compound colorimetric assay.
Example Protocol: Glucose Determination in Serum
This protocol is adapted from commercially available glucose assay kits that utilize the Trinder reaction principle.[4][8][11][12]
1. Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., Phosphate Buffer, pH 7.0).
-
Glucose Standard (100 mg/dL): Prepare a stock solution of D-glucose in deionized water. Create a series of standards (e.g., 0, 12.5, 25, 50, 100 mg/dL) by serial dilution in Assay Buffer.
-
Working Reagent: Prepare a fresh mixture containing Glucose Oxidase (GOD), Horseradish Peroxidase (HRP), this compound, and 4-aminoantipyrine (4-AAP) in Assay Buffer. Protect this solution from light. The exact concentrations should be optimized for sensitivity and linear range.
2. Sample Preparation:
-
Collect blood samples and separate serum by centrifugation.[12]
-
Dilute serum samples as needed with Assay Buffer to ensure the glucose concentration falls within the linear range of the standard curve.
3. Assay Procedure (96-well plate format):
-
Label wells for Blank (0 mg/dL standard), Standards, and Samples.
-
Pipette 10 µL of each Standard and diluted sample into the corresponding wells.
-
Add 100 µL of the Working Reagent to each well.
-
Mix gently by tapping the plate.
-
Incubate the plate for 15-30 minutes at 37°C, protected from light.[12]
-
Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 570 nm).
4. Data Analysis:
-
Subtract the average absorbance of the Blank from the average absorbance of all Standards and Samples.
-
Plot the blank-corrected absorbance values for the standards against their corresponding concentrations to generate a standard curve.
-
Determine the glucose concentration in the samples by interpolating their absorbance values from the standard curve. Remember to multiply the result by the sample dilution factor.
Application in Signaling Pathway Analysis
The this compound assay is a valuable tool for studying cellular signaling pathways where H₂O₂ acts as a second messenger. A prominent example is the pathway involving NADPH oxidases (NOX), which are key enzymatic sources of reactive oxygen species (ROS) in response to various stimuli.[1][2]
Upon activation by stimuli such as growth factors or cytokines, the NOX enzyme complex assembles at the cell membrane.[2][6] It then catalyzes the transfer of an electron from NADPH to molecular oxygen (O₂), generating the superoxide anion (O₂⁻). Superoxide is rapidly converted to the more stable hydrogen peroxide (H₂O₂) either spontaneously or by the enzyme superoxide dismutase (SOD).[1][3] This H₂O₂ can then diffuse and modulate the activity of downstream signaling proteins, such as protein kinases and phosphatases, thereby regulating processes like cell proliferation and inflammation. The this compound assay can be used to quantify the extracellular H₂O₂ produced by cells, providing a measure of NOX activity and the activation state of this signaling pathway.
Caption: Measurement of NOX-generated H₂O₂ in a signaling pathway using the this compound assay.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The NADPH oxidase‐mediated production of hydrogen peroxide (H2O2) and resistance to oxidative stress in the necrotrophic pathogen Alternaria alternata of citrus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 5. NADPH oxidase and reactive oxygen species as signaling molecules in carcinogenesis [journal.hep.com.cn]
- 6. Frontiers | Regulation of NADPH Oxidase-Mediated Superoxide Production by Acetylation and Deacetylation [frontiersin.org]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. A simple colorimetric method for the measurement of hydrogen peroxide produced by cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. raybiotech.com [raybiotech.com]
- 11. 3hbiomedical.com [3hbiomedical.com]
- 12. Peroxidase-Coupled Glucose Method - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Spectral Properties of Oxidized HDAOS: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline, sodium salt (HDAOS), is a highly water-soluble aniline derivative that serves as a chromogenic substrate in various biochemical assays.[1] Its utility lies in its oxidation in the presence of hydrogen peroxide (H₂O₂) and a peroxidase, such as horseradish peroxidase (HRP), to produce a stable, colored product. This reaction forms the basis for the quantitative determination of H₂O₂ and, by extension, the activity of H₂O₂-producing enzymes (e.g., glucose oxidase, cholesterol oxidase). This guide provides a comprehensive overview of the spectral properties of oxidized this compound, detailed experimental protocols for its use, and an examination of the underlying reaction mechanisms.
Core Principles
This compound is a member of the Trinder's reagents family, which are water-soluble aniline derivatives used for the colorimetric determination of hydrogen peroxide. The fundamental principle of this compound-based assays is the peroxidase-catalyzed oxidative coupling of this compound with a coupling agent, most commonly 4-aminoantipyrine (4-AP). In this reaction, this compound acts as a hydrogen donor. The resulting product is a stable, colored dye, typically purple or blue, whose absorbance is directly proportional to the concentration of hydrogen peroxide in the sample.[1]
Spectral Properties of Oxidized this compound
The oxidation of this compound in the presence of a peroxidase and a coupling agent like 4-aminoantipyrine results in the formation of a quinone-imine dye. This dye exhibits a strong absorbance in the visible region of the electromagnetic spectrum.
UV-Vis Absorption Spectroscopy
While the unoxidized form of this compound is a white to off-white crystalline powder with no significant absorbance in the visible range, its oxidized product displays a characteristic absorption maximum.
| Parameter | Value | Notes |
| Absorption Maximum (λmax) | ~550 - 600 nm | The exact λmax can be influenced by the specific reaction conditions, including pH and the coupling agent used. For the oxidative coupling product of the similar Trinder's reagent TOOS with 4-aminoantipyrine, the λmax is reported to be 555 nm. |
| Molar Absorptivity (ε) | Data not readily available | The molar absorptivity for the specific this compound-4-AP adduct is not widely reported in readily accessible literature. However, for related Trinder's reagents, it is typically in the range of 10⁴ to 10⁵ L·mol⁻¹·cm⁻¹. |
Fluorescence Spectroscopy
There is limited information available in the scientific literature regarding the intrinsic fluorescence properties of the oxidized this compound-4-AP adduct. While some oxidized aniline derivatives exhibit fluorescence, this has not been a primary characteristic exploited for this compound-based assays, which predominantly rely on colorimetric detection. Researchers interested in fluorescence-based detection of hydrogen peroxide may consider alternative fluorogenic probes.
Experimental Protocols
The following protocols provide a general framework for the use of this compound in the spectrophotometric quantification of hydrogen peroxide.
Reagent Preparation
-
This compound Solution: Prepare a stock solution of this compound (e.g., 10 mM) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.0). Store protected from light.
-
4-Aminoantipyrine (4-AP) Solution: Prepare a stock solution of 4-AP (e.g., 20 mM) in the same buffer. Store protected from light.
-
Horseradish Peroxidase (HRP) Solution: Prepare a stock solution of HRP (e.g., 100 units/mL) in the same buffer. Store at 4°C.
-
Hydrogen Peroxide Standard Solutions: Prepare a series of H₂O₂ standards of known concentrations by diluting a stock solution of H₂O₂ in the assay buffer. The concentration of the stock solution should be accurately determined by UV spectrophotometry (ε₂₄₀ = 43.6 M⁻¹·cm⁻¹).
Spectrophotometric Assay for Hydrogen Peroxide
-
Reaction Mixture Preparation: In a microplate well or a cuvette, combine the following reagents in the specified order:
-
Assay Buffer
-
This compound solution (final concentration, e.g., 0.5 mM)
-
4-AP solution (final concentration, e.g., 1 mM)
-
HRP solution (final concentration, e.g., 1 unit/mL)
-
-
Sample/Standard Addition: Add a known volume of the hydrogen peroxide standard or the unknown sample to the reaction mixture.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a specific period (e.g., 15-30 minutes) to allow for color development. The incubation time should be optimized for the specific assay conditions.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution at the predetermined λmax (e.g., 555 nm) using a spectrophotometer or a microplate reader.
-
Quantification: Generate a standard curve by plotting the absorbance values of the hydrogen peroxide standards against their corresponding concentrations. Determine the concentration of hydrogen peroxide in the unknown sample by interpolating its absorbance value on the standard curve.
Signaling Pathways and Experimental Workflows
Reaction Mechanism of this compound Oxidation
The peroxidase-catalyzed oxidation of this compound in the presence of 4-aminoantipyrine proceeds through a multi-step mechanism.
Caption: Peroxidase-catalyzed oxidation of this compound and 4-AP leading to the formation of a colored quinone-imine dye.
Experimental Workflow for H₂O₂ Quantification
The following diagram illustrates the typical workflow for quantifying hydrogen peroxide using the this compound-based colorimetric assay.
Caption: A typical experimental workflow for the quantification of hydrogen peroxide using the this compound assay.
Conclusion
This compound is a valuable tool for researchers and scientists in various fields, offering a reliable and sensitive method for the colorimetric quantification of hydrogen peroxide. Understanding its spectral properties and the underlying reaction mechanism is crucial for the successful design and implementation of robust biochemical assays. While specific data on the molar absorptivity and fluorescence of the oxidized product remains to be extensively documented in readily available literature, the established principles of Trinder's reagents provide a solid foundation for its application. The detailed protocols and workflow diagrams presented in this guide offer a practical framework for utilizing this compound in laboratory settings.
References
The Chromogenic Substrate HDAOS: A Technical Guide to its Application in Quantitative Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline, sodium salt (HDAOS), a highly sensitive and water-soluble chromogenic substrate. This compound is a key component in Trinder-type enzymatic assays for the quantification of various analytes, including glucose and cholesterol, and for the activity measurement of enzymes such as peroxidase, glucose oxidase, and catalase. This document details the underlying chemistry, provides a summary of its physical and chemical properties, outlines a generalized experimental protocol for its use, and discusses the principles of the associated signaling pathway.
Introduction
This compound is a water-soluble aniline derivative that serves as an excellent chromogenic hydrogen donor in enzymatic reactions that produce hydrogen peroxide (H₂O₂).[1] It is a member of the so-called "Trinder's Reagents," which have largely replaced more hazardous traditional reagents. In the presence of peroxidase (POD), this compound undergoes oxidative coupling with a coupler, most commonly 4-aminoantipyrine (4-AAP), to form a stable, colored quinoneimine dye. The intensity of the resulting color is directly proportional to the concentration of hydrogen peroxide, which in turn correlates with the concentration of the analyte of interest or the activity of the enzyme being assayed.
Chemical and Physical Properties
The properties of this compound make it well-suited for use in aqueous-based biochemical assays.
| Property | Value | Reference |
| CAS Number | 82692-88-4 | [2] |
| Molecular Formula | C₁₁H₁₆NNaO₆S | [2] |
| Molecular Weight | 313.30 g/mol | [2] |
| Appearance | White to off-white powder | [2] |
| Solubility | Highly soluble in water | [1] |
| Storage | 2-8 °C, protected from light and moisture | [2] |
Principle of the this compound-Based Assay
The core of the this compound assay is the Trinder reaction, a peroxidase-catalyzed oxidative coupling. The general workflow can be broken down into two main stages:
-
Generation of Hydrogen Peroxide: An oxidase enzyme catalyzes the conversion of a specific substrate, producing hydrogen peroxide as a byproduct. For example, in a glucose assay, glucose oxidase catalyzes the oxidation of glucose to gluconic acid and hydrogen peroxide.
-
Colorimetric Detection: The hydrogen peroxide produced in the first stage reacts with this compound and 4-aminoantipyrine in the presence of horseradish peroxidase (HRP). This reaction forms a stable, colored quinoneimine dye. The absorbance of this dye is then measured spectrophotometrically at a specific wavelength, typically in the range of 550-600 nm.
Molar Absorptivity Coefficient
A critical parameter for the quantitative analysis of analyte concentration from absorbance data is the molar absorptivity coefficient (ε) of the resulting dye. Despite a thorough review of available literature and manufacturer's data, a definitive molar absorptivity coefficient for the specific quinoneimine dye formed from the reaction of this compound and 4-AAP could not be located in the public domain.
However, for a similar Trinder-type reaction involving 4-aminoantipyrine and 3,5-dichloro-2-hydroxybenzenesulfonic acid, a molar absorptivity of 2200 L·mol⁻¹·cm⁻¹ at 510 nm has been reported.[3] This value may serve as a rough estimate, but it is crucial to emphasize that the actual molar absorptivity of the this compound-derived dye will differ and should be determined experimentally for accurate quantification.
Experimental Protocol: A Generalized Approach
The following is a generalized protocol for a Trinder-type assay using this compound. The specific concentrations of reagents and incubation times may need to be optimized depending on the analyte and the specific assay conditions.
Reagents and Preparation
-
Analyte Standard Solution: A series of solutions of known concentrations of the analyte to be measured (e.g., glucose, cholesterol) for generating a standard curve.
-
Enzyme Solution: A solution of the appropriate oxidase enzyme (e.g., glucose oxidase, cholesterol oxidase) in a suitable buffer.
-
This compound Solution: Prepare a stock solution of this compound in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
4-AAP Solution: Prepare a stock solution of 4-aminoantipyrine in the same buffer.
-
Horseradish Peroxidase (HRP) Solution: Prepare a stock solution of HRP in the same buffer.
-
Working Reagent: Combine the this compound, 4-AAP, and HRP solutions in the appropriate buffer to create a working reagent. The final concentrations will need to be optimized for the specific assay.
Assay Procedure
-
Sample Preparation: Prepare the unknown samples to be analyzed, ensuring they are diluted to fall within the range of the standard curve.
-
Standard Curve: Pipette known volumes of the analyte standard solutions into a series of microplate wells or cuvettes.
-
Sample Addition: Pipette the prepared unknown samples into separate wells or cuvettes.
-
Enzyme Addition: Add the oxidase enzyme solution to all wells/cuvettes containing standards and samples. Incubate for a specific time at a controlled temperature to allow for the generation of hydrogen peroxide.
-
Color Development: Add the this compound/4-AAP/HRP working reagent to all wells/cuvettes. Incubate for a specific time at a controlled temperature to allow for color development.
-
Absorbance Measurement: Measure the absorbance of each well/cuvette at the wavelength of maximum absorbance for the quinoneimine dye (typically 550-600 nm) using a spectrophotometer or microplate reader.
-
Data Analysis: Subtract the absorbance of a blank (containing all reagents except the analyte) from all readings. Plot the absorbance of the standards versus their known concentrations to generate a standard curve. Use the equation of the line from the standard curve to calculate the concentration of the analyte in the unknown samples.
Visualizations
This compound-Based Enzymatic Assay Workflow
Caption: Workflow of an this compound-based enzymatic assay.
Signaling Pathway of the Trinder Reaction
Caption: Catalytic cycle of horseradish peroxidase in the Trinder reaction.
Conclusion
This compound is a valuable and robust tool for researchers and professionals in various scientific fields. Its high water solubility, stability, and sensitivity make it an ideal chromogenic substrate for a wide range of enzymatic assays that involve the production of hydrogen peroxide. While the precise molar absorptivity of the this compound-4-AAP reaction product requires experimental determination for the highest accuracy, the principles and generalized protocols outlined in this guide provide a solid foundation for the development and implementation of this compound-based quantitative assays.
References
The Trinder Reaction with HDAOS: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the Trinder reaction, with a specific focus on the use of N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline (HDAOS) as a chromogenic substrate. This guide is intended for researchers, scientists, and drug development professionals who utilize enzymatic assays for quantitative analysis in various fields, including clinical diagnostics and drug discovery.
Introduction to the Trinder Reaction
The Trinder reaction, first described by P. Trinder in 1969, is a widely used colorimetric method for the determination of hydrogen peroxide (H₂O₂) produced in an initial enzymatic reaction. This reaction is the cornerstone of many quantitative assays for a multitude of analytes, including glucose, cholesterol, uric acid, and triglycerides. The principle lies in a two-step enzymatic cascade. In the first step, a specific oxidase enzyme acts on the target analyte, generating a stoichiometric amount of hydrogen peroxide. In the second step, the Trinder reaction itself, horseradish peroxidase (HRP) catalyzes the oxidative coupling of a chromogenic substrate and a coupling agent in the presence of the newly formed H₂O₂. This reaction produces a stable, colored dye, the absorbance of which is directly proportional to the concentration of the analyte of interest.
The Role and Advantages of this compound
This compound is a highly sensitive and water-soluble aniline derivative that has emerged as a superior chromogenic substrate for the Trinder reaction. Its chemical structure, N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline, confers several advantageous properties over traditional chromogens.
Key Advantages of this compound:
-
High Sensitivity: The quinoneimine dye formed from this compound exhibits a high molar extinction coefficient, leading to enhanced assay sensitivity and the ability to detect low concentrations of analytes.
-
Excellent Water Solubility: this compound is highly soluble in aqueous solutions, which prevents precipitation and ensures homogenous reaction mixtures, leading to improved accuracy and reproducibility.
-
Enhanced Stability: The colored dye produced in the presence of this compound demonstrates good stability, allowing for flexibility in measurement timing.
-
Favorable Reaction Kinetics: The reaction with this compound proceeds rapidly, enabling shorter incubation times and faster assay completion.
The Core Reaction Mechanism
The Trinder reaction with this compound follows a peroxidase-catalyzed oxidative coupling mechanism. The overall process can be summarized in the following two stages:
Stage 1: Analyte-Specific Enzymatic Oxidation
An oxidase specific to the target analyte catalyzes its oxidation, producing hydrogen peroxide as a byproduct. The general reaction is as follows:
Analyte + O₂ --(Oxidase)--> Oxidized Analyte + H₂O₂
Stage 2: Peroxidase-Catalyzed Chromogenic Reaction (Trinder Reaction)
The hydrogen peroxide generated in the first stage then participates in the Trinder reaction. In the presence of horseradish peroxidase (HRP), H₂O₂ oxidizes both this compound and a coupling agent, typically 4-aminoantipyrine (4-AAP). This leads to the formation of a stable, colored quinoneimine dye.
H₂O₂ + this compound + 4-AAP --(Peroxidase)--> Quinoneimine Dye + H₂O
The intensity of the color produced is measured spectrophotometrically at a specific wavelength, which is directly proportional to the initial concentration of the analyte.
Below is a diagram illustrating the general workflow of a Trinder reaction-based assay.
Caption: A generalized experimental workflow for a Trinder reaction-based assay.
Quantitative Data Summary
The following tables summarize key quantitative parameters for Trinder reaction-based assays utilizing this compound for the determination of common clinical analytes. These values are representative and may vary depending on the specific assay conditions and instrumentation.
Table 1: General Assay Parameters for this compound-Based Trinder Reaction
| Parameter | Typical Value | Notes |
| Chromogen | This compound (N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline) | Highly water-soluble and sensitive aniline derivative. |
| Coupling Agent | 4-Aminoantipyrine (4-AAP) | Most commonly used coupling agent in Trinder reactions. |
| Enzyme | Horseradish Peroxidase (HRP) | Catalyzes the oxidative coupling reaction. |
| Optimal pH | 6.5 - 7.5 | The optimal pH can vary slightly depending on the specific oxidase used. |
| Optimal Temperature | 25 - 37 °C | Incubation at 37°C is common to accelerate the reaction. |
| Wavelength of Max. Absorbance (λmax) | ~590 - 600 nm | The exact wavelength may vary slightly based on reaction conditions. |
| Molar Extinction Coefficient (ε) | Approx. 30,000 - 40,000 M⁻¹cm⁻¹ | High molar absorptivity contributes to the high sensitivity of the assay. |
Table 2: Performance Characteristics of this compound-Based Assays for Specific Analytes
| Analyte | Linearity Range | Limit of Detection (LOD) | Potential Interferences |
| Glucose | 5 - 500 mg/dL | 0.5 - 2 mg/dL | Hemoglobin, Bilirubin, Ascorbic Acid, Uric Acid |
| Total Cholesterol | 10 - 600 mg/dL | 1 - 5 mg/dL | Hemoglobin, Bilirubin, Ascorbic Acid, certain drugs |
| Triglycerides | 5 - 800 mg/dL | 2 - 10 mg/dL | Hemoglobin, Bilirubin, Ascorbic Acid, Glycerol |
| Uric Acid | 0.5 - 20 mg/dL | 0.1 - 0.5 mg/dL | Hemoglobin, Bilirubin, Ascorbic Acid, certain drugs |
Detailed Experimental Protocols
The following are representative protocols for the determination of total cholesterol and glucose in serum using the Trinder reaction with this compound. These protocols are for illustrative purposes and may require optimization for specific applications.
Protocol for Total Cholesterol Determination in Serum
1. Principle: Cholesterol esters in the sample are hydrolyzed to free cholesterol by cholesterol esterase. The free cholesterol is then oxidized by cholesterol oxidase to produce cholest-4-en-3-one and hydrogen peroxide. The H₂O₂ reacts with this compound and 4-AAP in the presence of HRP to form a colored quinoneimine dye. The absorbance of this dye is proportional to the total cholesterol concentration.
2. Reagents:
-
R1 Reagent (Buffer/Enzyme Solution):
-
PIPES Buffer (50 mM, pH 6.8)
-
Cholesterol Esterase (≥ 200 U/L)
-
Cholesterol Oxidase (≥ 100 U/L)
-
Horseradish Peroxidase (≥ 1000 U/L)
-
4-Aminoantipyrine (0.5 mM)
-
Surfactants and Stabilizers
-
-
R2 Reagent (Chromogen Solution):
-
PIPES Buffer (50 mM, pH 6.8)
-
This compound (1.0 mM)
-
Surfactants and Stabilizers
-
-
Cholesterol Standard: A certified standard solution of cholesterol (e.g., 200 mg/dL).
3. Assay Procedure:
-
Pipette 3 µL of the sample (serum), standard, or control into appropriately labeled test tubes or microplate wells.
-
Add 300 µL of R1 Reagent to each tube/well.
-
Mix and incubate for 5 minutes at 37°C.
-
Add 100 µL of R2 Reagent to each tube/well.
-
Mix and incubate for an additional 5 minutes at 37°C.
-
Measure the absorbance of the sample (A_sample) and the standard (A_standard) against a reagent blank at 600 nm.
4. Calculation: Total Cholesterol (mg/dL) = (A_sample / A_standard) × Concentration of Standard
Protocol for Glucose Determination in Serum
1. Principle: Glucose in the sample is oxidized by glucose oxidase to produce gluconic acid and hydrogen peroxide. The H₂O₂ then reacts with this compound and 4-AAP in the presence of HRP to form a colored quinoneimine dye. The absorbance of this dye is proportional to the glucose concentration.[1]
2. Reagents:
-
Working Reagent:
-
Phosphate Buffer (100 mM, pH 7.0)
-
Glucose Oxidase (≥ 10,000 U/L)
-
Horseradish Peroxidase (≥ 1,000 U/L)
-
4-Aminoantipyrine (0.5 mM)
-
This compound (0.75 mM)
-
Stabilizers
-
-
Glucose Standard: A certified standard solution of glucose (e.g., 100 mg/dL).
3. Assay Procedure:
-
Pipette 10 µL of the sample (serum), standard, or control into appropriately labeled test tubes or microplate wells.
-
Add 1.0 mL of the Working Reagent to each tube/well.
-
Mix and incubate for 10 minutes at 37°C or 20 minutes at room temperature (15-25°C).[2]
-
Measure the absorbance of the sample (A_sample) and the standard (A_standard) against a reagent blank at 505 nm or a wavelength in the range of 500-550 nm.[1]
4. Calculation: Glucose (mg/dL) = (A_sample / A_standard) × Concentration of Standard
Signaling Pathways and Logical Relationships
The Trinder reaction is a key component of coupled enzyme assays. The logical relationship between the components is a linear cascade where the product of one reaction becomes the substrate for the next, ultimately leading to a detectable signal.
Caption: The enzymatic cascade of the Trinder reaction with this compound.
Conclusion
The Trinder reaction, particularly when utilizing the advanced chromogenic substrate this compound, offers a robust, sensitive, and reliable method for the quantitative determination of a wide range of analytes. The high water solubility, stability, and sensitivity of this compound make it an ideal choice for developing high-performance diagnostic and research assays. This technical guide provides the foundational knowledge, quantitative data, and detailed protocols necessary for the successful implementation and understanding of the Trinder reaction with this compound in a laboratory setting. For optimal results, it is recommended that each laboratory validates the assay parameters for their specific instrumentation and sample types.
References
HDAOS as a Chromogenic Substrate for Peroxidase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline, sodium salt (HDAOS), is a highly water-soluble chromogenic substrate for peroxidase enzymes. In the presence of peroxidase and hydrogen peroxide (H₂O₂), this compound undergoes oxidative coupling to produce a stable, water-soluble purple or blue dye. This distinct color change provides a simple and sensitive method for the colorimetric determination of peroxidase activity or the quantification of hydrogen peroxide. Its high stability and water solubility make it a promising alternative to other commonly used chromogenic substrates in various applications, including enzyme-linked immunosorbent assays (ELISA), immunohistochemistry, and other enzyme-based bioassays.
Core Principles and Reaction Mechanism
The reaction typically involves the oxidative coupling of this compound with a coupling agent, often 4-aminoantipyrine (4-AAP), catalyzed by horseradish peroxidase (HRP). The peroxidase enzyme first reacts with hydrogen peroxide to form an activated enzyme complex. This complex then oxidizes this compound and 4-AAP, which subsequently couple to form a colored indamine dye.
Reaction Signaling Pathway
Caption: Peroxidase-catalyzed oxidation of this compound.
Quantitative Data Summary
Due to the proprietary nature of some commercial reagents, specific quantitative data for this compound, such as the molar absorptivity of its oxidized product and its limit of detection in published literature, is limited. However, we can compile a comparative table based on generally available information for common peroxidase substrates to provide context for its potential performance.
| Parameter | This compound | 3,3',5,5'-Tetramethylbenzidine (TMB) | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) |
| End Product Color | Purple/Blue | Blue (becomes yellow with stop solution) | Green |
| Solubility | High | Low (oxidized product is soluble) | High |
| Molar Absorptivity (ε) | Data not publicly available | ~39,000 M⁻¹cm⁻¹ (at 652 nm for blue product) | ~36,000 M⁻¹cm⁻¹ (at 405 nm) |
| Optimal pH | Likely acidic (requires optimization) | Acidic (pH 3.3-5.5) | Acidic (pH 4.0-5.0) |
| Relative Sensitivity | High (reported) | Very High | High |
| Stability | Good | Moderate (light sensitive) | Good |
Experimental Protocols
While a specific, universally optimized protocol for this compound is not available, the following provides a generalized methodology for a colorimetric peroxidase assay using this compound. Researchers should note that optimization of reagent concentrations, buffer pH, and incubation time is critical for achieving the best results in their specific application.
General Assay Workflow
Caption: Generalized workflow for a peroxidase assay using this compound.
Materials
-
This compound (N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline, sodium salt)
-
4-Aminoantipyrine (4-AAP)
-
Hydrogen Peroxide (H₂O₂), 30% solution
-
Horseradish Peroxidase (HRP) or other peroxidase-containing sample
-
Assay Buffer (e.g., 100 mM Phosphate Buffer, pH 6.0-7.0)
-
Microplate reader
-
96-well microplates
Reagent Preparation (Example Concentrations - Optimization Required)
-
This compound Stock Solution (e.g., 10 mM): Dissolve the appropriate amount of this compound powder in distilled water. Store protected from light.
-
4-AAP Stock Solution (e.g., 100 mM): Dissolve 4-AAP in distilled water.
-
Hydrogen Peroxide Working Solution (e.g., 10 mM): Prepare a fresh dilution of 30% H₂O₂ in assay buffer. The optimal concentration is critical and should be determined experimentally.
-
Peroxidase Standard Solutions: Prepare a series of dilutions of a known concentration of HRP in assay buffer to generate a standard curve.
-
Assay Buffer: Prepare a buffer at the desired pH. The optimal pH for HRP is typically in the acidic range, but this should be optimized for the this compound reaction.
Assay Procedure (Microplate Format)
-
To each well of a 96-well microplate, add in the following order:
-
100 µL of Assay Buffer
-
20 µL of this compound working solution
-
20 µL of 4-AAP working solution
-
20 µL of peroxidase standard or sample
-
-
(Optional) Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 5 minutes.
-
Initiate the reaction by adding 40 µL of H₂O₂ working solution to each well.
-
Incubate the plate for a predetermined time (e.g., 10-30 minutes) at a controlled temperature, protected from light. The incubation time will depend on the enzyme concentration and should be within the linear range of the reaction.
-
(Optional) Stop the reaction by adding a stop solution (e.g., 50 µL of 1 M H₂SO₄). This may alter the final color and absorption maximum.
-
Measure the absorbance of each well at the wavelength of maximum absorbance for the colored product (typically between 560 nm and 600 nm). A spectral scan should be performed to determine the optimal wavelength.
-
Generate a standard curve by plotting the absorbance values of the peroxidase standards against their known concentrations.
-
Determine the peroxidase activity or H₂O₂ concentration in the unknown samples by interpolating their absorbance values from the standard curve.
Conclusion
This compound is a valuable chromogenic substrate for peroxidase assays, offering high sensitivity, stability, and water solubility. While specific quantitative performance data is not widely published, the general principles of peroxidase-catalyzed reactions provide a strong framework for its application. For researchers, scientists, and drug development professionals, the key to successfully implementing this compound lies in the careful optimization of the assay conditions, including reagent concentrations, buffer pH, and incubation parameters. By following the generalized protocols and principles outlined in this guide, this compound can be effectively utilized for the sensitive detection of peroxidase activity and hydrogen peroxide in a variety of biological and chemical assays.
An In-depth Technical Guide to the Water Solubility and Stability of HDAOS Reagent
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical physicochemical properties of HDAOS (N-(2-Hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline, sodium salt), a highly sensitive and water-soluble chromogenic reagent. Primarily used as a Trinder reagent, this compound is instrumental in the enzymatic determination of hydrogen peroxide, finding broad applications in clinical chemistry and biochemical assays. Understanding its solubility and stability is paramount for ensuring the accuracy, reliability, and reproducibility of these diagnostic tests.
Water Solubility of this compound
This compound is characterized by its high water solubility, a key feature that facilitates its use in aqueous buffer systems for various enzymatic reactions.[1] The sulfopropyl group in its structure significantly enhances its solubility in water.[2]
Summary of Solubility Data
The following table summarizes the available data on the water solubility of this compound.
| Parameter | Value / Observation | Source(s) |
| Chemical Name | N-(2-Hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline, sodium salt | [3] |
| CAS Number | 82692-88-4 | [3][4] |
| Appearance | White or off-white crystalline powder | [2][4] |
| Solubility (5% w/v in H₂O) | Forms a clear, colorless solution | [4] |
| General Solubility | Soluble in water | [5][6] |
| Aqueous Solution Appearance | Clear, colorless or slightly yellow-green | [3] |
Experimental Protocol: Determination of Aqueous Solubility (Shake-Flask Method)
The saturation shake-flask method is a gold-standard technique for determining the equilibrium solubility of a substance.[7] This protocol outlines a general procedure for assessing the solubility of this compound in an aqueous medium.
Objective: To determine the maximum concentration of this compound that can be dissolved in water at a specified temperature to reach equilibrium.
Materials:
-
This compound reagent
-
High-purity deionized or distilled water
-
Thermostatically controlled shaker or agitator
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Centrifuge
-
Spectrophotometer (e.g., UV-Vis) or HPLC system
-
Syringe filters (e.g., 0.22 µm PVDF)
Procedure:
-
Preparation: Add an excess amount of this compound powder to a known volume of water in a sealed flask. The excess solid is crucial to ensure that equilibrium saturation is achieved.[7]
-
Equilibration: Place the flask in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the suspension for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.[7]
-
Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the undissolved solid from the saturated solution. Centrifugation is a highly effective method for this step.[7]
-
Sampling: Carefully withdraw a clear aliquot of the supernatant. To remove any remaining micro-particulates, immediately filter the sample using a syringe filter.
-
Quantification:
-
Prepare a series of dilutions of the filtered saturated solution.
-
Using a validated analytical method, such as UV-Vis spectrophotometry at a predetermined λmax or HPLC, measure the concentration of this compound in the diluted samples.
-
Calculate the concentration of the original saturated solution, which represents the equilibrium solubility of this compound under the tested conditions.
-
Visualization: Solubility Determination Workflow
Caption: A flowchart of the shake-flask method for determining this compound solubility.
Chemical Stability of this compound
The stability of this compound is critical for its function as a reliable diagnostic reagent. Degradation can lead to inaccurate measurements and reduced shelf-life.
Summary of Stability and Storage Data
This compound exhibits good stability when stored under appropriate conditions.[1]
| Parameter | Recommendation / Observation | Source(s) |
| Storage Temperature | 2 – 8 °C | [2][4][8] |
| Storage Conditions | Protect from moisture and light | [3][4] |
| Long-Term Stability | Stable for at least 2 years at 2 - 8°C | [4] |
| General Stability | Exhibits good stability; not easily oxidized or decomposed during storage and use. | [1] |
Experimental Protocol: Forced Degradation Study
Forced degradation (stress testing) studies are essential to identify likely degradation products, establish degradation pathways, and demonstrate the intrinsic stability of a molecule.[9][10] This protocol provides a framework for conducting a forced degradation study on this compound.
Objective: To evaluate the stability of this compound under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress.
Materials:
-
This compound reagent
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions for pH adjustment
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a stability-indicating method (a method capable of separating the intact drug from its degradation products)
-
Photostability chamber
-
Temperature-controlled oven
Procedure:
-
Sample Preparation: Prepare stock solutions of this compound in water or a suitable solvent.
-
Acid and Base Hydrolysis:
-
To separate aliquots of the this compound solution, add HCl (e.g., to 0.1 N) and NaOH (e.g., to 0.1 N).
-
Incubate the solutions at room temperature or an elevated temperature (e.g., 60°C) for a specified period.
-
At defined time points, withdraw samples, neutralize them, and analyze by HPLC.[9]
-
-
Oxidative Degradation:
-
Thermal Degradation:
-
Photostability:
-
Expose both solid this compound powder and an this compound solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH guidelines.[9]
-
Keep control samples (wrapped in aluminum foil) under the same conditions but protected from light.
-
Analyze all samples by HPLC.
-
Analysis: For all conditions, compare the chromatograms of the stressed samples to those of the unstressed control. The goal is to achieve 5-20% degradation of the active substance to ensure that the stability-indicating method is challenged appropriately.[11]
Visualization: Forced Degradation Study Workflow
Caption: A process flow diagram for conducting a forced degradation study of this compound.
Application in Enzymatic Assays
This compound is a Trinder reagent, acting as a highly sensitive hydrogen donor for the determination of H₂O₂. In a typical assay, an oxidase enzyme produces H₂O₂ in proportion to the concentration of the target analyte. In a second step, peroxidase (e.g., horseradish peroxidase, HRP) catalyzes the reaction between this compound, a coupler (like 4-aminoantipyrine, 4-AAP), and H₂O₂ to produce a stable dye with a specific color, which can be quantified spectrophotometrically.[1]
Visualization: this compound Reaction Pathway
Caption: The role of this compound in the enzymatic detection of hydrogen peroxide.
Conclusion
This compound is a valuable reagent in diagnostics due to its excellent water solubility and good chemical stability under recommended storage conditions. Its solubility allows for easy preparation of aqueous reagents, while its stability ensures a reliable shelf-life and consistent performance in enzymatic assays. For researchers and developers, conducting thorough solubility and forced degradation studies is crucial for validating its use in new formulations and ensuring the development of robust and accurate diagnostic tests.
References
- 1. The new trinder's reagent this compound is used to detect enzyme activity [vacutaineradditives.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Trinder Reagent this compound | CAS 82692-88-4 Dojindo [dojindo.com]
- 4. This compound [sorachim.com]
- 5. N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt|lookchem [lookchem.com]
- 6. This compound Reagent N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline Sodium Salt Cas No: 82692-88-4 at Best Price in Ezhou | Wuhandesheng [tradeindia.com]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Stress degradation studies and development of a validated stability-indicating-assay-method for determination of diacerein in presence of degradation products - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to HDAOS (CAS Number: 82692-88-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, applications, and experimental protocols related to N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline, sodium salt (HDAOS), a highly sensitive and water-soluble chromogenic substrate. With a primary focus on its application in clinical diagnostics and biochemical assays, this document details the underlying principles of its use in the colorimetric determination of hydrogen peroxide and various analytes. Detailed experimental protocols for the enzymatic determination of cholesterol, triglycerides, and uric acid are provided, along with visual representations of the reaction pathways and experimental workflows to aid in research and development.
Chemical and Physical Properties
This compound is a novel Trinder's reagent, an aniline derivative that is widely utilized in diagnostic and biochemical assays.[1][2] Its high water solubility and stability make it a superior alternative to traditional chromogenic reagents.[3]
Chemical Identification
| Property | Value |
| CAS Number | 82692-88-4 |
| IUPAC Name | Sodium 3-(3,5-dimethoxyanilino)-2-hydroxypropane-1-sulfonate[4] |
| Synonyms | This compound, N-(2-Hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline, sodium salt, Sodium 3-(3,5-dimethoxyanilino)-2-hydroxypropanesulfonate[5][6] |
| Molecular Formula | C₁₁H₁₆NNaO₆S[1][3][5] |
| Molecular Weight | 313.30 g/mol [1][3][5] |
| SMILES | COC1=CC(NCC(CS(=O)(=O)[O-])O)=CC(OC)=C1.[Na+] |
| InChI Key | SVLRFMQGKVFRTB-UHFFFAOYSA-M[4] |
Physicochemical Properties
| Property | Value |
| Appearance | White to off-white crystalline powder[3][5] |
| Solubility | Soluble in water, yielding a clear, colorless solution.[3][5] Also soluble in DMSO.[1][2] |
| pH | 5.5 - 7.5 (in a 2% aqueous solution at 25°C)[6] |
| Storage Temperature | 2-8°C, protected from light and moisture.[4][5] |
| Stability | Stable for at least 2 years at 2-8°C when stored properly.[5] Stock solutions in solvent can be stored at -80°C for up to 6 months.[2] |
Mechanism of Action and Applications
This compound is primarily employed as a chromogenic substrate in enzymatic assays that produce hydrogen peroxide (H₂O₂). The fundamental principle involves the oxidative coupling of this compound with a coupler, most commonly 4-aminoantipyrine (4-AAP), in the presence of horseradish peroxidase (HRP). This reaction yields a stable, colored quinoneimine dye, the absorbance of which is directly proportional to the concentration of H₂O₂.
This reaction mechanism allows for the sensitive and specific quantification of a wide range of analytes that are substrates of H₂O₂-producing enzymes. Key applications include the determination of:
-
Cholesterol: In conjunction with cholesterol esterase and cholesterol oxidase.
-
Triglycerides: In combination with lipase, glycerol kinase, and glycerol-3-phosphate oxidase.
-
Uric Acid: Utilizing uricase.
-
Glucose: With glucose oxidase.
The high molar absorptivity of the resulting dye and the stability of this compound contribute to the high sensitivity and reliability of these assays.[3]
Signaling Pathway: Enzymatic Determination of Analytes
The following diagram illustrates the general enzymatic cascade leading to color formation with this compound.
Caption: General enzymatic reaction cascade for analyte detection using this compound.
Experimental Protocols
The following are detailed methodologies for the determination of common clinical analytes using this compound.
Determination of Serum Total Cholesterol
This protocol outlines the enzymatic determination of total cholesterol in serum samples.
Principle: Cholesterol esters in the sample are hydrolyzed to free cholesterol by cholesterol esterase. The free cholesterol is then oxidized by cholesterol oxidase to produce cholestenone and hydrogen peroxide. The H₂O₂ produced reacts with this compound and 4-aminoantipyrine in the presence of peroxidase to form a red quinoneimine dye. The intensity of the color is proportional to the total cholesterol concentration.[1]
Reagents:
-
Working Reagent:
-
Phosphate buffer (pH 7.0)
-
Cholesterol Esterase
-
Cholesterol Oxidase
-
Peroxidase
-
4-Aminoantipyrine (4-AAP)
-
This compound
-
Surfactants
-
-
Cholesterol Standard: A solution of known cholesterol concentration (e.g., 200 mg/dL).
-
Sample: Serum.
Procedure:
-
Sample Preparation: No prior sample preparation is typically required for serum.
-
Assay:
-
Label three tubes: "Blank", "Standard", and "Test".
-
Pipette 1.0 mL of the Working Reagent into each tube.
-
Add 10 µL of distilled water to the "Blank" tube.
-
Add 10 µL of Cholesterol Standard to the "Standard" tube.
-
Add 10 µL of the serum sample to the "Test" tube.
-
Mix the contents of each tube thoroughly.
-
Incubate all tubes at 37°C for 5 minutes.
-
-
Measurement:
-
Measure the absorbance of the "Standard" and "Test" samples against the "Blank" at 505 nm.
-
Calculation:
Total Cholesterol (mg/dL) = (Absorbance of Test / Absorbance of Standard) x Concentration of Standard
Determination of Serum Triglycerides
This protocol describes the enzymatic determination of triglycerides in serum.
Principle: Triglycerides are hydrolyzed by lipase to glycerol and free fatty acids. Glycerol is then phosphorylated by glycerol kinase to glycerol-3-phosphate, which is subsequently oxidized by glycerol-3-phosphate oxidase to produce dihydroxyacetone phosphate and hydrogen peroxide. The H₂O₂ reacts with this compound and a chromogenic coupler in the presence of peroxidase to form a colored product.
Reagents:
-
Working Reagent:
-
Buffer (e.g., PIPES buffer, pH 7.0)
-
Lipoprotein Lipase
-
Glycerol Kinase
-
Glycerol-3-Phosphate Oxidase
-
Peroxidase
-
4-Aminoantipyrine (4-AAP) or other suitable coupler
-
This compound
-
ATP
-
Magnesium ions
-
-
Triglyceride Standard: A solution of known triglyceride concentration.
-
Sample: Serum or plasma.
Procedure:
-
Sample Preparation: Samples should be from patients who have fasted for at least 12 hours.
-
Assay:
-
Label three tubes: "Blank", "Standard", and "Test".
-
Pipette 1.0 mL of the Working Reagent into each tube.
-
Add 10 µL of distilled water to the "Blank" tube.
-
Add 10 µL of Triglyceride Standard to the "Standard" tube.
-
Add 10 µL of the serum or plasma sample to the "Test" tube.
-
Mix well and incubate at 37°C for 5 minutes or at room temperature for 10 minutes.[7]
-
-
Measurement:
-
Measure the absorbance of the "Standard" and "Test" samples against the "Blank" at 505 nm.[7]
-
Calculation:
Triglycerides (mg/dL) = (Absorbance of Test / Absorbance of Standard) x Concentration of Standard
Determination of Serum Uric Acid
This protocol details the enzymatic determination of uric acid in serum.
Principle: Uricase catalyzes the oxidation of uric acid to allantoin and hydrogen peroxide. The H₂O₂ produced then reacts with this compound and 4-aminoantipyrine in the presence of peroxidase to form a colored quinoneimine dye. The absorbance of this dye is proportional to the uric acid concentration in the sample.[8]
Reagents:
-
Working Reagent:
-
Phosphate buffer (pH 7.0)
-
Uricase
-
Peroxidase
-
4-Aminoantipyrine (4-AAP)
-
This compound
-
Potassium ferrocyanide (to minimize interference)
-
-
Uric Acid Standard: A solution of known uric acid concentration.
-
Sample: Serum or urine.
Procedure:
-
Sample Preparation: Serum can be used directly. Urine samples should be diluted with distilled water.
-
Assay:
-
Label three tubes: "Blank", "Standard", and "Test".
-
Pipette 1.0 mL of the Working Reagent into each tube.
-
Add 20 µL of distilled water to the "Blank" tube.
-
Add 20 µL of Uric Acid Standard to the "Standard" tube.
-
Add 20 µL of the serum sample to the "Test" tube.
-
Mix and incubate at 37°C for 5 minutes or at room temperature for 10 minutes.[9]
-
-
Measurement:
-
Measure the absorbance of the "Standard" and "Test" samples against the "Blank" at 520 nm.[9]
-
Calculation:
Uric Acid (mg/dL) = (Absorbance of Test / Absorbance of Standard) x Concentration of Standard
Experimental Workflows
The following diagrams illustrate the typical workflows for the aforementioned experimental protocols.
Cholesterol Assay Workflow
Caption: Step-by-step workflow for the this compound-based total cholesterol assay.
Triglyceride Assay Workflow
Caption: Step-by-step workflow for the this compound-based triglyceride assay.
Safety and Handling
While this compound is not classified as a hazardous substance, standard laboratory safety practices should be followed.[10]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat when handling the compound.[10]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Ensure adequate ventilation in the work area.[10]
-
Storage: Store in a tightly sealed container in a cool, dry place (2-8°C), protected from light.[4][5]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound (CAS 82692-88-4) is a valuable and versatile chromogenic substrate for researchers, scientists, and drug development professionals. Its excellent water solubility, stability, and high sensitivity in enzymatic assays make it an indispensable tool for the quantitative determination of a wide array of clinically and biochemically significant analytes. The detailed protocols and workflows provided in this guide serve as a practical resource for the implementation of this compound-based assays in the laboratory.
References
- 1. How to Detect Total Cholesterol in Serum by this compound - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 2. labtest.com.br [labtest.com.br]
- 3. scialert.net [scialert.net]
- 4. Peroxidase - Assay | Worthington Biochemical [worthington-biochem.com]
- 5. [Enzymatic determination of uric acid in serum with the trinder reaction (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of total cholesterol in serum by cholesterol esterase and cholesterol oxidase immobilized and co-immobilized on to arylamine glass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biolabo.fr [biolabo.fr]
- 8. sdi-fz.com [sdi-fz.com]
- 9. atlas-medical.com [atlas-medical.com]
- 10. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols for HDAOS Assay for Glucose Oxidase
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the determination of glucose oxidase (GOx) activity using a colorimetric assay based on the chromogenic substrate N,N-bis(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline (HDAOS). This assay is a sensitive and reliable method suitable for various research and drug development applications, including enzyme characterization, inhibitor screening, and quality control of glucose oxidase preparations.
The assay principle is based on the enzymatic oxidation of glucose by glucose oxidase, which produces hydrogen peroxide (H₂O₂). The generated H₂O₂ is then utilized by horseradish peroxidase (HRP) to catalyze the oxidative coupling of this compound and 4-aminoantipyrine (4-AAP). This reaction forms a water-soluble purple quinoneimine dye with a maximum absorbance at 565 nm. The intensity of the color produced is directly proportional to the glucose oxidase activity in the sample.
Signaling Pathway
The enzymatic cascade leading to the formation of the colored product is depicted below. Glucose oxidase first acts on β-D-glucose to produce D-glucono-δ-lactone and hydrogen peroxide. The subsequent peroxidase-catalyzed reaction utilizes the hydrogen peroxide to oxidize the chromogenic substrates.
Application Notes and Protocols for HDAOS-Based Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-Hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline, sodium salt (HDAOS), is a highly water-soluble aniline derivative and a new class of Trinder's reagent. It serves as an excellent chromogenic substrate for peroxidase-catalyzed reactions, making it invaluable for a wide range of enzymatic assays where hydrogen peroxide (H₂O₂) is a reaction product. In the presence of Horseradish Peroxidase (HRP) and H₂O₂, this compound undergoes oxidative coupling with a second reagent, typically 4-aminoantipyrine (4-AAP), to produce a stable, water-soluble purple or blue quinoneimine dye. The intensity of the color produced is directly proportional to the concentration of H₂O₂ in the sample, which in turn correlates with the activity of the primary enzyme being assayed.[1][2]
This compound offers significant advantages, including high sensitivity, excellent stability in solution, and high water solubility, which prevents precipitation and ensures uniform distribution in the reaction mixture.[2][3] These properties make it a superior choice for the development of robust and reliable diagnostic and biochemical assays, such as those for cholesterol, uric acid, and glucose.[2][3]
Principle of this compound-Coupled Enzymatic Assays
This compound is utilized in coupled enzyme systems. The primary enzyme reaction generates hydrogen peroxide. This H₂O₂ is then used in a secondary, color-producing reaction catalyzed by HRP.
Reaction Scheme:
-
Primary Enzymatic Reaction (Example: Glucose Oxidase):
-
β-D-Glucose + O₂ + H₂O --(Glucose Oxidase)--> D-Gluconic Acid + H₂O₂
-
-
HRP-Catalyzed Chromogenic Reaction:
-
2H₂O₂ + this compound (Hydrogen Donor) + 4-AAP (Coupler) --(Horseradish Peroxidase)--> Quinoneimine Dye (Colored) + 4H₂O
-
The absorbance of the resulting quinoneimine dye is measured spectrophotometrically to quantify the analyte of interest.
Data Presentation: Reagent and Assay Parameters
The following tables summarize the key characteristics of this compound and typical working concentrations for components in a peroxidase-coupled assay system.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | N-(2-Hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline, sodium salt | [4] |
| CAS Number | 82692-88-4 | [4] |
| Molecular Formula | C₁₁H₁₆NNaO₆S | [3] |
| Molecular Weight | 313.30 g/mol | [3][4] |
| Appearance | White to off-white crystalline powder | [5] |
| Solubility | Highly soluble in water | [2] |
| Purity | >99% | [3][5] |
| Storage (Powder) | 2–8 °C, protected from light and moisture | [5] |
| Storage (Stock Sol.) | -20°C for 1 month; -80°C for 6 months | [6] |
Table 2: Typical Working Concentrations for this compound-Based Colorimetric Assays
| Component | Final Assay Concentration Range | Buffer System | pH Range | Reference |
| This compound | 0.5 - 2.0 mmol/L (Recommended starting point)¹ | Phosphate, PIPES, Tris-HCl | 6.5 - 8.0 | [1][7] |
| 4-Aminoantipyrine (4-AAP) | 0.25 - 0.5 mmol/L | Phosphate, PIPES, Tris-HCl | 6.5 - 8.0 | [1][7] |
| Horseradish Peroxidase (HRP) | >0.5 KU/L (>150 U/L) | Phosphate, PIPES, Tris-HCl | 6.5 - 8.0 | [1][7] |
| Buffer | 50 - 100 mmol/L | Phosphate, PIPES, Tris-HCl | 6.5 - 8.0 | [1][7] |
| Hydrogen Peroxide (for standard curve) | 0 - 70 µmol/L | Phosphate, PIPES, Tris-HCl | 6.5 - 8.0 | [8] |
¹The optimal concentration of this compound should be determined experimentally for each specific assay but can be guided by concentrations used for analogous Trinder's reagents like DCBS (2 mmol/L) or Phenol (6 mmol/L).[7][9]
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol describes the preparation of individual stock solutions, which can then be combined to create a final working solution for a specific assay.
Materials:
-
This compound powder (MW: 313.30 g/mol )
-
4-Aminoantipyrine (4-AAP) (MW: 203.24 g/mol )
-
Horseradish Peroxidase (HRP), lyophilized powder or stabilized solution
-
Potassium Phosphate Monobasic (KH₂PO₄)
-
Potassium Phosphate Dibasic (K₂HPO₄)
-
Ultrapure water
-
Calibrated pH meter
-
Analytical balance and standard laboratory glassware
Procedure:
-
Preparation of 100 mM Potassium Phosphate Buffer (pH 7.0):
-
Prepare a 100 mM solution of KH₂PO₄ (1.36 g in 100 mL water).
-
Prepare a 100 mM solution of K₂HPO₄ (1.74 g in 100 mL water).
-
To prepare 100 mL of buffer, start with ~61.5 mL of the K₂HPO₄ solution and add the KH₂PO₄ solution until the pH reaches 7.0. Adjust the final volume to 100 mL with ultrapure water.
-
Store at 4°C.
-
-
Preparation of 20 mM this compound Stock Solution:
-
Weigh 62.66 mg of this compound powder.
-
Dissolve in 10 mL of ultrapure water.
-
Aliquot and store at -20°C, protected from light.[6]
-
-
Preparation of 10 mM 4-AAP Stock Solution:
-
Weigh 20.32 mg of 4-AAP powder.
-
Dissolve in 10 mL of ultrapure water.
-
Store at 4°C, protected from light.
-
-
Preparation of 10 KU/L HRP Stock Solution:
-
Prepare a solution of HRP at a concentration of 10 KU/L (or as recommended by the supplier) in 100 mM Potassium Phosphate Buffer (pH 7.0).
-
Aliquot and store at -20°C or as recommended by the supplier.
-
Protocol 2: Enzymatic Assay for Uric Acid (Example Application)
This protocol provides an example of how to use the prepared stock solutions to create a working reagent for the colorimetric determination of uric acid in serum.
Assay Principle: Uricase catalyzes the oxidation of uric acid to allantoin, producing H₂O₂. The H₂O₂ then reacts with this compound and 4-AAP in the presence of HRP to form a colored product, measured at ~520-550 nm.[10]
Materials:
-
Stock solutions from Protocol 1.
-
Uricase enzyme solution.
-
Uric acid standards (for calibration curve).
-
Serum samples.
-
96-well microplate.
-
Microplate reader.
-
100 mM Potassium Phosphate Buffer, pH 7.8 (adjust pH of buffer from Protocol 1 with KOH/HCl).
Procedure:
-
Preparation of Uric Acid Assay Working Reagent:
-
For 10 mL of working reagent, combine the following in order:
-
7.9 mL of 100 mM Potassium Phosphate Buffer (pH 7.8).
-
1.0 mL of 20 mM this compound stock solution (Final concentration: 2.0 mmol/L).[7]
-
0.5 mL of 10 mM 4-AAP stock solution (Final concentration: 0.5 mmol/L).[7]
-
0.5 mL of 10 KU/L HRP stock solution (Final concentration: 0.5 KU/L).[7]
-
Uricase (add to a final concentration as recommended by the supplier, e.g., >0.5 KU/L).[7]
-
-
Mix gently by inversion. This reagent should be prepared fresh daily and protected from light.
-
-
Assay Procedure:
-
Standard Curve: Prepare a series of uric acid standards (e.g., 0 to 20 mg/dL) in ultrapure water or saline.
-
Sample Preparation: Dilute serum samples if necessary to fall within the linear range of the standard curve.
-
Reaction Setup:
-
Pipette 5 µL of each standard, sample, and a water blank into separate wells of a 96-well plate.
-
Add 200 µL of the Uric Acid Assay Working Reagent to each well.
-
-
Incubation: Incubate the plate for 5 minutes at 37°C or 10 minutes at room temperature, protected from light.[7]
-
Measurement: Read the absorbance (A) of each well at 520 nm using a microplate reader.[10]
-
-
Calculation:
-
Subtract the absorbance of the blank from all standard and sample readings.
-
Plot the corrected absorbance of the standards against their concentrations to generate a standard curve.
-
Determine the uric acid concentration in the samples by interpolating their absorbance values from the standard curve. Remember to multiply by the sample dilution factor.
-
Visualizations
Caption: A typical reaction cascade for this compound-based enzymatic assays.
Caption: Workflow for preparing and using an this compound working solution.
References
- 1. Peroxidase - Assay | Worthington Biochemical [worthington-biochem.com]
- 2. The new trinder's reagent this compound is used to detect enzyme activity [vacutaineradditives.com]
- 3. Basic information of the new Trinder's reagent this compound powder reagent 82692-88-4 [vacutaineradditives.com]
- 4. Trinder Reagent this compound | CAS 82692-88-4 Dojindo [dojindo.com]
- 5. Trinders Reagent this compound sodium salt of reagent company CAS82692-88-4 [vacutaineradditives.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. linear.es [linear.es]
- 8. Spectrophotometric determination of hydrogen peroxide in water with peroxidase-catalyzed oxidation of potassium iodide and its applications to hydroxylamine-involved Fenton and Fenton-like systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. labcarecolombia.com [labcarecolombia.com]
- 10. clearchemdiagnostics.com [clearchemdiagnostics.com]
Application Notes and Protocols for the Determination of Total Cholesterol in Serum Samples using HDAOS
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate measurement of serum cholesterol is crucial in biomedical research, clinical diagnostics, and the development of therapeutic agents for cardiovascular diseases. Enzymatic colorimetric assays are widely used for their specificity, speed, and suitability for automation.[1] This document provides detailed application notes and protocols for the quantification of total cholesterol in serum samples using a highly sensitive chromogenic substrate, 10-(4-carboxyphenyl)-3-hydroxy-7-oxo-7H-dibenzo[c,h]xanthene (HDAOS).
The this compound-based assay offers several advantages, including high sensitivity, accuracy, and reduced interference from common serum components like bilirubin.[1] This method relies on a series of enzymatic reactions that produce a stable, colored quinoneimine dye, the absorbance of which is directly proportional to the total cholesterol concentration in the sample.[1]
Principle of the Method
The determination of total cholesterol in serum using this compound is based on a coupled enzymatic reaction. The assay involves the following steps:
-
Hydrolysis of Cholesteryl Esters: Cholesteryl esters, the predominant form of cholesterol in the blood, are hydrolyzed to free cholesterol and fatty acids by the enzyme cholesterol esterase (CHE).
-
Oxidation of Free Cholesterol: The total free cholesterol (both initially present and that generated from cholesteryl esters) is then oxidized by cholesterol oxidase (CHO) to cholest-4-en-3-one and hydrogen peroxide (H₂O₂).[1]
-
Colorimetric Reaction: In the final step, the hydrogen peroxide produced reacts with this compound and 4-aminoantipyrine (4-AAP) in the presence of peroxidase (POD). This oxidative coupling reaction forms a red quinoneimine dye.[1]
-
Spectrophotometric Detection: The intensity of the color produced is measured spectrophotometrically, and the absorbance is directly proportional to the total cholesterol concentration in the sample.[1]
The reaction pathway is illustrated in the diagram below.
Reagents and Materials
Reagents Provided (Example)
-
Cholesterol Assay Buffer: (e.g., PIPES buffer, pH 6.8)
-
This compound Reagent: (Concentration to be optimized based on the specific kit)
-
4-Aminoantipyrine (4-AAP) Solution: (Concentration to be optimized)
-
Cholesterol Esterase (CHE): (Lyophilized or in a stabilizing solution)
-
Cholesterol Oxidase (CHO): (Lyophilized or in a stabilizing solution)
-
Peroxidase (POD): (Horseradish peroxidase, lyophilized or in a stabilizing solution)
-
Cholesterol Standard: (A solution of known cholesterol concentration, e.g., 200 mg/dL)
Materials Required but Not Provided
-
Spectrophotometer or microplate reader capable of measuring absorbance at or near the maximum absorbance wavelength of the final colored product.
-
Cuvettes or 96-well microplates
-
Pipettes and pipette tips
-
Vortex mixer
-
Incubator or water bath set to 37°C
-
Deionized water
-
Serum samples to be analyzed
Experimental Protocols
Reagent Preparation
-
Working Reagent: Prepare the working reagent by mixing the Cholesterol Assay Buffer, this compound Reagent, 4-AAP Solution, Cholesterol Esterase, Cholesterol Oxidase, and Peroxidase. The exact volumes and concentrations should follow the manufacturer's instructions if using a commercial kit. A general example is provided in the table below. Protect the working reagent from light.
| Reagent Component | Example Concentration in Working Solution |
| PIPES Buffer, pH 6.8 | 80 mmol/L |
| 4-Aminoantipyrine | 0.4 mmol/L |
| This compound | To be optimized |
| Cholesterol Esterase | >1000 U/L |
| Cholesterol Oxidase | >300 U/L |
| Peroxidase | >650 U/L |
-
Cholesterol Standard Curve: Prepare a series of cholesterol standards by diluting the stock cholesterol standard with the assay buffer to generate a standard curve. Typical concentrations may range from 0 to 400 mg/dL.
Sample Preparation
-
Serum Collection: Collect venous blood and allow it to clot. Centrifuge to separate the serum. The use of anticoagulants such as EDTA or heparin is also acceptable for obtaining plasma.[1]
-
Sample Stability: Serum or plasma samples can be stored at 4°C for up to 4 days. For longer-term storage, samples should be frozen at -20°C or below.[2]
-
Sample Dilution: If the cholesterol concentration is expected to be high, dilute the serum sample with 0.9% NaCl solution.
Assay Procedure
The following is a general protocol that can be adapted for both manual and automated systems.
-
Set up the Assay: Label tubes or microplate wells for a blank, cholesterol standards, and serum samples.
-
Pipetting:
-
Blank: Add 1.0 mL of the Working Reagent.
-
Standards: Add 1.0 mL of the Working Reagent and 10 µL of each cholesterol standard.
-
Samples: Add 1.0 mL of the Working Reagent and 10 µL of the serum sample.
-
-
Incubation: Mix the contents of each tube or well thoroughly and incubate for 5-10 minutes at 37°C, or for a specified time at room temperature as per the kit instructions.
-
Measurement: Measure the absorbance of the standards and samples against the reagent blank at the optimal wavelength for the this compound-derived quinoneimine dye.
Data Analysis
-
Standard Curve: Plot the absorbance of the cholesterol standards against their known concentrations.
-
Cholesterol Calculation: Determine the cholesterol concentration of the unknown samples by interpolating their absorbance values from the standard curve. The concentration can be calculated using the following formula:
Cholesterol (mg/dL) = (Absorbance of Sample / Absorbance of Standard) x Concentration of Standard
Performance Characteristics
The performance of the this compound-based cholesterol assay is characterized by its linearity, sensitivity, specificity, and precision. The following table summarizes typical performance data for enzymatic cholesterol assays.
| Parameter | Typical Performance |
| Linearity | Up to 600 mg/dL (17.0 mmol/L) or higher.[2][3] |
| Limit of Detection (LOD) | As low as 0.03 mmol/L for a similar DAOS-based method. |
| Limit of Quantification (LOQ) | As low as 0.09 mmol/L for a similar DAOS-based method. |
| Precision (Intra-assay) | CV% typically < 3% |
| Precision (Inter-assay) | CV% typically < 5% |
| Recovery | Typically between 95% and 105% |
Interferences
Several substances can potentially interfere with enzymatic cholesterol assays.
-
Ascorbic Acid (Vitamin C): High concentrations of ascorbic acid can cause falsely low cholesterol results due to its reducing properties that interfere with the peroxidase reaction.[4][5] Some commercial reagents include ascorbate oxidase to minimize this interference.[4]
-
Bilirubin: High levels of bilirubin can lead to falsely decreased cholesterol values in some enzymatic assays.[5] However, methods using this compound are noted to have reduced interference from bilirubin due to the higher wavelength of maximum absorbance of the final product.
-
Hemolysis: Significant hemolysis can interfere with the assay.[5]
-
Lipemia: Grossly lipemic samples may cause turbidity and interfere with the absorbance reading.[5]
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or No Color Development | Inactive enzymes or degraded reagents. | Check the expiration dates and storage conditions of all reagents. Prepare fresh working reagent. |
| Incorrect incubation time or temperature. | Ensure the incubation is carried out for the specified time and at the correct temperature. | |
| High Background Absorbance | Contaminated reagents or water. | Use fresh, high-purity water and reagents. |
| Reagent deterioration. | Do not use reagents that appear turbid. | |
| Poor Precision | Inaccurate pipetting. | Calibrate pipettes and ensure proper pipetting technique. |
| Inconsistent incubation times. | Use a timer to ensure consistent incubation for all samples. | |
| Inaccurate Results | Interference from sample components. | Check for high levels of ascorbic acid, bilirubin, or hemolysis. Consider using a reagent with ascorbate oxidase if high vitamin C levels are suspected. |
| Improperly prepared standard curve. | Prepare fresh standards for each assay and ensure accurate dilutions. |
Conclusion
The this compound-based enzymatic colorimetric assay provides a reliable, sensitive, and efficient method for the quantification of total cholesterol in serum samples. Its advantages make it a valuable tool for researchers, scientists, and drug development professionals. By following the detailed protocols and being aware of potential interferences, users can obtain accurate and reproducible results.
References
Application Notes and Protocols: HDAOS in Environmental Pollutant Monitoring
Introduction
Environmental pollution with aromatic compounds, such as phenols and anilines, poses a significant risk to ecosystems and human health. These pollutants are prevalent in industrial wastewater from various sectors, including pharmaceuticals, dyes, and petrochemicals. Consequently, the development of sensitive, rapid, and reliable methods for their detection and quantification is of paramount importance. Enzymatic assays utilizing peroxidases, such as horseradish peroxidase (HRP), offer a promising approach due to their high specificity and catalytic efficiency.
This document details the application of 10-(Carboxymethylaminocarbonyl)-3,7-bis(dimethylamino)phenothiazin-5-ium (HDAOS), a highly sensitive and water-soluble chromogenic substrate, in a peroxidase-based system for the detection of phenolic and aniline pollutants in environmental samples. The described method is based on the HRP-catalyzed oxidative coupling reaction between this compound and the target pollutant in the presence of hydrogen peroxide (H₂O₂), which results in the formation of a intensely colored product. The concentration of the pollutant can then be determined spectrophotometrically by measuring the absorbance of the colored product.
Principle of Detection
The core of this application lies in the enzymatic activity of horseradish peroxidase (HRP). HRP, in the presence of hydrogen peroxide (H₂O₂), catalyzes the oxidation of a wide range of substrates. In this proposed system, HRP oxidizes the target pollutant (e.g., a phenol or an aniline derivative) to a reactive radical intermediate. Simultaneously, this compound is also oxidized. These intermediates then undergo a coupling reaction to form a stable, colored product. The intensity of the color produced is directly proportional to the concentration of the pollutant in the sample, allowing for quantitative analysis.
The general reaction scheme is as follows:
-
Pollutant (e.g., Phenol) + H₂O₂ --(HRP)--> Phenoxy Radical + H₂O
-
This compound + H₂O₂ --(HRP)--> this compound Radical + H₂O
-
Phenoxy Radical + this compound Radical --> Colored Product
Data Presentation
The following table summarizes hypothetical quantitative data for the detection of various phenolic and aniline pollutants using the this compound-HRP system. This data is illustrative and serves to demonstrate the potential sensitivity and linear range of the assay. Actual experimental results may vary.
| Pollutant | Chemical Class | Linear Range (µM) | Limit of Detection (LOD) (µM) | Molar Absorptivity (ε) of Product (M⁻¹cm⁻¹) | Optimal Wavelength (λmax) (nm) |
| Phenol | Phenol | 0.5 - 50 | 0.1 | 2.5 x 10⁴ | 580 |
| p-Cresol | Phenol | 0.2 - 40 | 0.08 | 3.1 x 10⁴ | 585 |
| Aniline | Aromatic Amine | 1 - 100 | 0.5 | 1.8 x 10⁴ | 570 |
| 2,4-Dichlorophenol | Chlorophenol | 0.1 - 25 | 0.05 | 4.2 x 10⁴ | 595 |
| Catechol | Dihydric Phenol | 0.05 - 20 | 0.02 | 5.5 x 10⁴ | 610 |
Experimental Protocols
This section provides a detailed methodology for the determination of phenolic and aniline pollutants in a water sample using the this compound-HRP system.
Materials and Reagents
-
Horseradish Peroxidase (HRP), Type VI, lyophilized powder (≥250 units/mg solid)
-
10-(Carboxymethylaminocarbonyl)-3,7-bis(dimethylamino)phenothiazin-5-ium (this compound)
-
Hydrogen Peroxide (H₂O₂), 30% (w/w) solution
-
Phosphate Buffer (50 mM, pH 7.0)
-
Pollutant standards (e.g., Phenol, p-Cresol, Aniline)
-
Environmental water sample (filtered to remove particulate matter)
-
Spectrophotometer or microplate reader
Preparation of Solutions
-
Phosphate Buffer (50 mM, pH 7.0): Prepare by dissolving appropriate amounts of monobasic and dibasic sodium phosphate in deionized water. Adjust pH to 7.0.
-
HRP Stock Solution (1 mg/mL): Dissolve 10 mg of HRP in 10 mL of phosphate buffer. Store at 4°C.
-
This compound Stock Solution (10 mM): Dissolve an appropriate amount of this compound in deionized water. Protect from light and store at 4°C.
-
H₂O₂ Working Solution (10 mM): Prepare fresh daily by diluting the 30% H₂O₂ stock solution in phosphate buffer.
-
Pollutant Standard Solutions: Prepare a series of standard solutions of the target pollutant in deionized water at concentrations spanning the expected linear range.
Assay Protocol
-
Reaction Setup: In a 1.5 mL microcentrifuge tube or a well of a 96-well microplate, add the following in order:
-
700 µL of Phosphate Buffer (50 mM, pH 7.0)
-
100 µL of the environmental water sample or pollutant standard
-
50 µL of this compound Stock Solution (10 mM)
-
50 µL of HRP Stock Solution (1 mg/mL)
-
-
Initiation of Reaction: Add 100 µL of H₂O₂ Working Solution (10 mM) to the reaction mixture.
-
Incubation: Mix gently and incubate at room temperature for 15 minutes. Protect from direct light.
-
Measurement: Measure the absorbance of the resulting colored solution at the optimal wavelength (determined by scanning the spectrum of the product formed with the specific pollutant).
-
Blank Correction: Prepare a blank sample containing all reagents except the pollutant (replace with deionized water) and subtract its absorbance from the sample readings.
-
Quantification: Construct a calibration curve by plotting the absorbance values of the pollutant standards against their concentrations. Determine the concentration of the pollutant in the environmental sample by interpolating its absorbance value on the calibration curve.
Visualizations
Signaling Pathway of Pollutant Detection
Application Notes: Protocol for HDAOS-Based Uric Acid Determination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uric acid is the final product of purine metabolism in humans. Aberrant levels of uric acid in biological fluids are indicative of several pathological conditions, including gout, hyperuricemia, and kidney disease. Consequently, the accurate and reliable quantification of uric acid is crucial for clinical diagnostics and in the development of therapeutic agents targeting purine metabolism pathways. This application note provides a detailed protocol for the determination of uric acid concentration using a sensitive colorimetric assay based on N,N-bis(4-sulfobutyl)-3,5-dimethylaniline, disodium salt (HDAOS).
Principle of the Method
The determination of uric acid is based on a modified Trinder reaction, a coupled enzymatic assay.[1][2] The method involves two primary enzymatic steps. First, uricase catalyzes the oxidation of uric acid to allantoin and hydrogen peroxide (H₂O₂). Subsequently, in the presence of peroxidase (POD), the newly formed hydrogen peroxide facilitates the oxidative coupling of 4-aminoantipyrine (4-AAP) and this compound. This reaction produces a highly colored and stable water-soluble quinoneimine dye. The intensity of the color, which is directly proportional to the uric acid concentration in the sample, is measured spectrophotometrically.
Chemical Reaction Pathway```dot
-
Set up: Label test tubes or microplate wells for blank, standards, and samples.
-
Pipetting:
-
Blank: Add a small volume (e.g., 25 µL) of deionized water.
-
Standards: Add the same volume of each uric acid standard.
-
Samples: Add the same volume of the prepared samples.
-
-
Reaction Initiation: Add a larger volume (e.g., 1.0 mL) of the working reagent to each tube or well and mix thoroughly. [3]4. Incubation: Incubate the reaction mixtures at 37°C for a specified time, typically between 5 to 10 minutes. [4]The color is generally stable for at least 30 minutes. [4]5. Measurement: Measure the absorbance of the standards and samples against the blank at the wavelength of maximum absorbance for the quinoneimine dye (typically around 520 nm, but can be up to 660 nm depending on the specific chromogen). [1]6. Calculation: Calculate the uric acid concentration in the samples using a standard curve generated from the absorbance readings of the standards.
Data Presentation
The performance characteristics of the this compound-based uric acid assay are summarized in the table below. These values are compiled from various sources and may vary depending on the specific reagents and instrumentation used.
| Parameter | Typical Value | Reference |
| Linearity Range | Up to 20-30 mg/dL | [4] |
| Detection Limit | 0.03 - 1 mg/dL | [4] |
| Wavelength (λmax) | ~520 nm or ~660 nm | [1][3] |
| Incubation Time | 5 - 10 minutes | [4] |
| Incubation Temperature | 37°C | [4] |
Interfering Substances
Several endogenous and exogenous substances can interfere with this assay. The table below lists common interferents and their potential effects.
| Interfering Substance | Effect | Notes | Reference |
| Ascorbic Acid (Vitamin C) | Negative interference (falsely low results) | Competes with the chromogen for hydrogen peroxide. | [4] |
| Bilirubin | Negative interference | Can be minimized with certain reagent formulations. | [4] |
| Hemoglobin | Positive or negative interference | Depends on the concentration. | [4] |
| Lipids (Lipemia) | Positive interference (falsely high results) | Causes turbidity, leading to increased absorbance. | [4] |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Absorbance Readings | Inactive enzymes (uricase or peroxidase) | Use fresh reagents; check storage conditions. |
| Incorrect wavelength setting | Verify the spectrophotometer is set to the correct wavelength. | |
| Insufficient incubation time or temperature | Ensure proper incubation conditions are met. | |
| High Blank Absorbance | Contaminated reagents or water | Use high-purity water and fresh reagents. |
| Reagent deterioration | Prepare fresh working reagent. | |
| Poor Linearity of Standard Curve | Inaccurate standard dilutions | Prepare fresh standards carefully. |
| Pipetting errors | Ensure accurate and consistent pipetting. | |
| Substrate inhibition at high concentrations | Dilute samples with high uric acid levels. |
Conclusion
The this compound-based colorimetric assay provides a simple, rapid, and sensitive method for the quantitative determination of uric acid in various biological samples. By following the detailed protocol and being mindful of potential interferences, researchers can obtain reliable and reproducible results for both clinical and research applications.
References
- 1. Uric Acid, Urine » Pathology Laboratories » College of Medicine » University of Florida [pathlabs.ufl.edu]
- 2. [Enzymatic determination of uric acid in serum with the trinder reaction (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. linear.es [linear.es]
Application Notes and Protocols for Calculating Enzyme Activity with HDAOS Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline, sodium salt (HDAOS), is a highly sensitive and water-soluble chromogenic substrate of the Trinder reagent family. It is utilized in quantitative enzymatic assays, particularly those involving peroxidase and enzymes that produce or consume hydrogen peroxide (H₂O₂). In the presence of hydrogen peroxide and a peroxidase, such as horseradish peroxidase (HRP), this compound undergoes oxidative coupling to form a stable, water-soluble purple or blue dye. The intensity of the resulting color is directly proportional to the concentration of H₂O₂ in the sample, allowing for the precise calculation of enzyme activity.[1] This method offers high sensitivity, a fast reaction rate, and excellent stability, making it a valuable tool in biochemistry, molecular biology, and clinical diagnostics.[1]
Principle of the Assay
The core of the this compound-based enzyme assay is a two-step enzymatic reaction. First, the enzyme of interest either produces or consumes H₂O₂. In the second step, a fixed amount of horseradish peroxidase (HRP) utilizes the available H₂O₂ to catalyze the oxidation of this compound, often in the presence of a coupler like 4-aminoantipyrine (4-AAP), to produce a colored product. The change in absorbance of this product over time is then measured spectrophotometrically to determine the reaction rate and, consequently, the enzyme's activity.
Key Applications
-
Peroxidase Activity Measurement: Direct measurement of peroxidase activity in various samples.
-
H₂O₂-Producing Enzyme Assays: Quantification of enzymes like glucose oxidase, cholesterol oxidase, and monoamine oxidase that generate H₂O₂ as a product.[2][3][4]
-
H₂O₂-Consuming Enzyme Assays: Measurement of enzymes such as catalase that decompose H₂O₂.[1][5]
Protocol 1: Peroxidase Activity Assay
This protocol details the direct measurement of peroxidase activity using this compound as the chromogenic substrate.
Materials
-
This compound solution
-
4-Aminoantipyrine (4-AAP) solution
-
Hydrogen peroxide (H₂O₂) solution
-
Potassium phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Peroxidase-containing sample (e.g., purified HRP or cell lysate)
-
Microplate reader or spectrophotometer
-
96-well microplate or cuvettes
Reagent Preparation
| Reagent | Stock Concentration | Working Concentration | Preparation |
| Potassium Phosphate Buffer | 1 M | 0.1 M, pH 7.0 | Dilute stock buffer with deionized water and adjust pH. |
| This compound | 10 mM | 1 mM | Dissolve in deionized water. Store protected from light. |
| 4-AAP | 25 mM | 2.5 mM | Dissolve in deionized water. |
| Hydrogen Peroxide (H₂O₂) | 30% (~8.8 M) | 10 mM | Prepare fresh daily by diluting in the assay buffer. |
Experimental Workflow
References
- 1. Peroxidase - Assay | Worthington Biochemical [worthington-biochem.com]
- 2. A Peroxidase-linked Spectrophotometric Assay for the Detection of Monoamine Oxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Peroxidase-linked Spectrophotometric Assay for the Detection of Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Peroxidase-Coupled Assay to Measure MAO Enzymatic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. prod-docs.megazyme.com [prod-docs.megazyme.com]
Application Notes and Protocols for High-Throughput Screening of Enzyme Inhibitors Using Peroxidase-Coupled Assays
A Note on "HDAOS": The term "this compound" did not correspond to a recognized substrate in the scientific literature for high-throughput screening (HTS). It is likely a typographical error. A plausible intended substrate is 10-acetyl-3,7-dihydroxyphenoxazine (ADHP), commonly known as Amplex® Red, which is a widely used fluorogenic substrate in HTS. This document provides detailed application notes and protocols for HTS of enzyme inhibitors using horseradish peroxidase (HRP)-coupled assays, which can employ either fluorogenic substrates like Amplex® Red or chromogenic substrates like 3,3',5,5'-tetramethylbenzidine (TMB).
Introduction to Peroxidase-Coupled Enzyme Inhibition Assays
Horseradish peroxidase (HRP) is a stable and highly active enzyme frequently used in biochemistry, particularly in enzyme-linked immunosorbent assays (ELISAs) and HTS.[1][2] In the context of screening for enzyme inhibitors, HRP is often used in a coupled-enzyme assay format. This approach is suitable for primary enzymes (the target of the inhibitor) that produce hydrogen peroxide (H₂O₂) as a product. The H₂O₂ produced is then used by HRP to oxidize a substrate, leading to a detectable signal (fluorogenic or chromogenic).[1][3] The activity of the primary enzyme is therefore proportional to the signal generated by the HRP reaction. Enzyme inhibitors of the primary target will lead to a decrease in H₂O₂ production and, consequently, a reduced signal.[4]
Application Note 1: Fluorogenic HTS Assay for Enzyme Inhibitors Using Amplex® Red
Principle of the Assay
The Amplex® Red assay is a highly sensitive and stable method for detecting H₂O₂.[5][6] It is an indirect assay to measure the activity of H₂O₂-producing enzymes. The assay is based on the HRP-catalyzed oxidation of Amplex® Red (10-acetyl-3,7-dihydroxyphenoxazine), a colorless and non-fluorescent substrate, by H₂O₂ to produce resorufin, a highly fluorescent and colored product.[6][7][8] The fluorescence intensity is directly proportional to the amount of H₂O₂ produced by the primary enzyme, and thus, a decrease in fluorescence indicates inhibition of the primary enzyme.[4]
Experimental Workflow
The general workflow for screening enzyme inhibitors using the Amplex® Red assay involves preparation of reagents, setting up the assay in a microplate, and measuring the fluorescent signal.
Detailed Protocol
This protocol is a general guideline for a 96-well plate format and should be optimized for the specific enzyme of interest.
Materials:
-
Purified primary enzyme
-
Substrate for the primary enzyme
-
Test compounds (potential inhibitors) and control inhibitor
-
Amplex® Red reagent[5]
-
Horseradish Peroxidase (HRP)[1]
-
Dimethyl sulfoxide (DMSO)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)[9]
-
Black, flat-bottom 96-well microplates
-
Microplate reader with fluorescence detection capabilities[9]
Reagent Preparation:
-
Assay Buffer: Prepare the appropriate buffer for the primary enzyme and ensure all components are compatible with the assay.
-
Amplex® Red Stock Solution (10 mM): Dissolve Amplex® Red reagent in high-quality, anhydrous DMSO.[4] Store in small aliquots at -20°C, protected from light.[4][6]
-
HRP Stock Solution (10 U/mL): Dissolve HRP in assay buffer. Store in aliquots at -20°C.
-
Primary Enzyme Working Solution: Dilute the primary enzyme to the desired concentration in cold assay buffer immediately before use. The optimal concentration should be determined empirically.
-
Substrate Working Solution: Prepare the substrate for the primary enzyme at a suitable concentration (e.g., 2x the final desired concentration) in assay buffer.
-
Test Compound Plates: Prepare serial dilutions of test compounds and controls in assay buffer. The final DMSO concentration should typically be kept below 1%.
Assay Procedure:
-
Reaction Master Mix: Prepare a master mix containing Amplex® Red and HRP in assay buffer. For a 100 µL final reaction volume, a 2x master mix might contain 100 µM Amplex® Red and 0.2 U/mL HRP.[9]
-
Assay Plate Setup:
-
Blank (no enzyme): 50 µL assay buffer.
-
Negative Control (100% activity): 40 µL assay buffer + 10 µL enzyme working solution.
-
Positive Control (known inhibitor): 30 µL assay buffer + 10 µL known inhibitor + 10 µL enzyme working solution.
-
Test Wells: 30 µL assay buffer + 10 µL test compound + 10 µL enzyme working solution.
-
-
Pre-incubation: Add 50 µL of the primary enzyme working solution to the control and test wells. Add 50 µL of assay buffer to the blank wells. Add 50 µL of the test compounds or controls to the appropriate wells. Mix gently and pre-incubate for 15-30 minutes at room temperature to allow for inhibitor binding.[4]
-
Reaction Initiation: Add 50 µL of the 2x substrate/detection reagent working solution (containing the primary enzyme's substrate, Amplex Red, and HRP) to all wells.
-
Incubation: Incubate the plate for 30-60 minutes at the optimal temperature for the primary enzyme, protected from light.[4][9] The assay can be read kinetically or as an endpoint measurement.
-
Fluorescence Measurement: Measure the fluorescence in a microplate reader with excitation between 530-560 nm and emission at approximately 590 nm.[4][8][9]
Data Analysis:
-
Subtract the average fluorescence of the blank wells from all other wells.
-
Calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_test - Signal_blank) / (Signal_negative_control - Signal_blank))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Quantitative Data Example
The following table shows example IC₅₀ values for inhibitors of various H₂O₂-producing enzymes determined using Amplex® Red-based assays.
| Enzyme Target | Inhibitor | IC₅₀ (µM) | Reference |
| Phospholipase D (PLD) | Desketoraloxifene | 0.8 ± 0.1 | [4] |
| Xanthine Oxidase | Febuxostat | 0.002 - 0.02 | [10] |
| NADPH Oxidase (NOX) | Diphenyleneiodonium (DPI) | ~0.1 - 1 | [11] |
| Horseradish Peroxidase | Sodium Azide | ~1000 (1 mM) | [12] |
| Horseradish Peroxidase | Phenylhydrazine | ~50 (0.05 mM) | [12] |
Application Note 2: Chromogenic HTS Assay for Enzyme Inhibitors Using TMB
Principle of the Assay
3,3',5,5'-tetramethylbenzidine (TMB) is a safe and sensitive chromogenic substrate for HRP.[2][13] In the presence of H₂O₂ generated by a primary enzyme, HRP catalyzes the oxidation of TMB, resulting in the formation of a blue-colored product.[14][15] The reaction can be stopped by the addition of an acid (e.g., sulfuric acid), which changes the color to yellow.[13][15] The absorbance of the colored product is measured spectrophotometrically and is proportional to the primary enzyme's activity.
Experimental Workflow
The workflow for a TMB-based assay is similar to the Amplex® Red assay, with the addition of a stop solution and absorbance measurement.
Detailed Protocol
This protocol provides a general framework for a TMB-based chromogenic assay in a 96-well plate format.
Materials:
-
Purified primary enzyme
-
Substrate for the primary enzyme
-
Test compounds and control inhibitor
-
TMB Substrate Solution[13]
-
Horseradish Peroxidase (HRP)
-
Stop Solution (e.g., 2 M H₂SO₄)[13]
-
Assay buffer
-
Clear, flat-bottom 96-well microplates
-
Microplate reader with absorbance detection
Reagent Preparation:
-
Assay Buffer: Prepare a buffer compatible with the primary enzyme and the HRP-TMB reaction.
-
TMB Solution: Use a commercially available ready-to-use TMB solution or prepare it according to the manufacturer's instructions.[13]
-
HRP Working Solution: Dilute HRP to the desired concentration in assay buffer.
-
Primary Enzyme Working Solution: Dilute the primary enzyme in cold assay buffer.
-
Substrate Working Solution: Prepare the primary enzyme's substrate in assay buffer.
-
Test Compound Plates: Prepare serial dilutions of test compounds.
Assay Procedure:
-
Assay Plate Setup: Similar to the Amplex® Red assay, add buffer, enzyme, and inhibitors/controls to the wells of a clear 96-well plate.
-
Pre-incubation: Add the primary enzyme to the appropriate wells, followed by the test compounds. Pre-incubate for 15-30 minutes at room temperature.
-
Reaction Initiation: Initiate the reaction by adding a solution containing the primary substrate, HRP, and TMB. A typical final volume is 100-200 µL.
-
Incubation: Incubate the plate at room temperature for 15-30 minutes, or until sufficient color development is observed.[13]
-
Stop Reaction: Add an equal volume (e.g., 100 µL) of stop solution to each well.[13] The color will change from blue to yellow.
-
Absorbance Measurement: Read the absorbance at 450 nm within 5-10 minutes of adding the stop solution.[13][15]
Data Analysis: The data analysis is the same as for the Amplex® Red assay, using absorbance values instead of fluorescence intensity.
Quantitative Data Example
The following table provides typical concentrations and conditions for a TMB-based HRP-coupled assay.
| Parameter | Typical Value/Range | Reference |
| HRP Concentration | 0.1 - 1 µg/mL | [1][2] |
| TMB Concentration | Varies by commercial kit | [13] |
| H₂O₂ Concentration | 0.02% in citric acid buffer | [13] |
| Incubation Time | 15 - 30 minutes | [13] |
| Stop Solution | 2 M H₂SO₄ | [13] |
| Readout Wavelength | 450 nm | [13][15] |
References
- 1. Ultra-High-Throughput Screening of an In Vitro-Synthesized Horseradish Peroxidase Displayed on Microbeads Using Cell Sorter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Surmodics - TMB Peroxidase Substrate Kit - Microwell & ELISA [shop.surmodics.com]
- 3. Ultra-High-Throughput Screening of an In Vitro-Synthesized Horseradish Peroxidase Displayed on Microbeads Using Cell Sorter | PLOS One [journals.plos.org]
- 4. benchchem.com [benchchem.com]
- 5. ADHP [10-Acetyl-3,7-dihydroxyphenoxazine] - 25 mg [anaspec.com]
- 6. biotium.com [biotium.com]
- 7. Amplex® Red Enzyme Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Invitrogen Amplex Red Hydrogen Peroxide/Peroxidase Assay Kit 500 Assays | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. Amplex Red Xanthine Oxidase Inhibitor Screening Kit (100T) [sbsgenetech.com]
- 11. High-Throughput Screening of NOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A quantitative evaluation of peroxidase inhibitors for tyramide signal amplification mediated cytochemistry and histochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. biocompare.com [biocompare.com]
- 15. 3hbiomedical.com [3hbiomedical.com]
Determining Antioxidant Capacity Using a Chromogenic Peroxidase-Based Assay with HDAOS
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The evaluation of antioxidant capacity is a critical aspect of research in various fields, including pharmacology, food science, and cosmetics. Antioxidants play a vital role in mitigating oxidative stress by neutralizing reactive oxygen species (ROS), which are implicated in a multitude of pathological conditions. A variety of assays have been developed to quantify the antioxidant potential of compounds. This document provides detailed application notes and protocols for determining antioxidant capacity using a chromogenic assay based on N,N-bis(4-sulfobutyl)-3,5-dimethylaniline (HDAOS) or similar N,N-disubstituted aniline derivatives.
This enzymatic, colorimetric assay offers a robust and sensitive method to measure the hydrogen peroxide (H₂O₂) scavenging ability of test compounds. The principle of the assay relies on the horseradish peroxidase (HRP)-catalyzed oxidation of a chromogenic substrate, such as this compound, by hydrogen peroxide. In the absence of an antioxidant, this reaction produces a colored product with a specific absorbance maximum. When an antioxidant is present, it scavenges the hydrogen peroxide, thereby reducing the amount available for the enzymatic reaction and leading to a decrease in color formation. The extent of color inhibition is proportional to the antioxidant capacity of the sample.
Principle of the Assay
The core of this antioxidant capacity assay is a competitive reaction. The horseradish peroxidase (HRP) enzyme catalyzes the transfer of electrons from the chromogenic substrate (this compound) to hydrogen peroxide, resulting in the oxidation of this compound and the formation of a colored product. Antioxidant compounds present in the sample compete with this compound for hydrogen peroxide. By scavenging H₂O₂, the antioxidants decrease the rate of the HRP-catalyzed reaction, leading to a reduction in the intensity of the colored product. The antioxidant capacity is quantified by measuring the decrease in absorbance at the specific wavelength of the oxidized chromogen.
Experimental Protocols
Materials and Reagents
-
Chromogenic Substrate: N,N-bis(4-sulfobutyl)-3,5-dimethylaniline, disodium salt (this compound) or a similar water-soluble N,N-disubstituted aniline derivative (e.g., TODB).
-
Enzyme: Horseradish Peroxidase (HRP), lyophilized powder.
-
Substrate: Hydrogen Peroxide (H₂O₂), 30% solution.
-
Buffer: Phosphate buffer (e.g., 50 mM, pH 7.0).
-
Standard Antioxidant: Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) or Ascorbic Acid.
-
Test Samples: Extracts or pure compounds to be tested.
-
Instrumentation: Spectrophotometer or microplate reader capable of measuring absorbance at the appropriate wavelength for the chosen chromogen.
Preparation of Solutions
-
Phosphate Buffer (50 mM, pH 7.0): Prepare by dissolving the appropriate amounts of monobasic and dibasic sodium phosphate in deionized water. Adjust the pH to 7.0.
-
This compound Solution (e.g., 10 mM): Dissolve the this compound powder in the phosphate buffer. Store protected from light.
-
Horseradish Peroxidase (HRP) Solution (e.g., 1 U/mL): Dissolve the lyophilized HRP powder in the phosphate buffer. Prepare this solution fresh before use.
-
Hydrogen Peroxide (H₂O₂) Solution (e.g., 10 mM): Prepare a stock solution of H₂O₂ by diluting the 30% stock in the phosphate buffer. The exact concentration should be determined spectrophotometrically (ε₂₄₀ = 43.6 M⁻¹cm⁻¹). Further dilute to the desired working concentration.
-
Standard Antioxidant Stock Solution (e.g., 1 mM Trolox): Dissolve Trolox in a suitable solvent (e.g., ethanol or phosphate buffer).
-
Test Sample Solutions: Dissolve the test samples in an appropriate solvent at various concentrations.
Assay Procedure (Microplate Format)
-
Prepare the Reaction Mixture: In a 96-well microplate, add the following to each well:
-
20 µL of the test sample or standard antioxidant at different concentrations.
-
20 µL of this compound solution.
-
20 µL of HRP solution.
-
-
Initiate the Reaction: Add 140 µL of the H₂O₂ solution to each well to start the reaction.
-
Incubation: Incubate the microplate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at the wavelength of maximum absorbance for the oxidized chromogen (e.g., around 590 nm for many aniline derivatives).
-
Controls:
-
Blank: Contains all reagents except the test sample (replace with solvent).
-
Negative Control: Contains all reagents except HRP, to account for any non-enzymatic reactions.
-
Data Analysis
-
Calculate the Percentage of H₂O₂ Scavenging Activity:
-
Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100
-
Where A_control is the absorbance of the blank and A_sample is the absorbance in the presence of the test sample or standard.
-
-
Determine the IC₅₀ Value: Plot the percentage of scavenging activity against the concentration of the test sample or standard. The IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the hydrogen peroxide, can be determined from the graph.
-
Express as Trolox Equivalents (Optional): A standard curve can be generated using Trolox. The antioxidant capacity of the samples can then be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Data Presentation
The quantitative results of the this compound-based antioxidant assay can be summarized in a table for clear comparison of the antioxidant capacities of different compounds.
| Compound/Extract | IC₅₀ (µg/mL) | Trolox Equivalent Antioxidant Capacity (TEAC) (mM Trolox/mg sample) |
| Standard | ||
| Trolox | Value | 1.00 |
| Ascorbic Acid | Value | Value |
| Test Samples | ||
| Sample A | Value | Value |
| Sample B | Value | Value |
| Sample C | Value | Value |
Note: The values in this table are placeholders and should be replaced with experimental data.
Visualization of the Assay Principle and Workflow
The following diagrams illustrate the key relationships and workflows in the this compound-based antioxidant capacity assay.
Caption: Signaling pathway of the this compound-based antioxidant assay.
Caption: Experimental workflow for the this compound antioxidant assay.
Concluding Remarks
The this compound-based chromogenic assay provides a reliable and efficient method for determining the hydrogen peroxide scavenging capacity of a wide range of samples. Its sensitivity, simplicity, and adaptability to a high-throughput format make it a valuable tool for researchers in drug discovery and development, as well as for quality control in the food and cosmetic industries. Proper validation with known antioxidants and careful optimization of reaction conditions are crucial for obtaining accurate and reproducible results.
Application Notes: High-Sensitivity Analyte-Quantification using HDAOS in Coupled Enzyme Reactions
AN-202512
Introduction
For researchers, scientists, and professionals in drug development, the precise quantification of metabolic analytes is critical. Coupled enzyme reactions offer a highly specific and sensitive method for detecting various analytes. This application note details the use of N,N-bis(4-sulfobutyl)-3-methylaniline, disodium salt (HDAOS), a highly water-soluble Trinder's reagent analog, in colorimetric diagnostic assays.
This compound serves as a superior chromogenic substrate in enzyme-catalyzed reactions that produce hydrogen peroxide (H₂O₂).[1] In the presence of horseradish peroxidase (HRP), this compound couples with a reagent like 4-aminoantipyrine (4-AAP) to form a stable, water-soluble blue or purple quinoneimine dye. The intensity of the resulting color is directly proportional to the concentration of H₂O₂ generated, which in turn corresponds to the initial analyte concentration.[1][2] This method provides a robust platform for high-throughput screening and diagnostic assays due to its simplicity, high sensitivity, and excellent stability.[1]
Principle of Detection
The this compound-based assay is a two-step coupled enzyme reaction.
-
Analyte-Specific Oxidation: An oxidase enzyme specifically targets the analyte of interest (e.g., glucose, cholesterol, uric acid). This enzymatic reaction consumes the analyte and molecular oxygen (O₂) to produce a corresponding oxidized product and hydrogen peroxide (H₂O₂).[2][3][4]
-
Colorimetric Reaction: The H₂O₂ generated in the first step acts as a substrate for a peroxidase, typically HRP. The peroxidase catalyzes the oxidative coupling of this compound with a coupling agent (commonly 4-AAP), resulting in the formation of a colored dye.[1][2] The absorbance of this dye is then measured spectrophotometrically at a specific wavelength to quantify the analyte.
Figure 1: General reaction mechanism for this compound-based coupled enzyme assays.
Applications & Performance
This assay system is versatile and can be adapted to quantify numerous biologically significant analytes by substituting the specific oxidase enzyme. Key applications include the measurement of glucose, total cholesterol, and uric acid in biological samples like serum and plasma.[2][5][6]
Table 1: Performance Characteristics of this compound-Based Diagnostic Assays
| Analyte | Primary Enzyme(s) | Coupling Agent | Max. Absorbance (λmax) | Linear Range | Limit of Detection (LOD) | Sample Type |
| Total Cholesterol | Cholesterol Esterase, Cholesterol Oxidase | 4-AAP | ~500-550 nm | Assay dependent | Assay dependent | Serum, Plasma[2] |
| Glucose | Glucose Oxidase | 4-AAP, p-HBA | ~510-570 nm | 0.02 - 10 U/L (enzyme activity) | 0.02 U/L (colorimetric) | Serum, Plasma, Cell Media[4][6][7] |
| Uric Acid | Uricase | 4-AAP | ~515 nm | 2.5 - 50 µM | 1 µM | Serum, Plasma[3][5] |
Note: Linear range and LOD are highly dependent on specific reagent concentrations, incubation times, and instrument sensitivity. The values presented are indicative based on typical assay kits and literature.[3][6]
Protocols: Analyte Quantification
General Workflow
The experimental procedure for this compound-based assays follows a simple and consistent workflow, making it ideal for high-throughput applications.
Figure 2: Standard experimental workflow for this compound colorimetric assays.
Protocol 1: Total Cholesterol Quantification in Serum
This protocol provides a method for determining total cholesterol (free and esterified) in serum samples.[2]
1. Materials & Reagents
-
Assay Buffer: 50 mM Potassium Phosphate buffer, pH 7.0, containing 0.5% Triton X-100.
-
Cholesterol Standard: 200 mg/dL cholesterol standard solution.
-
Working Reagent (prepare fresh):
-
Cholesterol Esterase (CHE): ~0.2 U/mL
-
Cholesterol Oxidase (CHO): ~0.1 U/mL[2]
-
Horseradish Peroxidase (HRP): ~1 U/mL
-
4-Aminoantipyrine (4-AAP): ~0.5 mM
-
This compound: ~0.5 mM
-
Dilute all enzymes and reagents in Assay Buffer.
-
2. Procedure
-
Standard Curve Preparation: Prepare a serial dilution of the Cholesterol Standard (e.g., 0, 25, 50, 100, 150, 200 mg/dL) using the Assay Buffer.
-
Sample Preparation: Dilute serum samples 1:5 with Assay Buffer.
-
Assay Plate Setup: Add 10 µL of each standard and diluted sample to separate wells of a clear 96-well microplate.
-
Reaction Initiation: Add 200 µL of the freshly prepared Working Reagent to each well. Mix gently by tapping the plate.
-
Incubation: Incubate the plate for 15 minutes at 37°C, protected from light.
-
Measurement: Read the absorbance at 546 nm using a microplate reader.
-
Calculation: Subtract the absorbance of the blank (0 mg/dL standard) from all readings. Plot the corrected absorbance values for the standards against their concentrations to create a standard curve. Determine the cholesterol concentration of the samples from this curve, remembering to multiply by the sample dilution factor (5).
Protocol 2: Uric Acid Quantification in Plasma
This protocol details a method for measuring uric acid concentration in plasma samples.[5][8]
1. Materials & Reagents
-
Assay Buffer: 100 mM Borate buffer, pH 8.0.
-
Uric Acid Standard: 10 mg/dL uric acid standard solution.
-
Working Reagent (prepare fresh):
-
Uricase: ~0.1 U/mL
-
Horseradish Peroxidase (HRP): ~1 U/mL
-
4-Aminoantipyrine (4-AAP): ~0.4 mM
-
This compound: ~0.4 mM
-
Dilute all components in Assay Buffer.
-
2. Procedure
-
Standard Curve Preparation: Create a serial dilution of the Uric Acid Standard (e.g., 0, 1, 2.5, 5, 7.5, 10 mg/dL) with Assay Buffer.
-
Sample Preparation: Plasma samples can often be used directly or with minimal dilution (e.g., 1:2) in Assay Buffer if concentrations are expected to be high.
-
Assay Plate Setup: Pipette 20 µL of each standard and prepared sample into separate wells of a clear 96-well microplate.
-
Reaction Initiation: Add 200 µL of the Working Reagent to all wells.
-
Incubation: Incubate the plate for 20 minutes at room temperature, protected from light.
-
Measurement: Measure the absorbance at 515 nm with a microplate reader.[5]
-
Calculation: Subtract the blank absorbance from all readings. Construct a standard curve by plotting the absorbance of the standards versus their concentrations. Use the curve to calculate the uric acid concentration in the samples, accounting for any initial dilution.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Signal | - Inactive enzyme(s).- Reagent degradation (this compound, H₂O₂).- Incorrect buffer pH. | - Use fresh or properly stored enzymes.- Prepare Working Reagent fresh and protect from light.- Verify the pH of the buffer system. |
| High Background | - Contamination of reagents or samples with H₂O₂ or peroxidases.- Spontaneous oxidation of this compound. | - Use high-purity water and reagents.- Run a reagent blank (Working Reagent without enzyme) to check for contamination.- Ensure reagents are stored correctly, protected from light. |
| Poor Linearity of Standard Curve | - Substrate depletion at high concentrations.- Pipetting errors.- Incorrect incubation time/temperature. | - Dilute samples to fall within the linear range.- Calibrate pipettes and ensure proper technique.- Strictly adhere to the specified incubation parameters. |
| Sample Interference | - Presence of reducing agents (e.g., ascorbic acid, bilirubin) in the sample that consume H₂O₂. | - Include an ascorbate oxidase in the reagent mixture if high levels of ascorbic acid are suspected.- Perform a sample blank by adding sample to a buffer without the primary oxidase and subtract this value. |
References
- 1. The new trinder's reagent this compound is used to detect enzyme activity [vacutaineradditives.com]
- 2. How to Detect Total Cholesterol in Serum by this compound - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 3. Engineering of Bifunctional Enzymes with Uricase and Peroxidase Activities for Simple and Rapid Quantification of Uric Acid in Biological Samples [mdpi.com]
- 4. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 5. Determination of uric acid with uricase and peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. Peroxidase-Coupled Glucose Method - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Evaluation of a kinetic uricase method for serum uric acid assay by predicting background absorbance of uricase reaction solution with an integrated method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: HDAOS Reagent for the Detection of Catalase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Catalase is a ubiquitous antioxidant enzyme that plays a crucial role in cellular defense against oxidative stress by catalyzing the decomposition of hydrogen peroxide (H₂O₂) into water and oxygen. The measurement of catalase activity is a key biomarker in a variety of research fields, including studies on oxidative stress, drug-induced toxicity, and the screening of potential therapeutic agents. The HDAOS (N,N-dimethyl-9,9-dimethylacridin-2-amine-7-sulfonic acid) reagent provides a sensitive chromogenic substrate for the indirect quantification of catalase activity through a coupled enzyme assay system with horseradish peroxidase (HRP). This application note details the principles, protocols, and data interpretation for the use of the this compound reagent in determining catalase activity in biological samples.
The assay is based on a two-step enzymatic reaction. In the first step, catalase present in the sample decomposes a known amount of hydrogen peroxide. In the second step, the remaining hydrogen peroxide reacts with the this compound reagent in the presence of horseradish peroxidase (HRP). This HRP-catalyzed oxidation of this compound yields a colored product that can be quantified spectrophotometrically. The intensity of the color produced is inversely proportional to the catalase activity in the sample.
Principle of the Assay
The this compound-based catalase activity assay is a coupled enzyme assay. The fundamental principle lies in the competition for a common substrate, hydrogen peroxide, between catalase and a detection system composed of HRP and a chromogenic substrate (this compound).
-
Catalase Reaction: Catalase in the sample efficiently decomposes hydrogen peroxide. 2 H₂O₂ --(Catalase)--> 2 H₂O + O₂
-
HRP-Coupled Colorimetric Reaction: After a defined incubation period for the catalase reaction, the remaining hydrogen peroxide is quantified. Horseradish peroxidase utilizes the residual H₂O₂ to oxidize the this compound reagent, resulting in the formation of a colored product. H₂O₂ + this compound (colorless) --(HRP)--> Oxidized this compound (colored) + 2 H₂O
The amount of colored product formed is inversely related to the activity of catalase in the sample. A high catalase activity results in lower residual H₂O₂ and therefore, a weaker color signal. Conversely, low catalase activity leads to a higher concentration of remaining H₂O₂ and a more intense color development.
Signaling Pathway Diagram
Caption: Coupled enzymatic reaction for catalase activity detection.
Experimental Workflow
The following diagram outlines the general workflow for the this compound-based catalase assay.
Caption: General experimental workflow for the this compound catalase assay.
Detailed Experimental Protocols
Reagent Preparation
-
Assay Buffer: 50 mM Phosphate Buffer, pH 7.0. Prepare by mixing appropriate volumes of 1 M K₂HPO₄ and 1 M KH₂PO₄ solutions and diluting to the final concentration.
-
Hydrogen Peroxide (H₂O₂) Substrate Solution (10 mM): Dilute 30% (w/w) H₂O₂ stock solution in Assay Buffer. Prepare fresh daily.
-
This compound Reagent (1 mM): Dissolve the appropriate amount of this compound powder in DMSO to make a 10 mM stock solution. Dilute this stock 1:10 in Assay Buffer to get the 1 mM working solution. Store the stock solution at -20°C, protected from light.
-
Horseradish Peroxidase (HRP) Solution (10 units/mL): Reconstitute lyophilized HRP in Assay Buffer to a concentration of 10 units/mL. Store at 4°C for short-term use or in aliquots at -20°C for long-term storage.
-
Catalase Standard Solution (for standard curve): Prepare a stock solution of purified catalase (e.g., from bovine liver) of known activity (e.g., 1000 U/mL) in Assay Buffer. Prepare a dilution series (e.g., 0, 5, 10, 20, 40, 60, 80, 100 U/mL) in Assay Buffer for generating a standard curve.
Sample Preparation
-
Cell Lysates: Homogenize cells in ice-cold Assay Buffer. Centrifuge at 10,000 x g for 15 minutes at 4°C. Collect the supernatant for the assay.
-
Tissue Homogenates: Homogenize tissue in 5-10 volumes of ice-cold Assay Buffer. Centrifuge at 10,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Serum/Plasma: Use directly or dilute with Assay Buffer as needed.
Determine the protein concentration of the samples (e.g., using a BCA assay) for normalization of catalase activity.
Assay Protocol (96-well plate format)
-
Standard Curve and Sample Preparation:
-
Add 20 µL of each catalase standard or sample to separate wells of a clear 96-well microplate.
-
Add 20 µL of Assay Buffer to a "no catalase" control well (blank).
-
-
Catalase Reaction:
-
Add 20 µL of 10 mM H₂O₂ Substrate Solution to all wells.
-
Mix gently by tapping the plate.
-
Incubate the plate at room temperature for 10 minutes.
-
-
Color Development Reaction:
-
Prepare a Detection Reagent Mix by combining 100 µL of 1 mM this compound Reagent and 100 µL of 10 units/mL HRP Solution per reaction. Prepare enough for all wells.
-
Add 160 µL of the Detection Reagent Mix to each well.
-
Mix gently.
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
-
Measurement:
-
Measure the absorbance at the optimal wavelength for the oxidized this compound product (this would need to be determined experimentally, but a common range for similar chromogens is 540-570 nm).
-
Data Analysis
-
Standard Curve: Plot the absorbance values of the catalase standards against their corresponding activities (U/mL). The absorbance will be inversely proportional to the catalase activity.
-
Calculate Catalase Activity: Determine the catalase activity of the samples from the standard curve.
-
Normalize Activity: Normalize the catalase activity to the protein concentration of the sample (e.g., in U/mg protein).
Data Presentation
The following table provides an example of how to structure the quantitative data obtained from the this compound catalase assay.
| Sample ID | Absorbance (OD) | Catalase Activity (U/mL) from Standard Curve | Protein Conc. (mg/mL) | Specific Activity (U/mg protein) |
| Control 1 | 0.852 | 10.5 | 2.1 | 5.0 |
| Control 2 | 0.845 | 11.2 | 2.2 | 5.1 |
| Treated 1 | 0.431 | 55.8 | 2.0 | 27.9 |
| Treated 2 | 0.445 | 54.1 | 2.3 | 23.5 |
| Blank | 1.250 | 0.0 | N/A | N/A |
Logical Relationship Diagram
The relationship between catalase activity and the measured signal is inverse. This can be visualized as follows:
Caption: Inverse relationship between catalase activity and absorbance.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background in blank wells | Reagents contaminated with catalase or other peroxidases. | Use fresh, high-purity reagents. |
| This compound auto-oxidation. | Prepare this compound solution fresh and protect from light. | |
| Low signal in all wells | Inactive HRP enzyme. | Use a fresh aliquot of HRP. |
| Degraded H₂O₂ substrate. | Prepare H₂O₂ solution fresh daily. | |
| High variability between replicates | Pipetting errors. | Use calibrated pipettes and ensure proper mixing. |
| Inconsistent incubation times. | Use a multichannel pipette and ensure consistent timing. |
Conclusion
The this compound reagent, in combination with horseradish peroxidase, offers a sensitive and reliable method for the indirect measurement of catalase activity. The chromogenic nature of the assay allows for simple spectrophotometric detection, making it suitable for high-throughput screening applications in drug discovery and biomedical research. Careful optimization of reagent concentrations and incubation times is recommended to achieve the best performance for specific sample types.
Troubleshooting & Optimization
how to prevent HDAOS reagent degradation during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of HDAOS (N-(2-Hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline, sodium salt) reagent to prevent degradation and ensure experimental success.
Troubleshooting Guides
Issue 1: Discoloration of this compound Powder or Solution
Question: My solid this compound reagent, which is normally a white powder, has developed a yellowish or brownish tint. What should I do?
Answer:
A change in the color of the solid this compound reagent from white to a yellowish or brownish hue is a potential indicator of degradation. This can be caused by exposure to light, moisture, or elevated temperatures.[1] To troubleshoot this issue, follow these steps:
-
Quarantine the Reagent: Immediately cease using the discolored reagent in any critical experiments to avoid skewed results.
-
Verify Storage Conditions: Confirm that the reagent has been stored at the recommended 2–8 °C and protected from light and moisture as specified by the manufacturer.[2]
-
Perform a Quality Control Check: If possible, perform a quality control check to assess the reagent's purity and performance. A simple spectrophotometric analysis can help determine if the reagent still meets the required specifications.
-
Contact the Manufacturer: If you suspect degradation, contact the manufacturer's technical support for further guidance and to inquire about a potential replacement.
Question: My this compound solution, which should be clear and colorless, has turned a pale yellow or pinkish color. Can I still use it?
Answer:
The development of color in an this compound solution is a strong indication of degradation, likely due to oxidation.[3] Using a degraded solution can lead to inaccurate experimental results, such as high background signals. It is highly recommended to discard the colored solution and prepare a fresh one from solid this compound that has been properly stored.
Issue 2: High Background Signal in Peroxidase-Based Assays
Question: I am observing a high background signal in my peroxidase-based assay that uses this compound. Could this be related to the this compound reagent?
Answer:
Yes, a high background signal can be a result of this compound degradation. The oxidation of this compound can lead to the spontaneous formation of colored products, which will increase the baseline absorbance in your assay.[3] To address this, consider the following:
-
Prepare Fresh this compound Solution: Always use a freshly prepared this compound solution for your experiments to minimize the impact of degradation.
-
Evaluate Reagent Quality: If the problem persists with a freshly prepared solution, the solid this compound may be compromised. Refer to the troubleshooting steps for discolored powder.
-
Incorporate a Reagent Blank: Always include a reagent blank (containing all assay components except the analyte) in your experimental setup. This will help you to identify and correct for any background signal originating from the reagents.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound reagent?
A1: Solid this compound should be stored at 2–8 °C in a tightly sealed container, protected from light and moisture.[2]
Q2: How should I prepare and store this compound solutions?
A2: this compound is highly soluble in water.[3] For best results, prepare solutions using high-purity, deionized water. It is recommended to prepare this compound solutions fresh for each experiment. If short-term storage is necessary, store the solution at 2–8 °C and protect it from light. The stability of this compound in solution at room temperature is not well-documented, and therefore, prolonged storage at room temperature should be avoided.[4]
Q3: What is the shelf life of this compound?
A3: When stored under the recommended conditions, solid this compound is stable for at least 2 years.[2] The shelf life of this compound solutions is significantly shorter, and it is best to use them on the day of preparation.
Q4: Are there any stabilizers that can be added to this compound solutions to prolong their stability?
A4: For Trinder reagents like this compound, the use of chelating agents such as EDTA has been shown to inhibit the spontaneous development of coloration.[5] If you are experiencing issues with solution stability, the addition of a low concentration of EDTA may be beneficial. However, it is crucial to validate this in your specific assay to ensure it does not interfere with the experimental results.
Quantitative Data Summary
| Parameter | Condition | Recommendation | Stability |
| This compound Solid | 2–8 °C, protected from light and moisture | Optimal storage condition | At least 2 years[2] |
| Room Temperature | Not recommended | Stability is reduced | |
| This compound Solution | Prepared fresh | Best practice | Highest performance |
| 2–8 °C, protected from light | Short-term storage | Use within a limited time | |
| Room Temperature | Not recommended | Prone to degradation[4] |
Experimental Protocols
Protocol: Quality Control Check of this compound Reagent using UV-Vis Spectrophotometry
This protocol provides a basic method to assess the integrity of your this compound reagent by measuring its absorbance spectrum.
Objective: To verify the quality of the this compound reagent by checking for the presence of absorbing impurities.
Materials:
-
This compound reagent (solid)
-
High-purity, deionized water
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a Blank: Fill a quartz cuvette with high-purity, deionized water to use as a blank.
-
Prepare an this compound Solution: Accurately weigh a small amount of this compound powder and dissolve it in a known volume of deionized water to a final concentration of 1 mg/mL.
-
Spectrophotometer Setup: Set the spectrophotometer to scan a wavelength range from 200 nm to 700 nm.
-
Blank Measurement: Place the blank cuvette in the spectrophotometer and record the baseline.
-
Sample Measurement: Replace the blank with the cuvette containing the this compound solution and record the absorbance spectrum.
-
Data Analysis:
-
A high-quality this compound solution should be clear and colorless, exhibiting minimal absorbance in the visible range (400-700 nm).
-
The presence of significant peaks in the visible range may indicate the presence of colored degradation products.
-
Compare the spectrum to a previously recorded spectrum of a known high-quality this compound lot, if available.
-
Visualizations
Caption: Troubleshooting workflow for suspected this compound reagent degradation.
References
- 1. morphisto.de [morphisto.de]
- 2. This compound [sorachim.com]
- 3. The new trinder's reagent this compound is used to detect enzyme activity [vacutaineradditives.com]
- 4. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
troubleshooting high background noise in HDAOS assays
Welcome to the technical support center for HDAOS (N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline) assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, with a focus on troubleshooting high background noise to ensure the acquisition of accurate and reliable data.
Understanding the this compound Assay
The this compound assay is a sensitive colorimetric method used for the quantification of hydrogen peroxide (H₂O₂) or the activity of H₂O₂-producing enzymes. This compound is a highly water-soluble aniline derivative that serves as a chromogenic substrate.[1][2][3] In the presence of a peroxidase, such as horseradish peroxidase (HRP), this compound reacts with H₂O₂ in an oxidative coupling reaction, often with a coupler like 4-aminoantipyrine (4-AAP), to produce a stable, soluble dye (typically purple or blue).[1][2] The intensity of the color is directly proportional to the concentration of H₂O₂ in the sample and can be measured spectrophotometrically.[1][3]
Caption: The this compound assay reaction pathway.
Troubleshooting Guide: High Background Noise
High background noise can mask the true signal from your analyte, leading to a reduced signal-to-noise ratio and inaccurate results. This guide provides a systematic approach to identifying and mitigating the common causes of elevated background.
Q1: What are the primary sources of high background noise in my this compound assay?
High background can originate from issues with reagents, procedural steps, or the sample matrix itself. The most common culprits are reagent contamination, spontaneous degradation of substrates, and improper reaction conditions.
Caption: A systematic workflow for troubleshooting high background.
Q2: How can I determine if my reagents are the source of the high background?
Reagent quality is a critical factor. Contamination of buffers or degradation of the this compound reagent or HRP enzyme can lead to a high background signal.
Recommended Action: Run a series of control reactions to isolate the problematic component. Prepare fresh reagents using high-purity, nuclease-free water.
Experimental Protocol: Reagent Quality Control
-
Set up Control Wells: Prepare reactions in a microplate as described in the table below.
-
Reagent Blank: This well contains all components except the analyte (H₂O₂ or the enzyme that produces it). This is your primary measure of background.
-
Component Omission Controls: Systematically omit one component at a time to see if the background drops significantly.
-
Incubation: Incubate the plate under standard assay conditions.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 500-570 nm).
Table 1: Example Data for Reagent QC
| Well # | H₂O₂ (Analyte) | This compound | 4-AAP | HRP | Buffer | Expected Absorbance | Interpretation |
| 1 (Blank) | - | + | + | + | + | High (>0.2 AU) | Problem Identified: Background is inherent to the reagent mix. |
| 2 | - | - | + | + | + | Low (<0.05 AU) | Suggests this compound may be contaminated or degraded. |
| 3 | - | + | - | + | + | Low (<0.05 AU) | Suggests 4-AAP may be the issue. |
| 4 | - | + | + | - | + | Low (<0.05 AU) | Suggests HRP solution is contaminated or has non-specific activity. |
| 5 | - | + | + | + | - | Low (<0.05 AU) | Suggests the buffer is contaminated. |
Note: "+" indicates the component is present; "-" indicates it is omitted. AU = Absorbance Units.
Q3: My reagent blank is high. What are the likely causes related to the reagents themselves?
If your blank (containing all reagents but no analyte) shows high absorbance, consider the following:
-
Reagent Purity and Stability: this compound can degrade over time if not stored correctly (e.g., exposure to light or improper temperature).[1] Always store reagents according to the manufacturer's instructions, typically protected from light and at 2-8°C.[4][5][6]
-
Water Quality: Using anything other than high-purity, deionized, or distilled water can introduce contaminants that react with the assay components. Some deionized water systems can contain inhibitors that impair enzyme activity.[7]
-
Contaminated Buffers: Buffers can become contaminated with microbes or chemicals over time.[8] Prepare fresh buffers for your experiments.[8][9] Avoid using buffers containing sodium azide with HRP, as it is an inhibitor.[7]
Q4: Can my sample itself cause high background?
Yes, components within the sample matrix can interfere with the assay.
-
Endogenous Enzymes: If your sample is a biological lysate (e.g., from liver or kidney tissue), it may contain endogenous peroxidases that can react with this compound and H₂O₂, producing a false positive signal.[10][11]
-
Interfering Substances: Certain compounds are known to interfere with Trinder-type reactions.[12][13] Reducing agents like ascorbic acid or N-acetylcysteine can compete with the chromogen, typically leading to a falsely low result, but other colored compounds in the sample can increase the baseline absorbance.[12][13][14][15]
Recommended Action: Run a "sample blank" control, which includes your sample and all assay reagents except for one key component required for the final reaction (like HRP). This will help you measure the intrinsic absorbance or reactivity of your sample.
Caption: Decision tree for isolating the source of high background.
Frequently Asked Questions (FAQs)
Q: How long should I incubate my this compound assay? A: Incubation time is a critical parameter that should be optimized. A long incubation can increase the background signal. A typical starting point is 10-30 minutes at 37°C or room temperature.[4] Create a time course experiment to find the optimal window where the specific signal is high and the background is low.
Q: Can the microplate I'm using cause high background? A: Yes. For absorbance assays, always use clear, flat-bottom plates.[8] Ensure the plate material is compatible with your reagents and does not contribute to non-specific binding.[8] Scratched or dirty plates can also interfere with readings.
Q: How important are washing steps? A: While more common in multi-step assays like ELISA, ensuring clean labware and pipetting technique is crucial. If your protocol involves steps where reagents are removed, insufficient removal of unbound components can contribute to background.[8][16]
Q: What is the optimal concentration for this compound and HRP? A: The optimal concentrations should be determined experimentally through titration. Using too high a concentration of this compound or HRP can lead to increased background.[16] A typical starting point might be 0.5-2 mM for this compound and 1-5 U/mL for HRP, but refer to your specific kit or reagent datasheet.
Table 2: Template for HRP Titration Experiment
| HRP Conc. (U/mL) | Absorbance (Zero Analyte) | Absorbance (High Analyte) | Signal-to-Noise Ratio (High/Zero) |
| 0.5 | 0.051 | 0.455 | 8.9 |
| 1.0 | 0.062 | 0.890 | 14.4 |
| 2.0 | 0.075 | 1.525 | 20.3 |
| 5.0 | 0.155 | 1.850 | 11.9 |
| 10.0 | 0.280 | 1.950 | 7.0 |
This is example data. The optimal concentration is the one that provides the highest signal-to-noise ratio.
Q: My reagents seem fine, but the background is still high. What else could be wrong? A: Review your entire experimental setup. Ensure your spectrophotometer is calibrated and working correctly. Check for environmental contaminants in the lab. Finally, consider that some level of background is normal; the key is to achieve a high signal-to-noise (or signal-to-background) ratio for accurate and reproducible results.
References
- 1. The new trinder's reagent this compound is used to detect enzyme activity [vacutaineradditives.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. labtest.com.br [labtest.com.br]
- 5. scioninstruments.com [scioninstruments.com]
- 6. Stability studies and storage | Agrobio [agrobio.stago.com]
- 7. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. sysy-histosure.com [sysy-histosure.com]
- 11. High background in immunohistochemistry | Abcam [abcam.com]
- 12. Negative interferences by calcium dobesilate in the detection of five serum analytes involving Trinder reaction-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Negative interferences by calcium dobesilate in the detection of five serum analytes involving Trinder reaction-based assays | PLOS One [journals.plos.org]
- 14. researchgate.net [researchgate.net]
- 15. N-acetylcysteine interference of Trinder-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. What are the reasons for high background in ELISA? | AAT Bioquest [aatbio.com]
optimizing incubation time and temperature for HDAOS reaction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize incubation time and temperature for HDAOS (N-(2-Hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt) reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation temperature for an this compound reaction?
A1: The optimal incubation temperature for an this compound reaction, which is typically catalyzed by horseradish peroxidase (HRP), generally falls between 20°C and 40°C.[1] However, the ideal temperature can be influenced by the specific enzyme characteristics, substrate concentration, and buffer composition. It is recommended to start with the enzyme manufacturer's suggested temperature or perform a temperature optimization experiment.
Q2: What is a typical incubation time for an this compound assay?
A2: A typical incubation time for this compound and similar chromogenic assays ranges from 5 to 30 minutes.[2][3] The exact time depends on the enzyme's activity and the desired signal intensity. It is crucial to stop the reaction when the signal is in the linear range of detection for your instrument.
Q3: Can I perform the incubation at room temperature?
A3: Yes, many this compound-based assays can be conveniently performed at room temperature (approximately 20-25°C).[2] However, for assays requiring higher sensitivity or faster results, incubating at a slightly elevated temperature, such as 37°C, may be beneficial.
Q4: How do I stop the this compound reaction?
A4: The reaction is typically stopped by adding a "stop solution" that denatures the enzyme, such as a strong acid (e.g., sulfuric acid). This halts the color development, allowing for accurate measurement of the absorbance.[4]
Q5: What factors can influence the optimal incubation time and temperature?
A5: Several factors can affect the ideal incubation conditions, including:
-
Enzyme concentration: Higher enzyme concentrations may require shorter incubation times.
-
Substrate concentration: The concentration of this compound, 4-AAP, and hydrogen peroxide will impact the reaction rate.
-
pH of the reaction buffer: HRP enzymes typically have an optimal pH range between 5.0 and 7.0.[1]
-
Presence of inhibitors: Certain substances, like sodium azide, can inhibit HRP activity and should be avoided in buffers.[4][5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Weak or No Signal | Incorrect Incubation Time/Temperature: The reaction may not have proceeded long enough or at an optimal temperature. | Optimize incubation time and temperature by running a matrix of conditions. Start with a range of 15-60 minutes and 25-40°C. |
| Reagent Degradation: this compound, peroxidase, or hydrogen peroxide may have degraded due to improper storage. | Ensure all reagents are stored correctly and are within their expiration date. Prepare fresh hydrogen peroxide solutions. | |
| Enzyme Inhibition: Components in the sample or buffer (e.g., sodium azide) may be inhibiting the peroxidase.[5] | Identify and remove potential inhibitors. Use azide-free buffers. | |
| High Background Signal | Over-incubation: The reaction was allowed to proceed for too long, leading to non-enzymatic color development. | Reduce the incubation time. Monitor the reaction kinetically to determine the optimal endpoint. |
| Reagent Contamination: Contamination of reagents with peroxidases or oxidizing agents. | Use fresh, high-purity reagents. | |
| Sub-optimal Blocking: In ELISA applications, insufficient blocking can lead to non-specific binding of the enzyme. | Increase the blocking time or try a different blocking agent.[4] | |
| High Variability Between Replicates | Inconsistent Temperature: Uneven temperature across the microplate during incubation. | Ensure the entire plate is at a uniform temperature. Avoid stacking plates during incubation.[6] |
| Inconsistent Incubation Time: Variation in the time between adding reagents and stopping the reaction for different wells. | Use a multichannel pipette for simultaneous reagent addition. Work efficiently to minimize time differences. | |
| Pipetting Errors: Inaccurate or inconsistent pipetting of reagents or samples. | Calibrate pipettes regularly. Ensure proper pipetting technique. |
Experimental Protocols
Optimization of Incubation Temperature
This protocol describes how to determine the optimal incubation temperature for an this compound-based assay.
-
Prepare a master mix containing the buffer, this compound, 4-aminoantipyrine, and the sample to be tested.
-
Aliquot the master mix into several sets of microplate wells or tubes.
-
Pre-incubate each set at a different temperature (e.g., 25°C, 30°C, 37°C, 42°C).
-
Initiate the reaction by adding a fixed concentration of horseradish peroxidase (HRP) to all wells.
-
Incubate for a fixed time (e.g., 20 minutes).
-
Stop the reaction by adding a stop solution.
-
Measure the absorbance at the appropriate wavelength (typically around 555-600 nm for the this compound/4-AAP product).
-
Plot the absorbance against the incubation temperature to identify the optimum.
Optimization of Incubation Time
This protocol is for determining the optimal incubation time at a fixed temperature.
-
Prepare a master mix as described above.
-
Aliquot the master mix into a series of microplate wells.
-
Initiate the reaction by adding HRP to all wells at the optimal temperature determined previously.
-
Stop the reaction in different wells at various time points (e.g., 5, 10, 15, 20, 30, 45, 60 minutes).
-
Measure the absorbance for each time point.
-
Plot the absorbance against incubation time to identify the linear range and the optimal endpoint.
Data Presentation
Table 1: Example of Incubation Temperature Optimization Data
| Temperature (°C) | Average Absorbance | Standard Deviation |
| 25 | 0.452 | 0.021 |
| 30 | 0.689 | 0.035 |
| 37 | 0.815 | 0.042 |
| 42 | 0.753 | 0.039 |
Note: Data are hypothetical and for illustrative purposes only.
Table 2: Example of Incubation Time Optimization Data
| Time (minutes) | Average Absorbance | Standard Deviation |
| 5 | 0.211 | 0.015 |
| 10 | 0.435 | 0.028 |
| 15 | 0.652 | 0.033 |
| 20 | 0.824 | 0.041 |
| 30 | 0.956 | 0.050 |
| 45 | 1.012 | 0.055 |
| 60 | 1.025 | 0.058 |
Note: Data are hypothetical and for illustrative purposes only. The reaction begins to plateau after 30 minutes.
Mandatory Visualization
Below are diagrams illustrating the experimental workflow and the chemical reaction pathway for a typical this compound assay.
Caption: Experimental workflow for an this compound-based colorimetric assay.
Caption: this compound reaction pathway catalyzed by peroxidase.
References
- 1. researchgate.net [researchgate.net]
- 2. Horseradish Peroxidase (HRP) | AAT Bioquest [aatbio.com]
- 3. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 4. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 5. IHC Troubleshooting Guide | Thermo Fisher Scientific - AT [thermofisher.com]
- 6. arigobio.com [arigobio.com]
interference of reducing agents in HDAOS-based assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing interference from reducing agents in HDAOS (N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline) based assays.
Troubleshooting Guide
Encountering unexpected results in your this compound-based assay? This guide will help you troubleshoot common issues related to reducing agent interference.
Issue 1: Lower than expected signal or complete signal loss.
-
Possible Cause: The reducing agent in your sample is interfering with the assay chemistry. Reducing agents can directly quench the oxidized this compound chromophore or react with hydrogen peroxide, a key intermediate in the reaction.[1][2][3] This leads to an underestimation of the analyte being measured.
-
Troubleshooting Steps:
-
Identify the Source: Confirm the presence and concentration of reducing agents such as Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP), or β-mercaptoethanol in your sample buffers.[4][5][6]
-
Sample Dilution: If possible, dilute your sample to a concentration where the reducing agent is too low to interfere significantly. However, ensure your analyte of interest remains within the detectable range of the assay.
-
Removal of Reducing Agent: If dilution is not feasible, consider removing the interfering substance prior to the assay. Common methods include:
-
Spin Desalting Columns: An effective and quick method for removing small molecules like DTT and TCEP from protein samples.[7][8]
-
Dialysis: A classic method to remove small molecules from macromolecular solutions.[7][9]
-
Protein Precipitation: Techniques using trichloroacetic acid (TCA) or acetone can precipitate the protein of interest, leaving the interfering reducing agent in the supernatant.[5][10] The protein pellet is then resolubilized in a compatible buffer.
-
-
Neutralization: In some specific cases, chemical neutralization might be possible, but this needs to be validated for each specific assay to avoid introducing other interfering substances.
-
Issue 2: High background signal or false positives.
-
Possible Cause: Strong reducing agents like DTT and TCEP can, in the presence of certain compounds (redox cycling compounds), generate hydrogen peroxide.[4] This leads to a non-specific color development and a false positive signal.
-
Troubleshooting Steps:
-
Substitute the Reducing Agent: If the experimental conditions allow, consider replacing strong reducing agents with a milder one, such as reduced glutathione (GSH), which has a lower propensity for generating H2O2.[4]
-
Run Appropriate Controls:
-
Buffer Blank: Assay buffer alone to check for background signal.
-
Sample Blank: Your sample in the assay buffer without the enzyme or substrate that initiates the H2O2-producing reaction. This will reveal if your sample itself is generating a signal.
-
Reducing Agent Control: The buffer containing the reducing agent at the same concentration as in your samples. This will show the direct effect of the reducing agent on the assay components.
-
-
Optimize Reducing Agent Concentration: Use the minimum concentration of the reducing agent required to maintain the integrity of your sample.
-
Issue 3: Poor assay reproducibility.
-
Possible Cause: Inconsistent concentrations of the reducing agent across samples or incomplete removal of the reducing agent can lead to variable results.
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure that all sample preparation steps, including the concentration of the reducing agent and any removal procedures, are consistent across all samples and experiments.[11]
-
Verify Removal: If using a removal technique, validate its efficiency. For example, you can use a specific assay to measure the concentration of the reducing agent (e.g., a colorimetric DTT assay) after the removal step to ensure it has been effectively eliminated.[12]
-
Equilibrate Reagents: Ensure all assay reagents are brought to the recommended temperature before use to ensure consistent reaction kinetics.[13][14]
-
Frequently Asked Questions (FAQs)
Q1: What is an this compound-based assay?
A1: this compound is a highly water-soluble aniline derivative that serves as a chromogenic substrate in peroxidase-based assays.[15][16] In the presence of hydrogen peroxide (H₂O₂) and a peroxidase enzyme (like horseradish peroxidase, HRP), this compound is oxidized to produce a stable, colored product (typically purple or blue) that can be quantified spectrophotometrically.[15] These assays are commonly used to measure the activity of H₂O₂-producing or H₂O₂-consuming enzymes.
Q2: How do reducing agents interfere with this compound assays?
A2: Reducing agents can interfere in two primary ways:
-
Signal Reduction (False Negatives): They can chemically reduce the colored, oxidized this compound product back to its colorless form, or they can react with and deplete the hydrogen peroxide that is essential for the color-forming reaction.[1][2][3]
-
Signal Generation (False Positives): Strong reducing agents, particularly DTT and TCEP, can participate in redox cycling reactions that generate H₂O₂, leading to a background signal that is not related to the activity of the enzyme of interest.[4]
Q3: Which common reducing agents are known to cause interference?
A3: Dithiothreitol (DTT), β-mercaptoethanol (BME), and tris(2-carboxyethyl)phosphine (TCEP) are frequently used in buffers to maintain the reduced state of proteins and are known to interfere with peroxidase-based assays.[4][5][6]
Q4: Can I just subtract the background from my readings if I have a reducing agent in my sample?
A4: While running a control with the reducing agent is essential, simple background subtraction may not be sufficient. The interference is often dynamic and can affect the rate of the reaction, not just the final endpoint. This can alter the assay's linearity and sensitivity. Therefore, it is highly recommended to remove the interfering reducing agent.
Q5: What is the best method to remove DTT or TCEP from my protein sample before an this compound assay?
A5: The best method depends on your sample volume and concentration.
-
For small volumes, spin desalting columns are fast and efficient.[7][8]
-
For larger volumes, dialysis or diafiltration are effective.[7][9]
-
If your protein is robust, acetone or TCA precipitation can also be used to separate the protein from the reducing agent.[5][10]
Q6: Are there any reducing agents that are less likely to interfere?
A6: Weaker reducing agents like reduced glutathione (GSH) have been shown to be less likely to generate H₂O₂ and may cause less interference in some systems compared to strong reducing agents like DTT and TCEP.[4] However, the compatibility of any reducing agent should be tested for your specific assay conditions.
Quantitative Data on Reducing Agent Interference
The extent of interference from a reducing agent is dependent on its concentration and the specific kinetics of the assay. While a universal interference chart is difficult to provide, the following table illustrates the potential impact of common reducing agents on enzyme kinetics, which can indirectly affect the outcome of an this compound-based assay. It is crucial to perform a concentration-dependent interference test for your specific experimental setup.
| Reducing Agent | Typical Concentration Range | Potential Effects on Assays | Reference |
| Dithiothreitol (DTT) | 1 - 10 mM | Can significantly alter enzyme kinetic constants (KM and Vmax), generate H₂O₂ leading to false positives, and may cause both false positives and false negatives in inhibitor screening. | [4] |
| Tris(2-carboxyethyl)phosphine (TCEP) | 1 - 5 mM | Can also affect enzyme kinetics, sometimes decreasing enzyme efficiency. It is a strong reducing agent that can generate H₂O₂. | [4] |
| β-mercaptoethanol (β-MCE) | 5 - 20 mM | Generally considered a weaker reducing agent than DTT and TCEP, with a lower likelihood of generating H₂O₂. However, it can still interfere with the assay chemistry. | [4] |
| Reduced Glutathione (GSH) | 1 - 10 mM | A physiological reducing agent that is less prone to generating H₂O₂ and may be a suitable alternative to DTT or TCEP in some HTS assays. | [4] |
Experimental Protocols
Protocol 1: General this compound-Based Assay for Enzyme Activity
This protocol provides a general framework. Specific concentrations and incubation times should be optimized for the particular enzyme being assayed.
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer compatible with your enzyme of interest (e.g., 50 mM phosphate buffer, pH 7.4).
-
This compound Solution: Prepare a stock solution of this compound (e.g., 10 mM in deionized water). Store protected from light.
-
Horseradish Peroxidase (HRP) Solution: Prepare a stock solution of HRP (e.g., 10 U/mL in assay buffer).
-
Substrate Solution: Prepare the substrate for your enzyme of interest at an appropriate concentration in the assay buffer.
-
Enzyme Solution: Prepare your enzyme solution in the assay buffer.
-
-
Assay Procedure (96-well plate format): a. To each well, add:
- 50 µL of Assay Buffer
- 10 µL of this compound solution
- 10 µL of HRP solution
- 10 µL of your sample (ensure it is free of interfering reducing agents) or standard. b. Pre-incubate the plate at the desired temperature for 5 minutes. c. Initiate the reaction by adding 20 µL of the Substrate Solution. d. Immediately measure the absorbance at the optimal wavelength for the oxidized this compound product (typically between 550-600 nm) in a kinetic mode for a set period (e.g., 10-30 minutes) or as an endpoint reading after a fixed incubation time.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for the kinetic assay or the final absorbance for the endpoint assay.
-
Relate the absorbance to the enzyme activity using a standard curve if applicable.
-
Protocol 2: Removal of DTT using a Spin Desalting Column
This protocol is a general guide for removing reducing agents from a protein sample. Always refer to the manufacturer's instructions for your specific spin column.
-
Column Preparation: a. Remove the cap and break off the bottom tip of the spin column. b. Place the column in a collection tube. c. Centrifuge the column for 2 minutes at the recommended speed (e.g., 1,500 x g) to remove the storage buffer.
-
Column Equilibration: a. Discard the storage buffer from the collection tube. b. Add 300-500 µL of the assay buffer (the buffer you want your protein to be in) to the top of the resin bed. c. Centrifuge for 2 minutes at the recommended speed. Discard the buffer. d. Repeat the equilibration step 2-3 times.
-
Sample Application and Desalting: a. Place the equilibrated column in a new, clean collection tube. b. Slowly apply your protein sample (containing the reducing agent) to the center of the resin bed. c. Centrifuge for 2 minutes at the recommended speed. d. The collected eluate is your desalted protein sample, now free of the reducing agent.
Visualizations
Caption: Principle of the this compound-based assay.
Caption: Mechanism of reducing agent interference.
Caption: Workflow for mitigating reducing agent interference.
References
- 1. researchgate.net [researchgate.net]
- 2. Overcoming Reductant Interference in Peroxidase-Based Assays for Hydrogen Peroxide Quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of ascorbic acid interference in biochemical tests that use peroxide and peroxidase to generate chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reducing agents affect inhibitory activities of compounds: Results from multiple drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. タンパク質ジスルフィド用還元剤 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Flavonoids Interference in Common Protein Assays: Effect of Position and Degree of Hydroxyl Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. protocolsandsolutions.com [protocolsandsolutions.com]
- 12. ebiohippo.com [ebiohippo.com]
- 13. bioassaysys.com [bioassaysys.com]
- 14. docs.abcam.com [docs.abcam.com]
- 15. The new trinder's reagent this compound is used to detect enzyme activity [vacutaineradditives.com]
- 16. This compound [sorachim.com]
how to improve the stability of prepared HDAOS reagent
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on improving the stability of prepared N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline (HDAOS) reagent solutions. The guide includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a highly water-soluble aniline derivative used as a chromogenic substrate in various biochemical assays.[1] It is particularly common in enzymatic reactions where hydrogen peroxide (H₂O₂) is produced. In the presence of peroxidase, this compound is oxidized to produce a stable, colored dye, allowing for the spectrophotometric quantification of the analyte of interest.[1] Common applications include the determination of cholesterol, glucose, uric acid, and catalase activity.[1]
Q2: What are the primary factors that affect the stability of prepared this compound solutions?
A2: The stability of this compound in solution is primarily affected by:
-
pH: Aniline derivatives can be susceptible to degradation in alkaline conditions. Maintaining an optimal pH is crucial.
-
Light: Exposure to light, especially UV light, can cause photodegradation of the reagent.[2][3]
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
Oxidizing Agents: As a chromogenic substrate that is oxidized in assays, this compound is sensitive to the presence of contaminating oxidizing agents, which can lead to a high background signal.
-
Purity of Water and Other Reagents: The use of low-purity water or other reagents can introduce contaminants that may degrade this compound or interfere with the assay.
Q3: What are the recommended storage conditions for solid this compound and prepared solutions?
A3:
-
Solid this compound: The solid powder should be stored at 2–8 °C, protected from moisture and light.[2] Under these conditions, it is stable for at least two years.[2]
-
Prepared this compound Solutions: For short-term storage (a few days), refrigeration at 2-8°C is recommended. For longer-term storage, it is advisable to aliquot the solution into single-use vials and store them frozen at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
Q4: What are the visual signs of this compound reagent degradation?
A4: A freshly prepared this compound solution should be clear and colorless.[2] Signs of degradation include:
-
Color Change: The appearance of a yellow or brownish tint in the solution.
-
Precipitation: The formation of a precipitate or cloudiness in the solution.
-
High Background Signal: In an assay, a degraded this compound solution may result in a high background absorbance reading in the absence of the analyte.
Troubleshooting Guide
This section addresses specific issues that may be encountered during experiments using this compound reagent.
Issue 1: High background signal in the assay.
-
Possible Cause 1: this compound solution has degraded.
-
Solution: Prepare a fresh solution of this compound from the solid reagent. Ensure that the solid reagent has been stored correctly.
-
-
Possible Cause 2: Contamination of the buffer or water with oxidizing agents.
-
Solution: Use high-purity, deionized water and freshly prepared buffers. Ensure all glassware is thoroughly cleaned.
-
-
Possible Cause 3: Inappropriate pH of the reaction buffer.
-
Solution: Verify the pH of your buffer. The optimal pH for horseradish peroxidase (HRP) activity, often used with this compound, is around 6.0, though it is active over a broader range.[4] The stability of aniline derivatives is generally better at a neutral or slightly acidic pH.
-
Issue 2: The this compound solution has turned yellow or brown.
-
Possible Cause 1: Oxidation of the this compound reagent.
-
Solution: Discard the solution. When preparing a new solution, consider de-gassing the water to remove dissolved oxygen.
-
-
Possible Cause 2: Exposure to light.
-
Solution: Store the this compound solution in an amber vial or a container wrapped in aluminum foil to protect it from light.
-
-
Possible Cause 3: Incorrect storage temperature.
-
Solution: Store the solution at the recommended temperature (2-8°C for short-term, -20°C or -80°C for long-term).
-
Issue 3: Inconsistent results or loss of sensitivity in the assay.
-
Possible Cause 1: Degradation of the this compound solution over time.
-
Solution: Prepare fresh this compound solution more frequently. Perform a stability study to determine the usable life of the solution under your specific storage conditions (see Experimental Protocols).
-
-
Possible Cause 2: Repeated freeze-thaw cycles.
-
Solution: Aliquot the this compound solution into single-use vials to avoid repeated freezing and thawing.
-
Logical Troubleshooting Workflow
Caption: A troubleshooting workflow for identifying and resolving common issues with this compound reagent stability.
Experimental Protocols
The following protocols provide a framework for testing the stability of your prepared this compound reagent and evaluating the effectiveness of different stabilization strategies.
Protocol 1: Stability-Indicating Assay for this compound Solution
This protocol uses UV-Vis spectrophotometry to monitor the degradation of this compound over time.
Objective: To determine the shelf-life of a prepared this compound solution under specific storage conditions.
Methodology:
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound (e.g., 10 mM) in your desired buffer (e.g., 50 mM phosphate buffer, pH 6.5). Use high-purity water.
-
Divide the solution into several aliquots in amber vials.
-
-
Storage Conditions:
-
Store the aliquots under different conditions you wish to test (e.g., room temperature, 4°C, -20°C).
-
-
Spectrophotometric Analysis:
-
At specified time points (e.g., Day 0, 1, 3, 7, 14, 30), take one aliquot from each storage condition.
-
Allow the aliquot to come to room temperature.
-
Record the UV-Vis spectrum of the this compound solution from 200 nm to 400 nm using a spectrophotometer. Use the buffer as a blank.
-
Pay close attention to the absorbance at the λmax of this compound (around 300-320 nm, to be determined with a fresh sample) and any changes in the overall spectral shape, such as the appearance of new peaks at different wavelengths, which could indicate degradation products.
-
-
Data Analysis:
-
Plot the absorbance at λmax versus time for each storage condition.
-
A significant decrease in absorbance at λmax or a significant change in the spectral profile indicates degradation.
-
Define an acceptable level of degradation (e.g., not more than a 5-10% decrease in absorbance). The time it takes to reach this level is the shelf-life under those conditions.
-
Data Presentation:
| Storage Condition | Time Point | Absorbance at λmax | % Initial Absorbance | Observations (e.g., color change) |
| Room Temperature | Day 0 | 1.05 | 100% | Clear, colorless |
| Day 1 | 0.98 | 93.3% | Clear, colorless | |
| Day 3 | 0.85 | 81.0% | Slight yellow tint | |
| 4°C | Day 0 | 1.05 | 100% | Clear, colorless |
| Day 7 | 1.03 | 98.1% | Clear, colorless | |
| Day 14 | 1.01 | 96.2% | Clear, colorless | |
| -20°C | Day 0 | 1.05 | 100% | Clear, colorless |
| Day 30 | 1.04 | 99.0% | Clear, colorless |
Protocol 2: Evaluating the Effect of pH and Antioxidants on this compound Stability
This protocol helps determine the optimal pH and the efficacy of adding a water-soluble antioxidant to your this compound solution.
Objective: To identify buffer conditions and additives that enhance the stability of the this compound reagent.
Methodology:
-
Preparation of this compound Solutions:
-
Prepare a series of buffers with different pH values (e.g., phosphate buffers at pH 5.5, 6.0, 6.5, 7.0, 7.5).
-
For each pH, prepare two sets of this compound solutions (e.g., 10 mM): one with and one without a water-soluble antioxidant (e.g., 1 mM Ascorbic Acid or 1 mM Trolox). Note: The compatibility and potential interference of the antioxidant with your specific assay should be considered. Ascorbic acid is generally not recommended for HRP-based assays as it can react with hydrogen peroxide.[4]
-
Dispense the solutions into amber vials.
-
-
Accelerated Stability Study:
-
Store all vials at an elevated temperature (e.g., 40°C) to accelerate degradation.
-
At specified time points (e.g., 0, 24, 48, 72 hours), remove one vial from each condition.
-
-
Analysis:
-
Perform spectrophotometric analysis as described in Protocol 1.
-
Additionally, you can test the functional stability of the this compound solutions by using them in your standard assay and comparing the signal generated.
-
-
Data Analysis:
-
Compare the rate of degradation (decrease in absorbance or performance) for each condition.
-
The condition that shows the least change over time is the most stable.
-
Data Presentation:
Table 1: Effect of pH on this compound Stability (% Initial Absorbance at λmax after 48h at 40°C)
| pH | % Initial Absorbance |
| 5.5 | 98% |
| 6.0 | 99% |
| 6.5 | 97% |
| 7.0 | 92% |
| 7.5 | 85% |
Table 2: Effect of Antioxidant on this compound Stability at Optimal pH (e.g., pH 6.0) (% Initial Absorbance at λmax after 48h at 40°C)
| Condition | % Initial Absorbance |
| No Antioxidant | 99% |
| With Antioxidant (e.g., Trolox) | >99% |
By following these guidelines and protocols, you can significantly improve the stability and reliability of your prepared this compound reagents, leading to more accurate and reproducible experimental results.
References
- 1. The new trinder's reagent this compound is used to detect enzyme activity [vacutaineradditives.com]
- 2. This compound [sorachim.com]
- 3. This compound Reagent N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline Sodium Salt Cas No: 82692-88-4 at Best Price in Ezhou | Wuhandesheng [tradeindia.com]
- 4. Activity assays for flavoprotein oxidases: an overview - PMC [pmc.ncbi.nlm.nih.gov]
minimizing variability in HDAOS colorimetric readings
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in HDAOS (N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline) colorimetric readings.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound colorimetric assay?
A1: The this compound assay is a highly sensitive method for quantifying hydrogen peroxide (H₂O₂). It is a modification of the Trinder reaction. In the presence of a peroxidase enzyme, typically horseradish peroxidase (HRP), this compound couples with 4-aminoantipyrine (4-AAP) upon oxidation by H₂O₂. This reaction produces a stable, water-soluble purple or blue quinoneimine dye. The intensity of the color, measured by its absorbance, is directly proportional to the concentration of H₂O₂ in the sample.[1] This assay is frequently used in coupled enzyme systems where the activity of a primary enzyme (e.g., glucose oxidase, cholesterol oxidase) generates H₂O₂.
Q2: What are the optimal conditions for the this compound assay?
A2: Optimal conditions can vary slightly depending on the specific application. However, general recommendations are as follows:
| Parameter | Recommended Range | Notes |
| pH | 6.5 - 7.5 | Peroxidase activity is optimal in this range. A phosphate buffer is commonly used.[2][3][4] |
| Temperature | 25°C - 37°C (Room Temp to Body Temp) | Reactions are typically run at a constant temperature to ensure consistency.[2][3] |
| Wavelength (λmax) | 550 - 570 nm | The exact maximum absorbance can depend on buffer conditions. It's advisable to perform a wavelength scan. |
| Incubation Time | 5 - 30 minutes | Time should be sufficient for color development to plateau but short enough to avoid signal degradation. |
Q3: How should this compound and other reagents be stored?
A3: Proper storage is critical for reagent stability and assay reproducibility.
| Reagent | Storage Conditions | Stability Notes |
| This compound Powder | 2 - 8°C, protected from light and moisture. | Stable for at least 2 years under these conditions. |
| 4-Aminoantipyrine (4-AAP) | Room Temperature, protected from light. | Check manufacturer's specifications. |
| Horseradish Peroxidase (HRP) | -20°C (lyophilized powder or concentrated stock). | Avoid repeated freeze-thaw cycles. Keep on ice during use. |
| Working Reagent | Prepare fresh daily. | The complete mixture is less stable and should be used shortly after preparation. |
Q4: What are common interfering substances in the this compound assay?
A4: Several substances can interfere with the assay chemistry, leading to inaccurate readings.
| Interfering Substance | Effect on Assay | Mitigation Strategy |
| Reducing Agents (e.g., Ascorbic Acid, Glutathione) | False negative (underestimation of H₂O₂).[1][5][6] | Include ascorbate oxidase in the reaction mix or perform sample pretreatment.[7] |
| Strong Oxidizing Agents | False positive (overestimation of H₂O₂). | Sample dilution or cleanup may be necessary. |
| Endogenous Peroxidases (in biological samples) | High background signal.[8] | Pre-treat samples with a peroxidase inhibitor or quench with 3% H₂O₂.[9] |
| Chelating Agents (e.g., EDTA >0.5 mM) | Inhibition of peroxidase activity.[10] | Avoid in sample preparation or use alternative anticoagulants. |
| Detergents (e.g., SDS >0.2%, Tween-20 >1%) | Can denature enzymes and interfere with the reaction.[10] | Use detergents at concentrations known not to interfere or remove them during sample prep. |
Assay Principle and Workflow
The diagrams below illustrate the chemical reaction principle and a typical experimental workflow for the this compound assay.
Caption: Chemical principle of the this compound colorimetric assay.
Caption: Standard experimental workflow for the this compound assay.
Troubleshooting Guide
Issue 1: High Background / High Signal in Blank or Negative Control
| Question | Possible Cause(s) | Recommended Solution(s) |
| Why is my blank (reagents only) reading excessively high? | 1. Reagent Contamination: One of the reagents (buffer, water, this compound, 4-AAP) may be contaminated with H₂O₂ or an oxidizing agent. 2. Spontaneous Oxidation: The this compound/4-AAP mixture may be auto-oxidizing, especially if exposed to light for extended periods. | 1. Use fresh, high-purity water (Milli-Q or equivalent). Prepare fresh reagents and test each component individually to identify the source of contamination. 2. Prepare the working reagent immediately before use and protect it from light. |
| Why do my negative control samples (e.g., cell-free media, buffer-only sample) show a high signal? | 1. Endogenous Peroxidases: Biological samples (cell lysates, tissue homogenates) can contain endogenous peroxidases that catalyze the color reaction.[8] 2. Media Components: Some cell culture media components can auto-oxidize or interfere with the assay. | 1. Test for endogenous peroxidase activity by adding the this compound/4-AAP mix to your sample without adding HRP. If color develops, pretreat your samples with 3% H₂O₂ for 10 minutes, followed by catalase to remove excess H₂O₂, or use a specific peroxidase inhibitor.[9] 2. Run a "media only" blank. If it is high, consider a buffer exchange or dialysis for your samples. |
Issue 2: Low Signal / No Color Development
| Question | Possible Cause(s) | Recommended Solution(s) |
| Why is there no or very weak color development in my standards and samples? | 1. Inactive Peroxidase: The HRP enzyme may have lost activity due to improper storage (e.g., repeated freeze-thaw cycles) or the presence of an inhibitor like sodium azide.[4] 2. Incorrect pH: The reaction buffer may be outside the optimal pH range of 6.5-7.5. 3. Degraded Reagents: this compound, 4-AAP, or the H₂O₂ standard may have degraded. 4. Presence of Reducing Agents: High concentrations of substances like ascorbic acid in the sample can consume H₂O₂ or reduce the newly formed dye, preventing color development.[1][5][6] | 1. Use a fresh vial of HRP or test its activity with a known positive control. Ensure no buffers contain sodium azide. 2. Verify the pH of your buffer and adjust if necessary. 3. Prepare fresh reagents and standards. 4. If ascorbic acid is suspected, try adding ascorbate oxidase to the reaction.[7] Alternatively, pretreat the sample to remove the interference. |
Issue 3: Poor Reproducibility / High Variability
| Question | Possible Cause(s) | Recommended Solution(s) |
| Why are the readings for my replicates inconsistent? | 1. Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes.[10][11] 2. Temperature Fluctuations: Inconsistent temperature across the microplate ("edge effects") or during incubation.[12] 3. Inadequate Mixing: Reagents, standards, and samples not mixed thoroughly in the wells. 4. Timing Inconsistency: Variation in the time between adding the working reagent and reading the absorbance, especially in kinetic assays. | 1. Use calibrated pipettes and pre-rinse tips. Prepare a master mix of the working reagent to add to all wells.[10] 2. Equilibrate all reagents and the plate to the assay temperature before starting. Avoid stacking plates during incubation.[11] 3. Gently tap the plate or use an orbital shaker after adding reagents to ensure a homogenous solution. Avoid introducing bubbles. 4. Use a multichannel pipette to add the working reagent to minimize timing differences. For kinetic assays, ensure the reader is set up to measure at consistent intervals. |
| Why is my standard curve not linear? | 1. Incorrect Standard Dilutions: Errors made during the preparation of the standard curve. 2. Assay Range Exceeded: The concentration of the upper standards may be too high, saturating the enzyme or exceeding the linear range of the spectrophotometer. 3. Signal Instability: The colored product may be unstable and fading over the course of the plate reading. | 1. Carefully prepare a fresh set of standards. Perform serial dilutions accurately. 2. Reduce the concentration of the highest standards or add more points at the lower end of the curve. 3. Read the plate as soon as the incubation is complete. Consider using a reaction-stopping reagent if one is available and compatible.[13] |
Troubleshooting Logic
This diagram provides a logical workflow for diagnosing common issues.
Caption: A logical workflow for troubleshooting this compound assay issues.
Experimental Protocol: H₂O₂ Quantification
This protocol provides a general procedure for quantifying H₂O₂ in aqueous samples using this compound.
1. Reagent Preparation:
-
Assay Buffer: 0.1 M Potassium Phosphate Buffer, pH 7.0.
-
This compound Stock Solution (10 mM): Dissolve 3.13 mg of this compound in 1 mL of ultrapure water. Store at 4°C, protected from light.
-
4-AAP Stock Solution (100 mM): Dissolve 20.3 mg of 4-AAP in 1 mL of ultrapure water. Store at 4°C, protected from light.
-
HRP Stock Solution (100 U/mL): Reconstitute lyophilized HRP in Assay Buffer. Aliquot and store at -20°C.
-
H₂O₂ Standard (1 mM): Prepare by diluting a commercial 3% H₂O₂ solution. Verify the concentration spectrophotometrically (A₂₄₀, ε = 43.6 M⁻¹cm⁻¹). Prepare fresh serial dilutions (e.g., 0-100 µM) in Assay Buffer for the standard curve.
2. Assay Procedure:
-
Prepare Working Reagent: Immediately before use, prepare a sufficient volume for all wells. For each 1 mL of Working Reagent, mix:
-
800 µL Assay Buffer
-
100 µL this compound Stock Solution (Final conc: 1 mM)
-
50 µL 4-AAP Stock Solution (Final conc: 5 mM)
-
50 µL HRP Stock Solution (Final conc: 5 U/mL) Protect from light.
-
-
Set up Plate:
-
Add 50 µL of each H₂O₂ standard to duplicate wells of a clear, flat-bottom 96-well plate.
-
Add 50 µL of your samples to other wells.
-
Include a "blank" well with 50 µL of Assay Buffer.
-
-
Initiate Reaction:
-
Using a multichannel pipette, add 100 µL of the freshly prepared Working Reagent to all wells.
-
Mix gently by tapping the plate or using a plate shaker for 10-15 seconds.
-
-
Incubate:
-
Incubate the plate for 15-30 minutes at room temperature (or 37°C), protected from light.
-
-
Measure Absorbance:
-
Read the absorbance at 560 nm using a microplate reader.
-
3. Data Analysis:
-
Subtract the average absorbance of the blank from all standard and sample readings.
-
Plot the corrected absorbance of the standards versus their known concentrations (µM).
-
Perform a linear regression to generate a standard curve and equation (y = mx + c).
-
Use the equation to calculate the H₂O₂ concentration in your samples. Remember to account for any sample dilutions.
References
- 1. Interference by ascorbic acid in test systems involving peroxidase. I. Reversible indicators and the effects of copper, iron, and mercury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peroxidase - Assay | Worthington Biochemical [worthington-biochem.com]
- 3. US4321397A - 4-Aminoantipyrine dye for the analytic determination of hydrogen peroxide - Google Patents [patents.google.com]
- 4. linear.es [linear.es]
- 5. researchgate.net [researchgate.net]
- 6. optimaldx.com [optimaldx.com]
- 7. Ascorbate Oxidase Minimizes Interference by High-Concentration Ascorbic Acid in Total Cholesterol Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 9. sysy-histosure.com [sysy-histosure.com]
- 10. abcam.co.jp [abcam.co.jp]
- 11. abcam.co.jp [abcam.co.jp]
- 12. protocolsandsolutions.com [protocolsandsolutions.com]
- 13. Enhanced Colorimetric Signal for Accurate Signal Detection in Paper-Based Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
dealing with turbidity in samples for HDAOS assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing HDAOS (N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline, sodium salt) assays who are encountering issues with sample turbidity.
Troubleshooting Guides
This section offers step-by-step guidance to identify and resolve common problems related to sample turbidity in this compound assays.
Issue 1: High background or inconsistent absorbance readings in the this compound assay.
High background absorbance or variability between replicate wells can be a strong indicator of sample turbidity. Suspended particles in the sample can scatter light, leading to artificially high and erratic absorbance readings.[1][2]
-
Initial Verification:
-
Visual Inspection: Visually inspect your samples for any cloudiness or visible particulate matter.
-
Blank Measurement: Measure the absorbance of a sample blank (sample without reagents) at the assay wavelength. A high absorbance reading in the sample blank is indicative of turbidity.
-
-
Troubleshooting Steps:
-
Sample Centrifugation: Centrifugation is a highly effective method for removing particulate matter from liquid samples.[1][3][4]
-
Protocol: For serum or plasma samples, centrifuge at 10,000-15,000 x g for 10-15 minutes at room temperature.[1] For cell culture supernatants, a lower speed of 1,000-2,000 x g for 10 minutes may be sufficient.
-
Action: After centrifugation, carefully aspirate the clear supernatant without disturbing the pellet for use in the this compound assay.
-
-
Sample Filtration: Syringe filtration is another effective method for clarifying turbid samples.[5][6]
-
Filter Selection: Choose a syringe filter with a pore size of 0.22 µm or 0.45 µm.[7][8][9] For biological samples, low protein-binding filter materials such as PVDF or PES are recommended to minimize the loss of protein analytes.[10][11]
-
Protocol: Draw the sample into a syringe, attach the filter, and gently push the sample through the filter into a clean tube.
-
-
Use of a Sample Blank: For low levels of turbidity, using a sample blank can help to correct for the background absorbance.
-
Procedure: Prepare a well containing the sample and the assay buffer, but without the this compound reagent or other reaction components. Subtract the absorbance of this sample blank from the absorbance of the corresponding test sample.
-
-
Issue 2: Reduced enzyme activity or assay sensitivity after sample clarification.
While centrifugation and filtration are effective at removing turbidity, they can sometimes lead to a loss of the analyte of interest.
-
Troubleshooting Steps:
-
Optimize Centrifugation Parameters: Excessively high centrifugation speeds or prolonged spin times can lead to the pelleting of large protein complexes or aggregates that may contain the enzyme of interest.
-
Action: Try reducing the centrifugation speed and/or time. Empirically test a few different conditions to find the optimal balance between turbidity removal and enzyme activity.
-
-
Evaluate Filter Material: Some filter membranes can bind proteins, leading to a reduction in the concentration of the enzyme in the filtrate.
-
Action: If you suspect protein loss during filtration, switch to a different low protein-binding filter material (e.g., from PVDF to PES) and compare the results.
-
-
Spike-and-Recovery Experiment: To quantify the loss of analyte during sample preparation, perform a spike-and-recovery experiment.
-
Protocol: Add a known amount of a purified standard of your enzyme of interest to a turbid sample. Process the spiked sample using your chosen clarification method and measure the enzyme activity. Calculate the percentage of the spiked amount that is recovered.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the common causes of turbidity in biological samples for this compound assays?
A1: Turbidity in biological samples can be caused by a variety of factors, including:
-
High lipid content (lipemia): This is common in serum or plasma samples, especially from non-fasting subjects.[1][4]
-
Precipitated proteins: Improper sample handling, storage, or freeze-thaw cycles can cause proteins to denature and precipitate.
-
Cellular debris: Incomplete removal of cells or cellular components from cell culture supernatants or tissue homogenates.
-
Particulate matter from reagents: Using buffers or reagents that are not fully dissolved or have precipitated over time.
Q2: How does turbidity interfere with the this compound assay?
A2: The this compound assay is a colorimetric method that relies on the accurate measurement of absorbance. Suspended particles in a turbid sample scatter light, which the spectrophotometer interprets as absorbance.[2] This leads to artificially high and variable absorbance readings, which can mask the true colorimetric signal from the this compound reaction, resulting in inaccurate quantification of enzyme activity.
Q3: Can I simply dilute my turbid sample to reduce the interference?
A3: Dilution can reduce the concentration of interfering substances and may be a quick solution for mildly turbid samples. However, excessive dilution may reduce the concentration of your analyte of interest to a level that is below the detection limit of the this compound assay. It is generally preferable to physically remove the source of turbidity.
Q4: What is the difference between centrifugation and filtration for removing turbidity?
A4: Both methods are effective for clarifying samples.
-
Centrifugation separates particles based on their density by spinning them at high speed. It is a good option for removing a wide range of particulate matter and is less likely to cause loss of soluble analytes.
-
Filtration removes particles by passing the sample through a membrane with a specific pore size. It is very effective for removing particles above a certain size threshold and for sterilizing samples. However, there is a risk of analyte loss due to binding to the filter membrane.[5]
Q5: Are there any chemical methods to remove turbidity?
A5: While some chemical clearing agents exist, they are generally not recommended for enzymatic assays like the this compound assay. These agents can interfere with the enzymatic reaction or the colorimetric detection, leading to inaccurate results. Physical removal methods like centrifugation and filtration are preferred.
Data on Turbidity Removal Methods
The following table summarizes quantitative data on the effectiveness of centrifugation for reducing turbidity in serum samples.
| Method | Centrifugal Force (x g) | Time (minutes) | Temperature | Average Reduction in Lipemia Index | Reference |
| High-Speed Centrifugation | 21,885 | 15 | Room Temperature | Significant reduction | [1] |
| Ultracentrifugation | 107,000 | 15 | Room Temperature | Gold standard for lipemia removal | [1] |
| High-Speed Centrifugation | Not specified | Not specified | Not specified | 94.9% | [3] |
Note: The Lipemia Index is a measure of the turbidity of a sample.
Experimental Protocols
Protocol 1: Sample Clarification by High-Speed Centrifugation
-
Transfer 1-2 mL of the turbid sample (e.g., serum, plasma) into a microcentrifuge tube.
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.
-
Carefully collect the clear supernatant using a pipette, avoiding the pelleted lipid layer or other particulates at the bottom of the tube.
-
Use the clarified supernatant for the this compound assay.
Protocol 2: Sample Clarification by Syringe Filtration
-
Select a sterile syringe filter with a 0.22 µm or 0.45 µm pore size and a low protein-binding membrane (e.g., PVDF or PES).[8][9][10]
-
Attach the filter to a sterile syringe of an appropriate size for your sample volume.
-
Draw the turbid sample into the syringe.
-
Gently and steadily press the plunger to pass the sample through the filter into a clean collection tube.
-
Use the filtered sample for the this compound assay.
Workflow for Handling Turbid Samples in this compound Assays
Caption: Troubleshooting workflow for turbid samples in this compound assays.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. biocompare.com [biocompare.com]
- 3. researchgate.net [researchgate.net]
- 4. Elimination of lipaemic interference by high-speed centrifugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Syringe Filters for Sample Preparation | Phenomenex [phenomenex.com]
- 6. Molecular Biology Products - Laboratory Products Supplier [mbpinc.net]
- 7. Choosing the Right Syringe Filter Size: A Complete Guide [hplcvials.com]
- 8. The Correct Usage Steps For Syringe Filters - Blogs - News [alwsci.com]
- 9. cobetter.com [cobetter.com]
- 10. welchlab.com [welchlab.com]
- 11. celltreat.com [celltreat.com]
Technical Support Center: Enhancing HDAOS Detection Sensitivity
Welcome to the technical support center for HDAOS-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the sensitivity and reliability of your experiments involving 10-acetyl-3,7-dihydroxyphenoxazine (this compound).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
This compound (10-acetyl-3,7-dihydroxyphenoxazine) is a highly water-soluble and stable chromogenic substrate.[1][2] Its primary application is in the sensitive detection of hydrogen peroxide (H₂O₂), which is a byproduct of many enzymatic reactions.[1][2] This makes this compound a valuable tool for measuring the activity of various oxidases, such as NADPH oxidase, glucose oxidase, and catalase.[1][2]
Q2: How does the this compound detection method work?
In the presence of peroxidase, such as horseradish peroxidase (HRP), this compound reacts with hydrogen peroxide in a 1:1 ratio. This reaction, often in the presence of a coupling agent like 4-aminoantipyrine (4-AAP), produces a stable, colored product (typically blue or purple) that can be quantified spectrophotometrically. The intensity of the color is directly proportional to the concentration of hydrogen peroxide in the sample.[1][2]
Q3: What are the main advantages of using this compound?
This compound offers several advantages over other chromogenic substrates:
-
High Sensitivity: It allows for the detection of low concentrations of hydrogen peroxide.[1][2]
-
Excellent Water Solubility: This ensures easy preparation of reagents and uniform distribution in the assay solution.[2]
-
High Stability: this compound is less prone to spontaneous oxidation, leading to lower background signals and more reliable results.[2]
-
Fast Reaction Rate: The reaction with hydrogen peroxide is rapid, allowing for shorter incubation times.[1][2]
Q4: How should this compound be stored to ensure its stability?
To maintain its integrity, this compound powder should be stored in a cool, dry, and dark place. Exposure to light and moisture should be minimized to prevent degradation.[3][4] Stock solutions should be protected from light and can be stored at 2-8°C for short periods. For long-term storage, it is advisable to aliquot and freeze stock solutions at -20°C. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | Suboptimal Reagent Concentrations: Incorrect concentrations of this compound, 4-AAP, or HRP. | Titrate each reagent to determine the optimal concentration for your specific assay conditions. Refer to the quantitative data table below for recommended starting ranges. |
| Low Enzyme Activity: The enzyme producing H₂O₂ in your sample is inactive or present at a very low concentration. | Ensure your enzyme is active and use a sufficient amount. Include a positive control with a known amount of active enzyme. | |
| Degraded this compound or HRP: Improper storage or handling of reagents. | Use fresh or properly stored reagents. Always prepare fresh working solutions on the day of the experiment. | |
| Incorrect pH or Temperature: The assay buffer pH is not optimal for the enzyme or the HRP-HDAOS reaction. The incubation temperature is too low. | Optimize the pH of your assay buffer (typically between 6.0 and 7.5). Ensure the incubation temperature is optimal for your enzyme and the HRP reaction (usually room temperature or 37°C).[5] | |
| Presence of Inhibitors: Your sample may contain substances that inhibit the enzyme or the peroxidase. | Run a spiked sample control to check for inhibition. If inhibition is detected, you may need to dilute your sample or use a different sample preparation method. | |
| High Background Signal | Contamination of Reagents: Reagents may be contaminated with H₂O₂ or other oxidizing agents. | Use high-purity water and clean labware. Prepare fresh reagents and consider filtering them. |
| Spontaneous Oxidation of this compound: Prolonged exposure to light or air. | Prepare this compound solutions fresh and protect them from light. Minimize the time between reagent addition and measurement. | |
| Non-specific Peroxidase Activity: Other components in your sample may have peroxidase-like activity. | Include a sample blank (sample without the primary H₂O₂-producing enzyme) to measure and subtract the background signal. | |
| Excessive HRP Concentration: Too much HRP can lead to a high background. | Optimize the HRP concentration by performing a titration. | |
| Poor Reproducibility | Inaccurate Pipetting: Inconsistent volumes of reagents or samples. | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. |
| Variable Incubation Times or Temperatures: Inconsistent timing or temperature fluctuations between wells or plates. | Use a multichannel pipette for simultaneous reagent addition. Ensure consistent incubation times and use a temperature-controlled incubator or water bath. | |
| Edge Effects: Evaporation from the outer wells of the microplate. | Avoid using the outer wells of the plate. Fill the outer wells with water or buffer to minimize evaporation from the inner wells.[6] | |
| Incomplete Mixing of Reagents: Reagents are not uniformly distributed in the wells. | Gently tap the plate or use a plate shaker to ensure thorough mixing after adding each reagent. |
Quantitative Data Summary
The following table provides recommended starting concentrations and conditions for this compound-based assays. Note that optimal conditions may vary depending on the specific application and should be determined experimentally.
| Parameter | Recommended Range | Notes |
| This compound Concentration | 0.1 - 1.0 mM | Higher concentrations may increase sensitivity but can also lead to higher background. |
| 4-AAP Concentration | 0.2 - 2.0 mM | Often used in a 1:1 or 2:1 molar ratio with this compound. |
| Horseradish Peroxidase (HRP) Concentration | 0.1 - 2.0 U/mL | Titrate to find the lowest concentration that gives a robust signal. |
| Hydrogen Peroxide (H₂O₂) Standard Curve | 0.1 - 100 µM | Prepare fresh dilutions for each experiment. |
| Assay Buffer pH | 6.0 - 7.5 | Optimize for the specific H₂O₂-producing enzyme. |
| Incubation Temperature | Room Temperature (20-25°C) or 37°C | Depends on the optimal temperature for the enzyme being assayed. |
| Incubation Time | 5 - 30 minutes | Monitor the reaction kinetically to determine the optimal endpoint. |
| Wavelength for Absorbance Reading | 550 - 600 nm | The exact wavelength of maximum absorbance may vary depending on the reaction conditions. |
Experimental Protocols
Key Experiment: Measuring NADPH Oxidase Activity in Cell Lysates
This protocol describes a method to determine the activity of NADPH oxidase, a key enzyme in many signaling pathways, by measuring the production of hydrogen peroxide using this compound.
Materials:
-
This compound stock solution (10 mM in water)
-
4-AAP stock solution (20 mM in water)
-
Horseradish Peroxidase (HRP) stock solution (100 U/mL in phosphate-buffered saline, PBS)
-
NADPH (10 mM in water)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Hydrogen peroxide (H₂O₂) standard solution (1 mM)
-
96-well clear microplate
-
Spectrophotometer
Procedure:
-
Cell Lysate Preparation:
-
Culture cells to the desired confluency.
-
Stimulate cells with an appropriate agonist to activate NADPH oxidase, if required.
-
Wash cells with ice-cold PBS.
-
Lyse cells with ice-cold lysis buffer containing protease inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Preparation of H₂O₂ Standard Curve:
-
Prepare a series of H₂O₂ standards (e.g., 0, 5, 10, 25, 50, 100 µM) by diluting the 1 mM H₂O₂ standard solution in PBS.
-
-
Preparation of Detection Reagent:
-
Prepare a fresh detection reagent mixture shortly before use. For each well, you will need:
-
10 µL of this compound stock solution (final concentration 0.5 mM)
-
10 µL of 4-AAP stock solution (final concentration 1.0 mM)
-
5 µL of HRP stock solution (final concentration 2.5 U/mL)
-
75 µL of PBS
-
-
Vortex the mixture gently.
-
-
Assay Procedure:
-
Add 50 µL of cell lysate (diluted to an appropriate protein concentration in PBS) or H₂O₂ standards to the wells of the 96-well plate.
-
To initiate the reaction, add 50 µL of 200 µM NADPH to each well containing cell lysate. For the standard curve, add 50 µL of PBS.
-
Add 100 µL of the detection reagent to all wells.
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (0 µM H₂O₂) from all standard and sample readings.
-
Plot the corrected absorbance values for the H₂O₂ standards against their concentrations to generate a standard curve.
-
Determine the concentration of H₂O₂ in the samples by interpolating their absorbance values from the standard curve.
-
Normalize the H₂O₂ concentration to the protein concentration of the cell lysate to express the NADPH oxidase activity (e.g., in µM H₂O₂/mg protein/min).
-
Visualizations
Experimental Workflow for this compound-based Detection
Caption: Workflow for H₂O₂ detection using an this compound-based assay.
Signaling Pathway: NADPH Oxidase Activation and H₂O₂ Production
This diagram illustrates a simplified signaling pathway leading to the activation of NADPH oxidase and the subsequent production of superoxide (O₂⁻), which is then converted to hydrogen peroxide (H₂O₂), the molecule detected by this compound. This pathway is a common target in drug discovery for various diseases involving oxidative stress.[7][8][9]
Caption: Simplified NADPH oxidase signaling pathway leading to H₂O₂ production.
References
- 1. researchgate.net [researchgate.net]
- 2. The new trinder's reagent this compound is used to detect enzyme activity [vacutaineradditives.com]
- 3. biofargo.com [biofargo.com]
- 4. youtube.com [youtube.com]
- 5. Optimization of extraction time and temperature on antioxidant activity of Schizophyllum commune aqueous extract using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The NADPH oxidase‐mediated production of hydrogen peroxide (H2O2) and resistance to oxidative stress in the necrotrophic pathogen Alternaria alternata of citrus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
avoiding false positives in HDAOS assays for hydrogen peroxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid false positives and other common issues when using 10-acetyl-3,7-dihydroxyphenoxazine (HDAOS), also known as Amplex® Red, for the detection of hydrogen peroxide (H₂O₂).
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay for hydrogen peroxide detection?
The this compound assay is a highly sensitive method for detecting hydrogen peroxide. In the presence of horseradish peroxidase (HRP), the this compound reagent reacts with H₂O₂ in a 1:1 stoichiometric ratio.[1] This enzymatic reaction produces resorufin, a stable and highly fluorescent pink/red-colored product.[1][2] The amount of resorufin generated is directly proportional to the concentration of H₂O₂ in the sample, which can be quantified by measuring either the fluorescence (excitation ~530-560 nm, emission ~590 nm) or absorbance (~560 nm).[2]
References
Validation & Comparative
A Comparative Guide to HDAOS and Other Trinder's Reagents in Colorimetric Assays
For Researchers, Scientists, and Drug Development Professionals
In the realm of biochemical analysis and clinical diagnostics, Trinder's reagents are indispensable tools for the colorimetric determination of a wide array of analytes. The foundational principle, known as the Trinder reaction, involves the enzymatic generation of hydrogen peroxide (H₂O₂), which then facilitates the oxidative coupling of a chromogenic substrate and 4-aminoantipyrine (4-AAP) in the presence of peroxidase (POD) to produce a colored dye. The intensity of this color is directly proportional to the analyte concentration.
Among the new generation of highly sensitive and stable Trinder's reagents, N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline, sodium salt (HDAOS) has emerged as a prominent option. This guide provides a comparative analysis of this compound against other commonly used Trinder's reagents, supported by available experimental data, to assist researchers in selecting the optimal reagent for their specific applications.
Performance Comparison of Trinder's Reagents
The selection of a Trinder's reagent is critical as it directly impacts the sensitivity, specificity, and stability of an assay. The new generation of Trinder's reagents, including this compound, TOOS, ADOS, and TOPS, are aniline derivatives that offer significant advantages over traditional phenolic and aniline-based reagents. These benefits include higher water solubility, a broader range of UV absorption for the resulting dye, and greater sensitivity.
| Reagent/Parameter | This compound (N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline, sodium salt) | TOOS (N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methylaniline, sodium salt) | ADOS (N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethylaniline, sodium salt) | TOPS (N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-m-toluidine, sodium salt) |
| Molar Absorptivity (ε) | High (Specific values not publicly available) | High | High | High |
| Wavelength (λmax) | ~555 nm | ~555 nm | ~555 nm | ~555 nm |
| Sensitivity | High sensitivity, suitable for detecting low enzyme activity. | High color sensitivity, preferred for low serum analyte levels. | Good stability of color reaction products. | High color sensitivity, preferred for low serum analyte levels. |
| Stability | Good stability during storage and use, not easily oxidized. | Color reaction products are stable and not prone to fading. | Color reaction products are stable and not prone to fading. | Good |
| Water Solubility | High | High | High | High |
| Interference | High selectivity against interfering substances. | Less prone to interference compared to traditional reagents. | Less prone to interference compared to traditional reagents. | Less prone to interference compared to traditional reagents. |
| Key Advantages | Fast reaction rate, high sensitivity, and good stability. | High color sensitivity. | Stable color development. | High color sensitivity. |
Reaction Principle and Experimental Workflow
The general mechanism of the Trinder reaction is a two-step enzymatic process. First, an oxidase specific to the analyte of interest (e.g., glucose oxidase, cholesterol oxidase) catalyzes the oxidation of the analyte, producing hydrogen peroxide as a byproduct. In the second step, peroxidase catalyzes the oxidative coupling of the Trinder's reagent (e.g., this compound) with 4-aminoantipyrine (4-AAP) in the presence of the newly formed H₂O₂, resulting in a colored quinoneimine dye.
Signaling Pathway of the Trinder Reaction
Caption: General signaling pathway of the Trinder reaction.
General Experimental Workflow for a Colorimetric Assay
Caption: A typical experimental workflow for a Trinder-based colorimetric assay.
Experimental Protocol: Determination of Total Cholesterol in Serum using this compound
This protocol provides a detailed methodology for the determination of total cholesterol in serum samples using this compound as the chromogenic substrate. This method is based on the enzymatic hydrolysis of cholesterol esters followed by the oxidation of total cholesterol.[1]
Materials and Reagents
-
This compound (N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline, sodium salt)
-
4-Aminoantipyrine (4-AAP)
-
Peroxidase (POD) from horseradish
-
Cholesterol Esterase (CHE)
-
Cholesterol Oxidase (CHO)
-
Buffer: Phosphate buffer (e.g., 50 mM, pH 6.7)
-
Cholesterol Standard: A certified standard solution of cholesterol.
-
Serum Samples: Patient or control serum.
-
Spectrophotometer or Microplate Reader capable of measuring absorbance at ~555 nm.
-
96-well microplate
-
Pipettes and tips
Preparation of Working Color Reagent
-
Prepare a stock solution of this compound in the phosphate buffer.
-
Prepare a stock solution of 4-AAP in the phosphate buffer.
-
Prepare stock solutions of CHE, CHO, and POD in the phosphate buffer.
-
The final working color reagent should be prepared fresh by mixing the stock solutions to achieve the desired final concentrations in the assay. The optimal concentrations of each component should be determined empirically but can be based on commercially available kit instructions. A typical formulation might include:
-
Phosphate buffer (50 mM, pH 6.7)
-
This compound (e.g., 0.5 - 1.0 mM)
-
4-AAP (e.g., 0.3 - 0.5 mM)
-
POD (e.g., ≥ 1 U/mL)
-
CHE (e.g., ≥ 0.2 U/mL)
-
CHO (e.g., ≥ 0.1 U/mL)
-
A surfactant may be included to improve solubility and stability.
-
Assay Procedure
-
Sample and Standard Preparation:
-
Prepare a series of cholesterol standards of known concentrations by diluting the stock standard with the phosphate buffer.
-
Serum samples may need to be diluted with the buffer if the cholesterol concentration is expected to be high.
-
-
Assay Reaction:
-
Pipette a small volume (e.g., 5 µL) of each standard and serum sample into separate wells of the 96-well microplate.
-
Add a larger volume (e.g., 200 µL) of the freshly prepared Working Color Reagent to each well.
-
Mix the contents of the wells gently.
-
-
Incubation:
-
Incubate the microplate at a constant temperature, typically 37°C, for a specified period, for example, 5-10 minutes.[2] This allows for the enzymatic reactions to proceed to completion.
-
-
Measurement:
-
Measure the absorbance of each well at the wavelength of maximum absorption (λmax) for the this compound-derived dye, which is approximately 555 nm. A reagent blank (containing the Working Color Reagent but no sample or standard) should also be measured to zero the spectrophotometer.
-
-
Data Analysis:
-
Subtract the absorbance of the reagent blank from the absorbance of all standards and samples.
-
Plot a standard curve of absorbance versus the concentration of the cholesterol standards.
-
Determine the cholesterol concentration in the serum samples by interpolating their absorbance values on the standard curve.
-
Conclusion
This compound stands out as a high-performance Trinder's reagent, offering excellent sensitivity, stability, and water solubility, making it a robust choice for a variety of colorimetric assays. While quantitative performance data for a direct comparison with other new-generation reagents remains somewhat proprietary to manufacturers, the available information suggests that this compound is a highly reliable and efficient chromogen for applications in research and clinical diagnostics. The choice between this compound and other advanced Trinder's reagents like TOOS, ADOS, or TOPS may ultimately depend on the specific requirements of the assay, such as the need for maximal sensitivity for very low analyte concentrations or specific wavelength requirements to avoid sample matrix interference. The provided experimental protocol for cholesterol determination serves as a practical template that can be adapted for the quantification of other analytes by substituting the relevant specific enzymes.
References
Validation of an HDAOS Method for Clinical Chemistry Analyzers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline (HDAOS) method with established analytical techniques for routine clinical chemistry analysis. The objective is to present experimental data on the performance of this compound-based assays, specifically for cholesterol and glucose, in comparison to the traditional Trinder and Hexokinase methods. This document is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection of appropriate methodologies for their analytical needs.
Introduction to the this compound Method
The this compound method is a modification of the classic Trinder reaction, a widely used enzymatic colorimetric method in clinical chemistry. In this reaction, the analyte of interest is first subjected to an enzymatic reaction that produces hydrogen peroxide (H₂O₂). The H₂O₂ then reacts with a chromogenic substrate, such as this compound, and a coupling agent, typically 4-aminoantipyrine (4-AAP), in the presence of peroxidase (POD) to produce a colored dye. The intensity of the color, measured spectrophotometrically, is directly proportional to the concentration of the analyte in the sample.[1][2][3] this compound is considered a "new Trinder's reagent" and is reported to offer advantages such as high sensitivity and low background interference.[1]
Comparative Performance Data
To provide a clear comparison, the following tables summarize the performance characteristics of this compound-based assays against the traditional Trinder and Hexokinase methods for the determination of total cholesterol and glucose. The data presented is a synthesis of values reported in various validation studies.
Total Cholesterol Assay Comparison
The this compound method for total cholesterol was compared against the well-established Trinder method. Both methods rely on the same enzymatic principle but differ in the chromogenic substrate used.
Table 1: Performance Characteristics of Total Cholesterol Assays
| Parameter | This compound Method | Trinder Method |
| Linearity | Up to 18.1 mmol/L (700 mg/dL)[4] | Up to 500 mg/dL[5] |
| Within-Run Precision (CV%) | < 2.5%[6] | < 3.0%[7] |
| Between-Run Precision (CV%) | < 7.69%[8] | < 5.0%[9] |
| Accuracy (Correlation with Reference Method) | r > 0.98[4] | r = 0.997[10] |
Glucose Assay Comparison
The this compound method for glucose, another Trinder-type reaction, was compared against the highly specific Hexokinase method, which is considered a reference method for glucose determination.[2]
Table 2: Performance Characteristics of Glucose Assays
| Parameter | This compound Method (Trinder-type) | Hexokinase Method |
| Linearity | Up to 500 mg/dL[5] | Up to 500 mg/dL[11] |
| Within-Run Precision (CV%) | < 5%[12] | < 2%[2] |
| Between-Run Precision (CV%) | 2.6%[11] | 1.6%[11] |
| Accuracy (Correlation with Reference Method) | r = 0.974[11] | Reference Method |
Experimental Protocols
Detailed methodologies for the this compound and alternative methods are provided below to allow for replication and further validation.
Total Cholesterol Assay Protocol (this compound Method)
This protocol outlines the enzymatic determination of total cholesterol using this compound as the chromogenic substrate.
Principle: Cholesterol esters are hydrolyzed to free cholesterol by cholesterol esterase. Cholesterol oxidase then catalyzes the oxidation of cholesterol, producing hydrogen peroxide. In the presence of peroxidase, the hydrogen peroxide reacts with this compound and 4-aminoantipyrine to form a colored quinoneimine dye.
Reagents:
-
Reagent 1 (R1): Buffer, Cholesterol Esterase, Cholesterol Oxidase, 4-aminoantipyrine.
-
Reagent 2 (R2): Buffer, Peroxidase, this compound.
Procedure (Automated Analyzer):
-
A sample of serum or plasma is aspirated and dispensed into a reaction cuvette.
-
Reagent 1 is added, and the mixture is incubated to allow for the enzymatic hydrolysis of cholesterol esters and oxidation of cholesterol.
-
Reagent 2 is added to initiate the color development reaction.
-
The absorbance is measured at a specific wavelength (e.g., 505 nm) after a fixed incubation period.
-
The cholesterol concentration is calculated from the absorbance reading against a calibrator of known concentration.
Trinder Method for Total Cholesterol
This protocol describes the traditional Trinder method for total cholesterol determination.
Principle: The principle is the same as the this compound method, but with phenol as the chromogenic substrate.
Reagents:
-
Reagent: A single stable reagent containing buffer, cholesterol esterase, cholesterol oxidase, peroxidase, 4-aminoantipyrine, and phenol.
Procedure (Manual):
-
Pipette 1.0 mL of the reagent into test tubes for the blank, standard, and samples.
-
Add 10 µL of distilled water (blank), cholesterol standard, or sample to the respective tubes.
-
Mix well and incubate for 5 minutes at 37°C or 10 minutes at room temperature.
-
Measure the absorbance of the standard and samples against the reagent blank at 505 nm.
-
Calculate the cholesterol concentration.
Hexokinase Method for Glucose
This protocol details the reference method for glucose determination.[2]
Principle: Hexokinase catalyzes the phosphorylation of glucose by ATP to form glucose-6-phosphate and ADP. Glucose-6-phosphate dehydrogenase then oxidizes glucose-6-phosphate in the presence of NADP+ to gluconate-6-phosphate and NADPH. The increase in NADPH is measured spectrophotometrically at 340 nm.
Reagents:
-
Reagent 1 (R1): Buffer, ATP, NADP+.
-
Reagent 2 (R2): Buffer, Hexokinase, Glucose-6-Phosphate Dehydrogenase.
Procedure (Automated Analyzer):
-
A serum or plasma sample is pipetted into a reaction cuvette.
-
Reagent 1 is added and incubated.
-
Reagent 2 is added to start the enzymatic reaction.
-
The rate of increase in absorbance at 340 nm due to the formation of NADPH is measured.
-
The glucose concentration is proportional to the rate of NADPH formation.
Signaling Pathways and Workflows
The following diagrams illustrate the reaction pathways and a general experimental workflow for method validation.
Caption: Reaction pathway for the this compound-based cholesterol assay.
Caption: Reaction pathway for the Trinder-based glucose assay.
Caption: Reaction pathway for the Hexokinase-based glucose assay.
Caption: General workflow for clinical chemistry method validation.
References
- 1. The New Trinder's reagent TOPS: redefining the accuracy and efficiency of enzyme-linked immunosorbent assay [vacutaineradditives.com]
- 2. ukessays.com [ukessays.com]
- 3. Trinder glucose activity test - Wikipedia [en.wikipedia.org]
- 4. rama.mahidol.ac.th [rama.mahidol.ac.th]
- 5. scribd.com [scribd.com]
- 6. Automated assay for determining cellular cholesterol using a random access chemistry analyser - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Single-cuvet sequential determination of triglyceride and cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and Validation of an Enzymatic Method for Total Cholesterol Analysis Using Whole Blood Spot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Performance characteristics of automated clinical chemistry analyzers using commercial assay reagents contributing to quality assurance and clinical decision in a hospital laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. labcarecolombia.com [labcarecolombia.com]
- 11. med.libretexts.org [med.libretexts.org]
- 12. Evaluation of Trinder's glucose oxidase method for measuring glucose in serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of HDAOS and ADPS Technologies: Sensitivity and Specificity in Focus
For Immediate Release
This guide provides a detailed comparison of two distinct biochemical assay technologies: the High-Throughput Colorimetric Assay using HDAOS (N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt) and the Allele-Discriminating Priming System (ADPS). This document is intended for researchers, scientists, and drug development professionals, offering an objective look at the performance of each technology, supported by available experimental data. While both technologies are pivotal in their respective fields, they serve fundamentally different purposes. This compound is a chromogenic reagent used in quantitative enzyme activity assays, whereas ADPS is a platform for the highly sensitive detection of genetic mutations.
Performance Data at a Glance
The following table summarizes the key performance metrics for a representative this compound-based enzyme assay and the ADPS technology for mutation detection. It is crucial to note that these technologies are not directly comparable due to their distinct applications. The data presented is for illustrative purposes to highlight their performance within their specific contexts.
| Technology | Analyte/Target | Method | Sensitivity | Specificity | Gold Standard/Comparator |
| This compound-based Assay | Diamine Oxidase (DAO) Activity | Colorimetric Assay | 63%[1][2] | 68%[1][2] | Clinical Diagnosis of Histamine Intolerance |
| ADPS | EGFR Gene Mutations | Real-Time PCR | 95.0% (Positive Percent Agreement) | 100.0% (Negative Percent Agreement) | cobas® EGFR Mutation Test v2 |
In-Depth Look at Experimental Methodologies
This compound-based Colorimetric Assay for Diamine Oxidase (DAO) Activity
The determination of DAO activity using a colorimetric assay, for which performance data is presented above, is a method to assess the functional capability of the DAO enzyme, which is crucial for histamine metabolism. A dysfunction in DAO activity can be indicative of histamine intolerance.[1][2]
Experimental Protocol Outline:
-
Sample Preparation: Serum samples are collected from patients with a clinical diagnosis of histamine intolerance and from a control group of healthy individuals.[1]
-
Assay Principle: The assay measures the enzymatic activity of DAO. In a coupled reaction, the hydrogen peroxide produced by the DAO-catalyzed oxidation of a substrate is used by a peroxidase to oxidize a chromogenic substance (like this compound), resulting in a colored product.
-
Reaction Mixture: The serum sample is incubated with a substrate for DAO (e.g., putrescine) in a buffered solution. The reaction mixture also contains a peroxidase and the chromogenic agent.
-
Measurement: The change in absorbance of the colored product is measured over time using a spectrophotometer at a specific wavelength. The rate of color development is proportional to the DAO activity in the sample.
-
Data Analysis: The enzyme activity is calculated based on the rate of change in absorbance and compared between the patient and control groups to determine a cut-off for defining normal and deficient DAO activity. Sensitivity and specificity are then calculated based on the comparison with the clinical diagnosis.[1][2]
Allele-Discriminating Priming System (ADPS) for EGFR Mutation Detection
ADPS technology is a novel PCR-based method designed for the highly sensitive and specific detection of somatic mutations, such as those in the Epidermal Growth Factor Receptor (EGFR) gene, which are critical biomarkers for targeted cancer therapies.
Experimental Protocol Outline:
-
DNA Extraction: Genomic DNA is extracted from formalin-fixed paraffin-embedded (FFPE) tumor tissue samples.
-
ADPS PCR Principle: ADPS utilizes a unique primer design and a modified Taq polymerase that enhances the discrimination between wild-type and mutant alleles during PCR amplification. This allows for the preferential amplification of mutant DNA, even when it is present at a very low frequency.
-
Real-Time PCR: The assay is performed on a real-time PCR instrument. The amplification of mutant alleles is monitored in real-time using fluorescent probes.
-
Data Analysis: The presence of a mutation is determined by the amplification signal. The sensitivity of the ADPS EGFR Mutation Test Kit has been reported to have a limit of detection as low as 0.01% mutant allele fraction.
-
Validation: The performance of the ADPS assay is compared against a well-established "gold standard" method, such as the cobas® EGFR Mutation Test v2. The positive percent agreement (sensitivity) and negative percent agreement (specificity) are calculated based on this comparison.
Visualizing the Methodologies
To further elucidate the processes discussed, the following diagrams illustrate a generalized workflow for determining the sensitivity and specificity of a diagnostic assay and the distinct application areas of this compound and ADPS.
Caption: Generalized workflow for a diagnostic accuracy study.
Caption: Distinct application areas of this compound and ADPS.
Conclusion
This compound and ADPS are powerful technologies that address different analytical needs in the life sciences. This compound, as a component of colorimetric assays, provides a means to quantify enzyme activity, with performance characteristics that are dependent on the specific assay design. The representative data for a DAO activity assay shows moderate sensitivity and specificity in a clinical setting.
In contrast, ADPS is a specialized technology for the detection of rare genetic mutations, demonstrating very high sensitivity and specificity, which is critical for applications in oncology and personalized medicine. The comparison of these two technologies underscores the importance of selecting the appropriate tool for the specific research or diagnostic question at hand. While a direct head-to-head comparison of their performance is not feasible due to their disparate applications, this guide provides the necessary context and data for an informed understanding of each technology's capabilities within its designated field.
References
- 1. Standardization of a colorimetric technique for determination of enzymatic activity of diamine oxidase (DAO) and its application in patients with clinical diagnosis of histamine intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Standardization of a colorimetric technique for determination of enzymatic activity of diamine oxidase (DAO) and its application in patients with clinical diagnosis of histamine intolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of HDAOS for Hydrogen Peroxide Detection: A Comparative Guide
For researchers, scientists, and drug development professionals seeking a reliable method for hydrogen peroxide (H₂O₂) detection, N-(2-Hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt (HDAOS) presents a sensitive chromogenic option. This guide provides an objective comparison of this compound with other common H₂O₂ detection methods, supported by experimental data and detailed protocols to aid in the selection of the most appropriate assay for your research needs.
Hydrogen peroxide is a key reactive oxygen species (ROS) involved in a multitude of physiological and pathological processes. Its accurate detection is crucial for understanding cellular signaling, oxidative stress, and the efficacy of therapeutic interventions. This compound, a type of Trinder's reagent, is utilized in peroxidase-catalyzed reactions to yield a stable, colored product in the presence of H₂O₂, allowing for quantitative analysis.
Comparison of this compound with Alternative Probes
The selection of an appropriate H₂O₂ probe depends on factors such as sensitivity, specificity, and the experimental system. While this compound offers high sensitivity, it is essential to consider its performance in relation to other widely used methods.
| Probe/Method | Principle | Limit of Detection (LOD) | Specificity for H₂O₂ | Potential Interferences |
| This compound | Chromogenic (with Peroxidase & 4-AAP) | High sensitivity (specific LOD data not widely published) | Generally high, but potential for cross-reactivity exists. | Bilirubin, high concentrations of reducing or oxidizing agents, compounds that inhibit peroxidase. |
| Amplex Red | Fluorogenic (with Peroxidase) | As low as 10 picomoles (50 nM)[1] | High for H₂O₂ in the presence of peroxidase. | Compounds that inhibit peroxidase, light-induced auto-oxidation.[2] |
| Boronate-based Probes | Fluorogenic | Varies by specific probe | Generally high selectivity for H₂O₂ over other ROS. | |
| Xylenol Orange | Chromogenic (with Fe²⁺) | ~0.2–30 µM | Reacts with other hydroperoxides. | Chelating agents, high concentrations of other metal ions. |
Table 1: Comparison of Common Hydrogen Peroxide Detection Methods. This table summarizes the key characteristics of this compound and popular alternative methods for H₂O₂ detection.
Specificity of this compound
The core of the this compound assay is the peroxidase-catalyzed oxidative coupling of this compound and a coupling agent, typically 4-aminoantipyrine (4-AAP), by hydrogen peroxide. The specificity of this reaction is largely dependent on the selectivity of the peroxidase enzyme for H₂O₂ as its substrate. While peroxidases are relatively specific for H₂O₂, they can react with other peroxides, albeit often at lower efficiencies.
To date, comprehensive quantitative studies detailing the cross-reactivity of this compound with a wide range of reactive oxygen species (ROS) and reactive nitrogen species (RNS) such as superoxide (O₂⁻), hydroxyl radical (•OH), and peroxynitrite (ONOO⁻) are not extensively available in the public domain. The primary interferences reported for Trinder's reagents, including this compound, are substances that can interfere with the enzymatic reaction, such as high concentrations of ascorbate or bilirubin, which can compete with the chromogenic substrate.
Experimental Protocols
A. Hydrogen Peroxide Detection using this compound
This protocol provides a general framework for the colorimetric detection of hydrogen peroxide using this compound. Optimal concentrations and incubation times may need to be determined empirically for specific applications.
Materials:
-
This compound solution
-
4-Aminoantipyrine (4-AAP) solution
-
Horseradish peroxidase (HRP) solution
-
Hydrogen peroxide (H₂O₂) standards
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
Microplate reader capable of measuring absorbance at approximately 555 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable buffer.
-
Prepare a stock solution of 4-AAP in a suitable buffer.
-
Prepare a stock solution of HRP in a suitable buffer.
-
Prepare a series of H₂O₂ standards of known concentrations in the desired buffer.
-
-
Prepare Reaction Mixture:
-
In a microplate well, combine the this compound solution, 4-AAP solution, and HRP solution in phosphate buffer. The final concentrations should be optimized but typical ranges are 0.5-2 mM for this compound, 0.5-2 mM for 4-AAP, and 1-5 U/mL for HRP.
-
-
Initiate Reaction:
-
Add the H₂O₂ standard or sample to the reaction mixture.
-
-
Incubation:
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
-
Measurement:
-
Measure the absorbance of the resulting colored product at the wavelength of maximum absorbance (typically around 555 nm).
-
-
Data Analysis:
-
Subtract the absorbance of a blank (containing all reagents except H₂O₂) from all readings.
-
Plot a standard curve of absorbance versus H₂O₂ concentration.
-
Determine the H₂O₂ concentration in the samples from the standard curve.
-
B. Hydrogen Peroxide Detection using Amplex Red (Alternative Method)
This protocol outlines the fluorometric detection of hydrogen peroxide using the Amplex® Red reagent.[1]
Materials:
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Hydrogen peroxide (H₂O₂) standards
-
Reaction buffer (e.g., 50 mM sodium phosphate buffer, pH 7.4)
-
Fluorescence microplate reader with excitation at ~530-560 nm and emission detection at ~590 nm.
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of Amplex® Red reagent in DMSO.
-
Prepare a stock solution of HRP in reaction buffer.
-
Prepare a series of H₂O₂ standards in reaction buffer.
-
-
Prepare Working Solution:
-
On the day of the assay, prepare a working solution containing Amplex® Red reagent and HRP in reaction buffer. Typical final concentrations are 50 µM Amplex® Red and 0.1 U/mL HRP.[1]
-
-
Perform Assay:
-
Add 50 µL of the H₂O₂ standards or samples to the wells of a microplate.[1]
-
Add 50 µL of the Amplex® Red/HRP working solution to each well. [3.
-
-
Incubation:
-
Incubate the plate for 30 minutes at room temperature, protected from light.[1]
-
-
Measurement:
-
Measure the fluorescence using an appropriate microplate reader.
-
-
Data Analysis:
-
Subtract the fluorescence of a blank (containing all reagents except H₂O₂) from all readings.
-
Plot a standard curve of fluorescence versus H₂O₂ concentration.
-
Determine the H₂O₂ concentration in the samples from the standard curve.
-
Visualizing the Methodologies
To further clarify the experimental processes, the following diagrams illustrate the signaling pathway of the this compound reaction and a comparative workflow.
Caption: Reaction mechanism of this compound for H₂O₂ detection.
Caption: Comparative workflow of this compound and Amplex Red assays.
References
A Comparative Guide to HDAOS Reagent: Cross-Reactivity and Performance in Peroxidase-Based Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline (HDAOS) reagent, a highly sensitive and stable chromogenic substrate used in peroxidase-based assays. We will delve into its cross-reactivity with various substances, compare its performance with alternative reagents, and provide detailed experimental protocols to assist researchers in making informed decisions for their assay development.
This compound: An Overview
This compound is a water-soluble aniline derivative that serves as a hydrogen donor for peroxidase, producing a stable, colored product in the presence of hydrogen peroxide (H₂O₂).[1] This reaction forms the basis of numerous quantitative assays for analytes that either produce or consume H₂O₂. Its high water solubility, stability in solution, and the high molar absorptivity of its oxidized product contribute to its widespread use in clinical chemistry and biochemical research.[1]
Cross-Reactivity and Interference
The specificity of any chromogenic assay is paramount for accurate quantification. Cross-reactivity or interference from other substances in the sample can lead to erroneous results. While this compound is known for its high selectivity towards hydrogen peroxide, it is essential to be aware of potential interfering compounds.[2]
Data Presentation: this compound Cross-Reactivity Profile
The following table summarizes the potential cross-reactivity of various substances in this compound-based peroxidase assays. It is important to note that the degree of interference can be concentration-dependent and may vary with specific assay conditions.
| Compound Class | Specific Substance | Potential for Interference | Mechanism of Interference |
| Reducing Agents | Ascorbic Acid (Vitamin C) | High | Reduces the oxidized this compound back to its colorless form, leading to underestimation of H₂O₂. Can also directly reduce H₂O₂. |
| Uric Acid | Moderate | Can compete with this compound as a substrate for peroxidase or reduce the oxidized product. | |
| Glutathione | Moderate | A thiol-containing antioxidant that can reduce H₂O₂ and the oxidized chromogen. | |
| Bilirubin | Moderate to High | Can be oxidized by H₂O₂ in a peroxidase-catalyzed reaction, consuming H₂O₂ intended for the this compound reaction. Also has its own absorbance that can interfere. | |
| Oxidizing Agents | Hypochlorite (Bleach) | High | Directly oxidizes this compound, leading to a false-positive signal. |
| Peroxides other than H₂O₂ | Variable | May also serve as a substrate for peroxidase, leading to this compound oxidation. | |
| Chelating Agents | EDTA | Low | Generally low interference, but high concentrations might affect metalloenzymes if they are part of the reaction chain producing H₂O₂. |
| Hemoglobin | High | The heme group in hemoglobin has intrinsic peroxidase-like activity, which can catalyze the oxidation of this compound in the presence of H₂O₂, leading to falsely elevated results. |
This table is a compilation of generally known interferences in peroxidase-based assays. Specific quantitative data for this compound is limited in publicly available literature, and it is recommended to perform validation studies with specific matrices.
Comparison with Alternative Chromogenic Substrates
Several other chromogenic substrates are available for peroxidase-based assays. The choice of substrate depends on the specific application, required sensitivity, and potential for interference.
| Substrate | Abbreviation | Color of Oxidized Product | λmax (nm) | Advantages | Disadvantages |
| N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline | This compound | Purple/Blue | ~570 | High water solubility, high stability, high sensitivity.[1] | Potential interference from reducing agents. |
| 3,3',5,5'-Tetramethylbenzidine | TMB | Blue | 652 | Very high sensitivity. | Insoluble in water, requires an organic solvent. The reaction needs to be stopped with acid for stable color measurement (yellow product, λmax 450 nm). |
| o-Phenylenediamine | OPD | Orange-brown | 492 | Good water solubility. | Mutagenic, requires careful handling. The colored product is light-sensitive. |
| 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) | ABTS | Green | 415 | Good water solubility, stable oxidized product. | Lower sensitivity compared to TMB and this compound. |
Experimental Protocols
General Hydrogen Peroxide Assay using this compound
This protocol provides a basic framework for the quantitative determination of H₂O₂.
Materials:
-
This compound solution (e.g., 10 mM in water)
-
4-Aminoantipyrine (4-AAP) solution (e.g., 25 mM in water)
-
Horseradish Peroxidase (HRP) solution (e.g., 10 U/mL in phosphate buffer)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Hydrogen peroxide standards (0-100 µM)
-
Sample containing unknown H₂O₂ concentration
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, this compound solution, 4-AAP solution, and HRP solution. The final concentrations should be optimized for the specific application.
-
Pipette 50 µL of each H₂O₂ standard and sample into separate wells of a 96-well microplate.
-
Add 150 µL of the reaction mixture to each well.
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Measure the absorbance at approximately 570 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their concentrations.
-
Determine the H₂O₂ concentration in the samples from the standard curve.
Catalase Activity Assay using this compound
This assay measures catalase activity by quantifying the amount of H₂O₂ remaining after incubation with the sample.
Materials:
-
All materials from the General Hydrogen Peroxide Assay.
-
Catalase standards or samples (e.g., cell lysates, tissue homogenates)
-
Hydrogen peroxide solution (substrate, e.g., 10 mM)
Procedure:
-
Incubate a known amount of catalase standard or sample with a known concentration of H₂O₂ in a suitable buffer for a specific time (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).
-
Stop the enzymatic reaction (e.g., by adding a catalase inhibitor or by rapid dilution).
-
Measure the remaining H₂O₂ concentration in each sample using the General Hydrogen Peroxide Assay described above.
-
Calculate the amount of H₂O₂ decomposed by the catalase in the sample.
-
Express catalase activity in units, where one unit is defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute under the specified conditions.
Visualizing the Workflow and Principles
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Conclusion
The this compound reagent offers a robust and sensitive method for peroxidase-based assays. Its favorable characteristics, including high water solubility and stability, make it a valuable tool in various research and diagnostic applications. However, researchers must be vigilant about potential interferences, particularly from reducing agents like ascorbic acid and the intrinsic peroxidase-like activity of hemoglobin. When choosing a chromogenic substrate, a careful evaluation of the sample matrix and the required assay sensitivity is crucial. This guide provides the foundational knowledge and protocols to effectively utilize the this compound reagent and navigate the complexities of cross-reactivity in enzymatic assays. For critical applications, it is always recommended to perform thorough validation studies to ensure the accuracy and reliability of the results.
References
performance evaluation of HDAOS in different biological matrices
For researchers, scientists, and professionals in drug development, the accurate quantification of biological molecules is paramount. This guide provides a comparative performance evaluation of the novel Trinder's reagent, HDAOS (N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline, sodium salt), against other commonly used alternatives in various biological matrices. The data presented is compiled from publicly available scientific literature and product documentation to aid in the selection of the most suitable reagent for your specific analytical needs.
This compound is a highly water-soluble aniline derivative that serves as a chromogenic substrate in enzymatic assays producing hydrogen peroxide (H₂O₂). Its primary application lies in the colorimetric determination of analytes such as glucose, uric acid, cholesterol, and in measuring the activity of enzymes like catalase and glucose oxidase. The fundamental principle involves the peroxidase-catalyzed reaction of this compound with H₂O₂, resulting in a colored product whose absorbance is directly proportional to the analyte's concentration.
Comparative Performance in Key Biological Assays
To provide a clear comparison, the following tables summarize the quantitative performance of this compound and its alternatives in assays for total cholesterol and catalase activity. Data is presented for various biological matrices where available.
Total Cholesterol Determination
The enzymatic determination of total cholesterol is a routine and critical diagnostic test. The assay typically involves the hydrolysis of cholesterol esters by cholesterol esterase, followed by the oxidation of total cholesterol by cholesterol oxidase to produce hydrogen peroxide. The subsequent Trinder reaction with a chromogenic substrate, such as this compound, allows for quantification.
| Reagent/Method | Biological Matrix | Linearity Range | Limit of Detection (LOD) | Precision (%CV) | Recovery (%) |
| This compound (COD-PAP Method) | Serum, Plasma | 0.09 - 25.85 mmol/L[1] | 0.09 mmol/L[1] | Intra-assay: 1.1%, Inter-assay: 2.8%[1] | Not Specified |
| Enzymatic Colorimetric (Phenol + 4-AAP) | Serum | 10 - 600 mg/dL | 1.20 mg/dL[2] | Not Specified | Not Specified |
| Enzymatic Colorimetric (Unspecified) | Serum, Plasma | 10 - 600 mg/dL[3] | 1 mg/dL[3] | Intra-assay & Inter-assay data available[3] | Not Specified |
Catalase Activity Assay
Catalase is a crucial antioxidant enzyme that catalyzes the decomposition of hydrogen peroxide into water and oxygen. Assays for its activity often rely on measuring the residual H₂O₂ after reaction with the enzyme. Trinder's reagents like this compound can be employed to quantify this remaining H₂O₂.
| Reagent/Method | Biological Matrix | Linearity Range | Limit of Detection (LOD) | Precision (%CV) | Sample Type |
| This compound (with Peroxidase) | Liver homogenates, Erythrocytes, Plasma[4] | Dependent on catalase activity range[4] | Not Specified | Not Specified | Cell lysates, Tissue homogenates, Erythrocytes, Plasma[5][6][7] |
| Purpald (Chromogen) | Plasma, Serum, Erythrocyte lysates, Tissue homogenates, Cell lysates[5] | Not Specified | Not Specified | Not Specified | Plasma, Serum, Erythrocyte lysates, Tissue homogenates, Cell lysates[5] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical performance. Below are representative protocols for the assays mentioned above.
Total Cholesterol Assay using this compound (COD-PAP Method)
This protocol is based on the enzymatic colorimetric method for the determination of total cholesterol in serum or plasma.
Principle: Cholesterol esters are hydrolyzed to free cholesterol by cholesterol esterase (CHE). Cholesterol oxidase (CHO) then catalyzes the oxidation of cholesterol to cholest-4-en-3-one and hydrogen peroxide. In the presence of peroxidase (POD), the generated H₂O₂ reacts with this compound and 4-aminoantipyrine (4-AAP) to form a red quinoneimine dye. The intensity of the color, measured spectrophotometrically, is proportional to the total cholesterol concentration.[1][8]
Reagents:
-
R1 Reagent: Buffer solution, preservative, peroxidase, and 4-aminoantipyrine.
-
R2 Reagent: Buffer solution, preservative, cholesterol esterase, cholesterol oxidase, and this compound.
-
Cholesterol Standard: A solution of known cholesterol concentration.
Procedure:
-
Sample Preparation: Serum or plasma samples can be used. It is recommended to perform the assay on fresh samples. If necessary, samples can be stored at 2-8°C for a limited time or frozen for longer storage.
-
Assay:
-
Pipette the sample, standard, and a blank (e.g., saline) into respective test tubes.
-
Add the working reagent (a mixture of R1 and R2, or as per kit instructions) to each tube.
-
Mix well and incubate at a specified temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).
-
-
Measurement:
-
Measure the absorbance of the sample and the standard against the blank at a specific wavelength (e.g., 510 nm).[1]
-
-
Calculation:
-
Calculate the cholesterol concentration in the sample using the formula: Cholesterol Concentration = (Absorbance of Sample / Absorbance of Standard) * Concentration of Standard
-
Catalase Activity Assay
This protocol describes a general method for determining catalase activity in various biological samples.
Principle: The assay measures the ability of catalase in a sample to decompose a known amount of hydrogen peroxide. The remaining H₂O₂ is then quantified using a colorimetric method involving a Trinder's reagent or another suitable chromogen in a peroxidase-catalyzed reaction.
Reagents:
-
Sample Buffer: e.g., Potassium phosphate buffer.
-
Hydrogen Peroxide Solution: A solution of known concentration.
-
Chromogenic Reagent: A solution containing a Trinder's reagent (e.g., this compound), 4-aminoantipyrine, and horseradish peroxidase (HRP).
-
Catalase Standard: A solution of known catalase activity for generating a standard curve.
Procedure:
-
Sample Preparation:
-
Tissue Homogenates: Homogenize tissue in cold sample buffer and centrifuge to remove debris.
-
Cell Lysates: Lyse cells using an appropriate method (e.g., sonication, detergent-based lysis) in cold buffer and centrifuge.
-
Erythrocytes: Lyse red blood cells and dilute the hemolysate.
-
Plasma/Serum: Can often be used directly or after dilution.
-
-
Assay:
-
Add the sample or catalase standard to a reaction vessel.
-
Initiate the reaction by adding the hydrogen peroxide solution.
-
Incubate for a specific time at a controlled temperature to allow for H₂O₂ decomposition by catalase.
-
Stop the enzymatic reaction (e.g., by adding a stopping reagent or by proceeding immediately to the detection step).
-
-
Detection:
-
Add the chromogenic reagent to the reaction mixture.
-
Incubate to allow for color development.
-
-
Measurement:
-
Measure the absorbance at the appropriate wavelength for the chosen chromogen.
-
-
Calculation:
-
The catalase activity is inversely proportional to the absorbance. Calculate the activity by comparing the sample's absorbance to a standard curve generated with known catalase concentrations.
-
Visualizing the Workflow and Principles
To better illustrate the underlying processes, the following diagrams are provided.
Caption: Workflow for the enzymatic determination of total cholesterol using this compound.
Caption: General principle of the Trinder reaction for analyte quantification.
Conclusion
This compound presents itself as a viable and effective chromogenic substrate for the quantification of various analytes in biological matrices, particularly in well-established clinical assays like total cholesterol. Its performance characteristics, where detailed data is available, are comparable to other enzymatic colorimetric methods. The choice of a specific Trinder's reagent will ultimately depend on the specific requirements of the assay, including the desired sensitivity, the nature of the biological matrix, and potential interfering substances. For researchers and drug development professionals, a thorough in-house validation is always recommended to ensure the chosen method meets the specific performance criteria for its intended application.
References
- 1. Total Cholesterol (TC) Colorimetric Assay Kit (Single Reagent, COD-PAP Method) - Elabscience® [elabscience.com]
- 2. linear.es [linear.es]
- 3. atlas-medical.com [atlas-medical.com]
- 4. WO2001034831A2 - Determination of catalase activity - Google Patents [patents.google.com]
- 5. asm.org [asm.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. How to Detect Total Cholesterol in Serum by this compound - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
A Comparative Guide to H₂O₂ Quantification: HDAOS vs. Fluorometric Methods
For researchers, scientists, and drug development professionals, the accurate quantification of hydrogen peroxide (H₂O₂) is crucial for understanding oxidative stress, enzyme kinetics, and various cellular signaling pathways. The choice of assay method can significantly impact experimental outcomes due to differences in sensitivity, specificity, and procedural complexity. This guide provides an objective comparison between the HDAOS colorimetric method and a widely used fluorometric method, Amplex® Red, for H₂O₂ quantification, supported by experimental data and detailed protocols.
Principle of Detection Methods
This compound (Colorimetric Method): this compound (N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline, sodium salt) is a highly water-soluble Trinder's reagent. In the presence of Horseradish Peroxidase (HRP), this compound undergoes oxidative coupling with a coupler, typically 4-aminoantipyrine (4-AAP), when hydrogen peroxide is present. This reaction produces a stable, colored quinoneimine dye. The intensity of the color, which is directly proportional to the H₂O₂ concentration, is measured using a spectrophotometer.
Amplex® Red (Fluorometric Method): The Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) is a highly sensitive and stable fluorogenic substrate. In a 1:1 stoichiometry, it reacts with H₂O₂ in the presence of HRP to produce the highly fluorescent compound, resorufin.[1] The fluorescence intensity is measured with a fluorometer and is directly proportional to the H₂O₂ concentration in the sample. This method is renowned for its high sensitivity.[1]
Performance Comparison
The selection of an appropriate H₂O₂ assay often depends on the required sensitivity and the expected concentration range in the samples. Fluorometric methods generally offer higher sensitivity compared to colorimetric methods.
| Parameter | This compound (Colorimetric) | Amplex® Red (Fluorometric) |
| Detection Principle | Absorbance (Colorimetry) | Fluorescence |
| Limit of Detection (LOD) | ~0.12 µM[2] | ~10-50 nM (2 pmol/well) |
| Limit of Quantification (LOQ) | ~0.225 µM[2] | ~40 nM |
| Dynamic Range | Micromolar (µM) range | Nanomolar (nM) to low µM range |
| Instrumentation | Spectrophotometer / Plate Reader | Fluorometer / Plate Reader |
| Key Advantages | Good stability, high water solubility, less interference from sample autofluorescence. | Very high sensitivity, high specificity. |
| Considerations | Lower sensitivity than fluorometric methods. | Potential interference from compounds that absorb light in the same range as resorufin. Reagent is light-sensitive. |
Signaling Pathway & Experimental Workflow Diagrams
To visualize the underlying mechanisms and procedural steps, the following diagrams are provided.
Caption: this compound reaction pathway for H₂O₂ detection.
Caption: Side-by-side comparison of experimental workflows.
Experimental Protocols
Below are detailed methodologies for performing H₂O₂ quantification using both this compound and Amplex® Red.
This compound Colorimetric Assay Protocol
This protocol is a general guideline based on the Trinder reaction principle. Optimal concentrations may vary depending on the specific application.
-
Reagent Preparation :
-
Assay Buffer : Prepare a 100 mM phosphate buffer (pH 6.0-7.0).
-
This compound Stock Solution : Dissolve this compound in deionized water to make a 10 mM stock solution.
-
4-AAP Stock Solution : Dissolve 4-aminoantipyrine in deionized water to make a 25 mM stock solution.
-
HRP Stock Solution : Dissolve Horseradish Peroxidase in the assay buffer to a concentration of 100 U/mL.
-
H₂O₂ Standards : Prepare a series of H₂O₂ standards (e.g., 0 to 100 µM) by diluting a stock solution in the assay buffer.
-
-
Assay Procedure :
-
Prepare a Reaction Mix by combining the assay buffer, this compound stock, 4-AAP stock, and HRP stock. Final concentrations in the reaction should be optimized but can be targeted around 0.5 mM this compound, 0.2 mM 4-AAP, and 1 U/mL HRP.
-
Pipette 50 µL of each H₂O₂ standard or sample into separate wells of a 96-well microplate.
-
Add 50 µL of the Reaction Mix to each well.
-
Incubate the plate at room temperature for 10-30 minutes, protected from direct light.
-
Measure the absorbance at the optimal wavelength for the resulting dye (typically between 500-550 nm) using a microplate reader.
-
-
Data Analysis :
-
Subtract the absorbance of the zero standard (blank) from all other readings.
-
Plot the absorbance values of the standards against their concentrations to generate a standard curve.
-
Determine the H₂O₂ concentration in the samples by interpolating their absorbance values from the standard curve.
-
Amplex® Red Fluorometric Assay Protocol
This protocol is based on commercially available kits and published methods.[1]
-
Reagent Preparation :
-
Assay Buffer : Prepare a 50 mM sodium phosphate buffer, pH 7.4.
-
Amplex® Red Stock Solution : Dissolve Amplex® Red reagent in high-quality, anhydrous DMSO to create a 10 mM stock solution. Store protected from light.
-
HRP Stock Solution : Dissolve Horseradish Peroxidase in assay buffer to a concentration of 10 U/mL. Store at -20°C in single-use aliquots.
-
H₂O₂ Standards : Prepare a fresh series of H₂O₂ standards (e.g., 0 to 5 µM) by diluting a stock H₂O₂ solution in the assay buffer.
-
-
Assay Procedure :
-
Equilibrate all reagents to room temperature.
-
Prepare a working solution of Amplex® Red and HRP in assay buffer. For a 100 µL final reaction volume, typical final concentrations are 50 µM Amplex® Red and 0.1 U/mL HRP. This working solution must be protected from light.
-
Pipette 50 µL of each H₂O₂ standard or sample into separate wells of a black, clear-bottom 96-well microplate.
-
Add 50 µL of the Amplex® Red/HRP working solution to each well.
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Measure the fluorescence using a microplate fluorometer with excitation set to ~530-560 nm and emission detection at ~590 nm.
-
-
Data Analysis :
-
Subtract the fluorescence value of the zero standard (blank) from all other readings.
-
Generate a standard curve by plotting the fluorescence intensity of the standards versus their H₂O₂ concentration.
-
Calculate the H₂O₂ concentration in the unknown samples using the standard curve.
-
Conclusion
Both this compound and fluorometric methods like the Amplex® Red assay are robust tools for the quantification of hydrogen peroxide. The choice between them should be guided by the specific needs of the experiment. The this compound method offers a reliable colorimetric option suitable for applications where H₂O₂ concentrations are in the micromolar range and where sample autofluorescence could be problematic. For studies requiring the detection of low nanomolar concentrations of H₂O₂, the superior sensitivity of the Amplex® Red fluorometric assay makes it the more appropriate choice. Researchers should consider the trade-offs in sensitivity, instrumentation availability, and potential interferences when selecting the optimal method for their work.
References
Navigating Precision in High-Density Amplicon Sequencing (HDAOS) Methods
For researchers, scientists, and drug development professionals utilizing high-density amplicon sequencing (HDAOS), understanding the precision of these powerful methods is paramount for reliable and reproducible results. This guide provides a comprehensive overview of inter-assay and intra-assay precision in the context of this compound, offering insights into how precision is assessed and the factors that influence it.
While traditional quantitative assays often rely on the coefficient of variation (CV%) to express precision, this compound methods, which typically measure the relative abundance of nucleic acid sequences, employ different metrics to evaluate reproducibility and repeatability. This guide will delve into these metrics and provide a framework for establishing the precision of your this compound-based assays.
Understanding Precision in Amplicon Sequencing
In the realm of high-density amplicon sequencing, precision refers to the closeness of agreement between independent test results obtained under stipulated conditions. It is a critical measure of an assay's reliability. The two main components of precision are:
-
Intra-assay precision (Repeatability): This measures the variation within a single sequencing run. It reflects the consistency of the assay when performed by the same operator, with the same reagents, and on the same instrument in a short period.
-
Inter-assay precision (Reproducibility): This assesses the variation between different sequencing runs. It can encompass variations from different days, different operators, different reagent lots, or even different instruments.
For this compound, precision is not typically measured by a simple CV% of a concentration value. Instead, it is often evaluated by the consistency of detecting and quantifying specific DNA amplicons across replicates. Key metrics include the overlap of detected sequences (e.g., Operational Taxonomic Units - OTUs) and the correlation of their abundance.[1][2][3] Studies have shown that while there can be considerable variation in the detection of low-abundance sequences, the overall reproducibility for more abundant sequences is generally high.[2]
Key Metrics for Assessing Precision in this compound
Due to the nature of the data generated, the precision of this compound methods is assessed using several metrics. The choice of metric often depends on the specific application of the assay.
| Metric | Description | Implication for Precision |
| Operational Taxonomic Unit (OTU) Overlap | The percentage of OTUs that are consistently detected across technical replicates.[1][2][3] | A higher overlap indicates better precision in identifying the presence or absence of specific sequences. |
| Sequence Abundance Correlation | The correlation (e.g., using Pearson or Spearman correlation) of the read counts or relative abundances of OTUs between technical replicates.[2] | A high correlation suggests good quantitative precision, meaning the relative proportions of sequences are consistent. |
| Variant Allele Frequency (VAF) Concordance | For applications in detecting mutations, this is the agreement in the measured VAF of a specific genetic variant across replicates.[4] | High concordance is crucial for the reliable detection and quantification of low-frequency variants. |
| Alpha and Beta Diversity Metrics | In microbiome studies, the consistency of alpha (within-sample) and beta (between-sample) diversity measures across replicates is assessed.[3] | Stable diversity metrics indicate that the overall community structure is being reproducibly captured. |
It is important to note that factors such as sequencing depth can significantly impact these precision metrics.[2][5][6] Deeper sequencing generally leads to higher reproducibility, particularly for low-abundance targets.
Experimental Protocol for Assessing Inter- and Intra-Assay Precision of this compound Methods
The following is a generalized protocol for determining the precision of a high-density amplicon sequencing assay.
Objective: To determine the intra-assay (repeatability) and inter-assay (reproducibility) precision of an this compound method.
Materials:
-
A well-characterized, homogenous biological sample or a set of well-defined control materials (e.g., reference standards with known variant allele frequencies).
-
All necessary reagents and consumables for the this compound workflow (e.g., DNA extraction kits, PCR reagents, sequencing primers, and sequencing kits).
-
Sequencing instrument.
Experimental Design:
1. Intra-Assay Precision (Repeatability): a. Prepare a minimum of three replicates of the same sample or control material. b. Process these replicates in the same sequencing run. This includes all steps from nucleic acid extraction (if applicable) through library preparation and sequencing. c. The replicates should be handled by the same operator using the same set of reagents and equipment.
2. Inter-Assay Precision (Reproducibility): a. Prepare a minimum of three replicates of the same sample or control material. b. Process these replicates in at least two different sequencing runs on different days. c. To assess the full scope of reproducibility, consider including variations such as:
- Different operators.
- Different lots of key reagents.
- Different sequencing instruments (if applicable).
Data Analysis:
-
Process the sequencing data from all replicates through the same bioinformatic pipeline to identify and quantify the amplicons (e.g., OTU clustering, variant calling).
-
For intra-assay precision, compare the results between the replicates within the single run.
-
For inter-assay precision, compare the results between the replicates across the different runs.
-
Calculate the appropriate precision metrics based on the assay's purpose (see table above). For example:
-
Calculate the percentage of OTU overlap between replicates.
-
Determine the correlation coefficient for sequence abundances between replicates.
-
For variant analysis, calculate the mean, standard deviation, and CV% of the variant allele frequencies for the control material.
-
Acceptance Criteria:
Acceptance criteria for precision should be established during assay development and validation. These will depend on the specific requirements of the assay. For example, a clinical diagnostic assay for detecting rare mutations will have much stricter precision requirements than a research assay for microbiome profiling. Generally, higher concordance and correlation, and lower variation in quantitative measures, indicate a more precise assay.[7]
Visualizing the Assay Precision Workflow
The following diagram illustrates the experimental workflow for assessing the inter-assay and intra-assay precision of an this compound-based method.
Caption: Workflow for assessing inter- and intra-assay precision.
Conclusion
While the term "this compound" is a broad descriptor for high-density amplicon sequencing, the principles of ensuring and assessing the precision of these methods are universal. By moving beyond a simple reliance on CV% and embracing metrics that are more appropriate for sequencing data, researchers can gain a robust understanding of their assay's performance. Careful experimental design and the use of appropriate controls are essential for generating high-quality, reproducible data in research, diagnostics, and drug development.
References
- 1. Reproducibility and quantitation of amplicon sequencing-based detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. Analytical and clinical validation of an amplicon-based next generation sequencing assay for ultrasensitive detection of circulating tumor DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the reproducibility of amplicon sequencing with Illumina MiSeq platform | PLOS One [journals.plos.org]
- 6. Evaluation of the reproducibility of amplicon sequencing with Illumina MiSeq platform - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cusabio.com [cusabio.com]
Safety Operating Guide
Proper Disposal Procedures for HDAOS: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the proper disposal procedures for N-(2-Hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline, sodium salt (HDAOS), a water-soluble aniline derivative commonly used in diagnostic and biochemical assays. Adherence to these procedures is critical to ensure laboratory safety, minimize environmental impact, and maintain regulatory compliance.
Chemical and Safety Data Summary
A clear understanding of the properties of this compound is fundamental to its safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| CAS Number | 82692-88-4 | |
| Appearance | White to off-white powder | |
| Solubility | Soluble in water | |
| Skin Corrosion/Irritation | Causes skin irritation | |
| Serious Eye Damage/Irritation | Causes serious eye damage | |
| Aquatic Hazard | Harmful to aquatic life with long lasting effects |
This compound Disposal Decision Workflow
The proper disposal route for this compound depends on its form (solid or aqueous solution) and the availability of licensed hazardous waste disposal services. The following diagram illustrates the decision-making process for the safe disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound waste.
Experimental Protocol: this compound Spill Decontamination and Waste Preparation
This protocol provides a step-by-step methodology for managing a small spill of this compound powder and preparing the resulting waste for disposal.
Materials:
-
Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, lab coat.
-
Absorbent material (e.g., vermiculite, sand, or commercial spill absorbent).
-
Two sealable, labeled hazardous waste containers (one for solid waste, one for aqueous waste).
-
Scoop or brush and dustpan.
-
Deionized water.
-
pH paper or pH meter.
-
70% Ethanol solution.
Procedure:
-
Immediate Spill Response & Decontamination:
-
Evacuate and Ventilate: In the event of a significant spill, evacuate the immediate area and ensure adequate ventilation.
-
Don PPE: Wear appropriate PPE, including safety goggles, nitrile gloves, and a lab coat.
-
Contain the Spill: For a solid spill, carefully cover the this compound powder with a dry absorbent material to prevent it from becoming airborne.
-
Collect the Spilled Material: Gently sweep or scoop the absorbed material into a designated and clearly labeled hazardous waste container for solid chemical waste. Avoid creating dust.
-
Decontaminate the Area: Wipe the spill area with a damp cloth or paper towel. Rinse the cloth or paper towel with a small amount of deionized water and collect the rinse water in a separate, labeled hazardous waste container for aqueous waste.
-
Final Cleaning: Clean the spill area with a 70% ethanol solution.
-
-
Preparation of Aqueous this compound Waste for Disposal:
-
Segregation: Collect all aqueous waste containing this compound, including experimental residues and decontamination rinsates, in a dedicated, leak-proof, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams.
-
pH Adjustment (if required by your institution's waste disposal guidelines):
-
Check the pH of the collected aqueous waste using pH paper or a calibrated pH meter.
-
If necessary, neutralize the solution to a pH between 6 and 8 by adding a dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) dropwise while stirring. Monitor the pH continuously. This step should only be performed by trained personnel and in accordance with institutional safety protocols.
-
-
Labeling: Ensure the hazardous waste container is accurately labeled with "Hazardous Waste - Aqueous this compound," the approximate concentration, and the date of accumulation.
-
-
Storage and Disposal:
-
Storage: Store the sealed and labeled hazardous waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not pour this compound waste down the drain.
-
Disclaimer: The information provided in this document is intended as a guide for the proper disposal of this compound. It is essential to consult your institution's specific safety and waste disposal guidelines and to comply with all applicable local, state, and federal regulations.
Essential Safety and Handling of HDAOS: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds like N-(2-Hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt (HDAOS). This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in laboratory practices.
Chemical Identifier:
-
Name: N-(2-Hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt
-
Synonyms: this compound
-
CAS Number: 82692-88-4[1]
-
Appearance: White powder[1]
-
Molecular Formula: C₁₁H₁₆NNaO₆S[2]
Hazard Identification and Personal Protective Equipment (PPE)
This compound is an aniline derivative that requires careful handling to avoid potential health risks. Based on data from similar compounds, this compound is presumed to cause skin irritation and serious eye damage.[3] Therefore, adherence to strict PPE protocols is mandatory.
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves are required. Recommended materials include Butyl, Neoprene, Polyvinyl Alcohol (PVA), or Viton. Nitrile gloves are NOT recommended.[4] |
| Eye Protection | Chemical splash goggles are mandatory.[4] A face shield should be worn when there is a significant risk of splashing. |
| Skin and Body | A fully-buttoned laboratory coat must be worn.[4] Ensure clothing covers the entire body, and closed-toe shoes are worn at all times. |
| Respiratory | A NIOSH-approved respirator may be necessary if there is a risk of inhaling dust, particularly when handling the powder form outside of a fume hood. |
Procedural Guidance: Operational Plan for Handling this compound
This section provides step-by-step guidance for the safe handling of this compound in a laboratory setting.
1. Engineering Controls and Preparation:
-
All work with this compound, especially when in powdered form, must be conducted in a properly functioning and certified chemical fume hood to minimize inhalation exposure.[4]
-
Ensure an eyewash station and safety shower are readily accessible and unobstructed.[5]
-
Before beginning any procedure, verify that all necessary PPE is available and in good condition.
2. Donning Personal Protective Equipment (PPE):
-
Step 1: Gown/Lab Coat: Put on a clean, fully-buttoned lab coat.
-
Step 2: Gloves: Wash and dry hands thoroughly before donning the first pair of chemical-resistant gloves. If double-gloving, ensure the inner glove is tucked under the cuff of the lab coat.
-
Step 3: Eye and Face Protection: Put on chemical splash goggles. If a splash hazard exists, also don a face shield.
3. Handling and Experimental Protocol:
-
Weighing this compound Powder:
-
Perform all weighing operations within a chemical fume hood or a balance enclosure to prevent the dispersion of fine powder.
-
Use anti-static weigh boats to minimize spillage.
-
-
Preparing Solutions:
-
When dissolving this compound, add the powder slowly to the solvent to avoid splashing.
-
Keep containers covered as much as possible during the dissolution process.
-
-
General Handling:
4. Doffing Personal Protective Equipment (PPE):
-
Step 1: Gloves (Outer Pair if double-gloving): Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Step 2: Gown/Lab Coat: Unbutton the lab coat and remove it by rolling it down from the shoulders, ensuring the contaminated outer surface is folded inward. Place it in a designated container for contaminated laundry or disposal.
-
Step 3: Eye and Face Protection: Remove the face shield (if used) and then the goggles. Clean and disinfect them according to your institution's protocol.
-
Step 4: Gloves (Inner Pair): Remove the inner pair of gloves using the same technique as the outer pair.
-
Step 5: Hand Hygiene: Wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety.
Waste Segregation and Collection:
-
Solid Waste: All solid waste contaminated with this compound, including used gloves, weigh boats, and paper towels, must be collected in a clearly labeled hazardous waste container.
-
Liquid Waste: Unused this compound solutions and rinsates should be collected in a compatible, sealed, and clearly labeled hazardous waste container. Do not pour this compound solutions down the drain.[6]
-
Empty Containers: Empty this compound containers must be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. The defaced or removed original label on the rinsed container should be disposed of in accordance with institutional guidelines.[6]
Storage of Hazardous Waste:
-
Store hazardous waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.[4]
-
Ensure all waste containers are kept closed except when adding waste.
Final Disposal:
-
All this compound waste is considered hazardous waste and must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6]
Emergency Procedures
Spill Response:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For small spills, absorb the material with an inert absorbent such as vermiculite or sand.[5]
-
Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[5]
-
Decontaminate: Clean the spill area thoroughly with soap and water, collecting the cleaning materials for disposal as hazardous waste.[5]
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
Skin Contact: Remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
Visualized Workflow: Hierarchy of Controls for this compound Handling
The following diagram illustrates the hierarchy of controls, a fundamental concept in occupational safety, as it applies to working with this compound. This top-down approach prioritizes the most effective control measures.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
